molecular formula C14H11N B1599836 2-(2-Methylphenyl)benzonitrile CAS No. 157366-46-6

2-(2-Methylphenyl)benzonitrile

Cat. No.: B1599836
CAS No.: 157366-46-6
M. Wt: 193.24 g/mol
InChI Key: CKDXMVPILZEZSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Methylphenyl)benzonitrile (CAS 157366-46-6) is an organic compound with the molecular formula C₁₄H₁₁N and a molecular weight of 193.24 g/mol . It is a benzonitrile derivative characterized by a biphenyl structure with a nitrile group and an ortho-methyl substituent. As a member of the nitrile family, this compound shares features with many pharmacologically active molecules. The nitrile group (-C≡N) is a key functionality found in over 30 approved pharmaceuticals and numerous clinical candidates . It is highly biocompatible and metabolically robust, typically passing through the body unchanged . In drug discovery, the nitrile group often serves as a hydrogen bond acceptor, mimicking carbonyl groups in steroidal systems or engaging in polar interactions with amino acid residues such as serine, glutamine, or arginine within enzyme active sites . This allows nitrile-containing compounds to act as potent inhibitors for a variety of targets, including kinases, aromatase, and hormone receptors . While the specific biological activity of this compound is not detailed in the public literature, its structural features make it a valuable building block in medicinal chemistry for the synthesis and design of more complex molecules. It is also a crucial reference standard in analytical research. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-methylphenyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N/c1-11-6-2-4-8-13(11)14-9-5-3-7-12(14)10-15/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKDXMVPILZEZSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=CC=CC=C2C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90459048
Record name 2-(2-methylphenyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90459048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

157366-46-6
Record name 2-(2-methylphenyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90459048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

2-(2-Methylphenyl)benzonitrile physical and chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-(2-Methylphenyl)benzonitrile

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, reactivity, and potential applications of this compound. The document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. By integrating established data with practical insights, this guide aims to be an authoritative resource for understanding and utilizing this versatile chemical compound.

Introduction

This compound, also known as 2'-Methyl-[1,1'-biphenyl]-2-carbonitrile, is a biaryl nitrile compound. The benzonitrile moiety is a significant pharmacophore in medicinal chemistry, valued for its role as a hydrogen bond acceptor and a bioisostere for various functional groups.[1] The presence of the ortho-methyl group on one of the phenyl rings introduces specific steric and electronic effects that influence the molecule's conformation and reactivity. This guide delves into the core characteristics of this compound, providing a foundational understanding for its application in synthetic and pharmaceutical contexts.

Chemical Identity and Structure

A precise understanding of the molecule's identity and structure is fundamental for any scientific investigation.

Table 1: Compound Identification

IdentifierValueSource
IUPAC Name This compound[2]
Synonyms 2'-Methyl-[1,1'-biphenyl]-2-carbonitrile, 2-(o-Tolyl)benzonitrile[2][3]
CAS Number 157366-46-6[2]
Molecular Formula C₁₄H₁₁N[2]
Molecular Weight 193.24 g/mol [2]
InChIKey CKDXMVPILZEZSP-UHFFFAOYSA-N[2]
Canonical SMILES CC1=CC=CC=C1C2=CC=CC=C2C#N[2]
Molecular Structure

The structure consists of a benzonitrile ring linked to a toluene ring at the ortho positions of both rings. The dihedral angle between the mean planes of the two benzene rings is a critical conformational parameter.

Caption: 2D structure of this compound.

Physical and Chemical Properties

The physical and chemical properties of a compound dictate its behavior in various systems and are crucial for designing experimental procedures.

Table 2: Physicochemical Properties

PropertyValueNotesSource
Appearance White solid / Powder-[3][4]
Melting Point -13 °CData for 2-methylbenzonitrile, may differ.[5]
Boiling Point 205 °CData for 2-methylbenzonitrile, may differ.[5]
XLogP3 3.6A measure of lipophilicity.[2]
Hydrogen Bond Donors 0Computed property.[2]
Hydrogen Bond Acceptors 1The nitrogen atom of the nitrile group.[2]
Rotatable Bond Count 1The bond between the two phenyl rings.[2]
Solubility Insoluble in waterExpected based on high XLogP3 value.[6]
Soluble in organic solventsMiscible with ethanol, very soluble in acetone, benzene, toluene.[7]

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and purity assessment of organic compounds.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on both rings and a singlet for the methyl group protons. The aromatic region will display complex splitting patterns due to the coupling between adjacent protons.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will show distinct signals for the quaternary carbons (including the nitrile carbon), the CH carbons of the aromatic rings, and the methyl carbon.[2] The nitrile carbon typically appears in the 115-125 ppm range.

  • Infrared (IR) Spectroscopy: A key feature in the IR spectrum is the sharp, strong absorption band for the C≡N stretching vibration, typically found in the range of 2220-2260 cm⁻¹.[2][8] Vibrations corresponding to C-H stretching of the aromatic rings and the methyl group, as well as C=C stretching of the aromatic rings, will also be present.

  • Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z = 193.24).[2][9] Fragmentation patterns can provide further structural information.

Chemical Properties and Reactivity

The reactivity of this compound is governed by the interplay of its functional groups: the nitrile and the biaryl system.

  • Nitrile Group Reactivity: The electron-withdrawing nature of the nitrile group makes the nitrile carbon electrophilic.[10] It can undergo nucleophilic attack, for example, hydrolysis under acidic or basic conditions to form a carboxylic acid or an amide. It can also be reduced to a primary amine.

  • Aromatic Ring Reactivity: The nitrile group deactivates the benzonitrile ring towards electrophilic aromatic substitution and directs incoming electrophiles to the meta position.[11] Conversely, the methyl group is an activating, ortho-, para-directing group on the toluene ring. The overall reactivity in electrophilic substitution will be a balance of these effects and steric hindrance.

  • Steric Effects: The ortho-methyl group imposes significant steric hindrance around the biaryl linkage, which restricts free rotation and influences the molecule's preferred conformation. This can affect how the molecule interacts with biological targets or catalysts.

reactivity cluster_nitrile Nitrile Group Reactions cluster_ring Aromatic Ring Reactions Start This compound Amide 2'-Methyl-[1,1'-biphenyl]-2-carboxamide Start->Amide H₂O, H⁺/OH⁻ (mild) Amine (2'-Methyl-[1,1'-biphenyl]-2-yl)methanamine Start->Amine Reduction (e.g., LiAlH₄) Carboxylic_Acid 2'-Methyl-[1,1'-biphenyl]-2-carboxylic acid Amide->Carboxylic_Acid H₂O, H⁺/OH⁻ (strong) Start2 This compound Substituted_Product Substituted Product Start2->Substituted_Product Electrophilic Aromatic Substitution (E⁺)

Caption: General reactivity pathways for this compound.

Synthesis

A common and effective method for synthesizing biaryl compounds like this compound is the Suzuki-Miyaura cross-coupling reaction. This involves the reaction of an aryl halide with an arylboronic acid, catalyzed by a palladium complex.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes a general procedure for the synthesis.

  • Reactant Preparation: In a suitable reaction vessel (e.g., a round-bottom flask), dissolve 2-bromobenzonitrile (1.0 eq) and 2-methylphenylboronic acid (1.1 eq) in a solvent mixture, such as DME (1,2-dimethoxyethane).[4]

  • Catalyst and Base Addition: Add a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, ~0.05 eq), to the solution.[4] Then, add an aqueous solution of a base, typically sodium carbonate (Na₂CO₃, 2.0 eq).[4]

  • Reaction: Stir the mixture vigorously and heat it to reflux. Monitor the reaction progress using a suitable technique, such as thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically run for several hours to overnight.[4]

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure. Partition the residue between an organic solvent (e.g., diethyl ether) and water. Separate the organic layer.[4]

  • Extraction and Drying: Extract the aqueous layer multiple times with the organic solvent. Combine the organic layers, wash with brine, and dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).[4]

  • Purification: Filter off the drying agent and concentrate the solution in vacuo. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure this compound.[4]

synthesis Reactants 2-Bromobenzonitrile + 2-Methylphenylboronic Acid Conditions Pd(PPh₃)₄ Catalyst Na₂CO₃ Base DME Solvent, Reflux Reactants->Conditions Product This compound Conditions->Product Suzuki Coupling Purification Work-up & Purification Product->Purification

Caption: Workflow for Suzuki-Miyaura synthesis.

Applications in Research and Drug Development

The benzonitrile scaffold is present in numerous pharmaceuticals, where the nitrile group can act as a key binding element or a stable metabolic placeholder.[12]

  • Intermediate in Pharmaceutical Synthesis: Biphenylcarbonitriles are crucial intermediates in the synthesis of angiotensin II receptor blockers (ARBs) like losartan and valsartan, which are used to treat hypertension.[13] While this compound itself is not a direct precursor to these specific drugs, its structural motif is highly relevant.

  • Enzyme Inhibition: The nitrile group is known to interact with the active sites of various enzymes. Derivatives of this compound have been investigated as potential inhibitors. For example, quinazolinone derivatives incorporating this moiety have been studied as dipeptidyl peptidase-4 (DPP-4) inhibitors for diabetes treatment.[14]

  • Antitumor Applications: Benzonitrile compounds, in general, have been explored for their potential as antitumor agents.[15] The specific substitution pattern of this compound could be leveraged to design novel compounds with anticancer activity.

Safety and Handling

As with any chemical, proper safety precautions are essential when handling this compound. The safety information for benzonitrile provides a useful reference.

  • Hazards: Benzonitriles are generally considered hazardous. They can be harmful if swallowed, in contact with skin, or if inhaled.[16][17] Combustion may produce toxic fumes, including hydrogen cyanide and nitrogen oxides.[17][18]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[16] Work in a well-ventilated area or a chemical fume hood.

  • First-Aid Measures:

    • Skin Contact: Wash off immediately with plenty of soap and water. Remove contaminated clothing.[16]

    • Eye Contact: Rinse immediately with plenty of water for at least 15 minutes.[16]

    • Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.[16]

    • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration.[16]

  • Storage and Disposal: Store in a tightly closed container in a dry, cool, and well-ventilated place.[16] Dispose of contents and container in accordance with local, regional, and national regulations.

Conclusion

This compound is a valuable compound in organic chemistry with significant potential as a building block in medicinal chemistry and materials science. Its unique combination of a reactive nitrile group and a sterically influenced biaryl system offers a versatile platform for chemical modification. A thorough understanding of its physical properties, spectroscopic signatures, and chemical reactivity, as outlined in this guide, is paramount for its effective and safe utilization in research and development.

References

Introduction: The Structural Significance of a Privileged Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Structural Analysis of 2'-Methyl-[1,1'-biphenyl]-2-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

The biphenyl moiety is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its ability to interact with a diverse range of biological targets. Within this class, 2'-Methyl-[1,1'-biphenyl]-2-carbonitrile stands out as a key intermediate and structural motif in the development of novel therapeutics, including agents with anti-cancer properties and inhibitors of critical protein-protein interactions.[1][2][3] The specific placement of the 2'-methyl and 2-carbonitrile groups introduces significant steric and electronic constraints that dictate the molecule's three-dimensional conformation, or atropisomerism. This conformation is paramount, as it governs the molecule's pharmacokinetic profile, metabolic stability, and ultimately, its binding affinity to a target receptor.[4]

A definitive understanding of its structure is therefore not merely an academic exercise but a critical prerequisite for rational drug design and development. This guide provides a comprehensive, multi-technique approach to the structural analysis of 2'-Methyl-[1,1'-biphenyl]-2-carbonitrile, moving from fundamental confirmation to advanced conformational dynamics. We will explore the causality behind experimental choices, presenting a self-validating system of protocols for researchers in the field.

Section 1: Foundational Characterization

Before delving into complex conformational analysis, the identity and purity of the compound must be unequivocally established. This begins with its synthesis and a review of its basic physical properties.

Synthesis Context: The Suzuki-Miyaura Cross-Coupling

A prevalent method for synthesizing substituted biphenyls is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[5] In a typical workflow, 2-bromobenzonitrile is coupled with 2-methylphenylboronic acid. Understanding the synthesis is crucial as it informs potential side products or impurities, such as homo-coupled starting materials, that must be identified and removed during purification.

Physicochemical Properties

A summary of the core physical and chemical properties of 2'-Methyl-[1,1'-biphenyl]-2-carbonitrile is essential for sample handling and preparation for subsequent analyses.

PropertyValueSource
Molecular Formula C₁₄H₁₁N[PubChem]
Molecular Weight 193.24 g/mol [PubChem]
CAS Number 157366-46-6[6]
Appearance Solid (form may vary)[7]
Melting Point 49-53 °C (for 4'-methyl isomer)[7]

Note: Properties like melting point can vary based on purity and crystalline form. The value for the closely related 4'-methyl isomer is provided for reference.

Section 2: Primary Structure Elucidation

The primary structure—the atom-to-atom connectivity—is best determined through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Connectivity Blueprint

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and number of hydrogen (¹H) and carbon (¹³C) atoms.

For a molecule like 2'-Methyl-[1,1'-biphenyl]-2-carbonitrile, both ¹H and ¹³C NMR are indispensable. The ¹H NMR spectrum reveals the disposition of protons, with their chemical shifts and coupling patterns providing direct evidence of the substitution pattern on the aromatic rings. The steric hindrance caused by the 2'-methyl and 2-cyano groups restricts rotation around the biphenyl axis, leading to distinct signals for each aromatic proton, rather than the simplified patterns seen in unsubstituted biphenyl. ¹³C NMR complements this by confirming the presence of all 14 carbon atoms, including the quaternary carbons of the biphenyl linkage and the characteristic nitrile carbon signal.

  • Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).

  • Data Acquisition: Acquire spectra on a spectrometer with a field strength of at least 300 MHz for ¹H NMR to ensure adequate signal dispersion.[8]

  • ¹H NMR: Acquire a standard 1D proton spectrum. Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.

  • ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required due to the lower natural abundance of ¹³C.

  • Validation (Optional but Recommended): Perform 2D NMR experiments such as COSY (Correlation Spectroscopy) to establish H-H couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded H-C pairs, confirming assignments.

The expected NMR data is summarized below. Chemical shifts are predictive and based on data from structurally similar compounds.[9][10]

Assignment Predicted ¹H NMR (δ, ppm) Predicted ¹³C NMR (δ, ppm) Rationale
Methyl (CH₃) ~2.1-2.4 (s, 3H)~20-22Singlet, deshielded by aromatic ring.
Nitrile (CN) N/A~118-120Characteristic chemical shift for a nitrile carbon.
Aromatic (Ar-H) 7.2-7.8 (m, 8H)~125-145Complex multiplet region due to restricted rotation and multiple coupling constants.
Quaternary (Ar-C) N/A~110-112 (C-CN), ~135-148Includes the carbon bearing the nitrile and the four carbons at the biphenyl linkage.
Mass Spectrometry (MS): Molecular Weight and Formula Confirmation

Mass spectrometry provides the exact molecular weight and, with high-resolution instruments, the elemental formula, serving as a crucial check on the compound's identity.

Electron Ionization (EI) is a common technique that provides a clear molecular ion (M⁺•) peak and a reproducible fragmentation pattern, which can offer structural clues.[11][12] Electrospray Ionization (ESI), a softer technique, is excellent for generating the protonated molecule ([M+H]⁺) with minimal fragmentation, ideal for confirming the molecular weight. High-Resolution Mass Spectrometry (HRMS) is the gold standard for trustworthiness, as it can measure mass to within a few parts per million (ppm), allowing for the unambiguous determination of the elemental formula (C₁₄H₁₁N).

  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Infusion: Infuse the sample directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

  • Data Acquisition: Acquire the spectrum in positive ion mode. The instrument should be calibrated to ensure high mass accuracy.

  • Analysis: Determine the m/z of the most abundant ion, which should correspond to [M+H]⁺. Compare the experimentally measured exact mass to the theoretical exact mass for C₁₄H₁₂N⁺.

Ion Theoretical Exact Mass Expected Observation
[M]⁺• (EI)193.0891Molecular ion in EI-MS.
[M+H]⁺ (ESI)194.0968Base peak in ESI-MS. Confirmed with < 5 ppm error in HRMS.
Fragment Ions (EI) VariesPotential fragments include loss of CH₃ (m/z 178) or HCN (m/z 166).

Section 3: Three-Dimensional Structure and Conformational Analysis

While NMR and MS confirm connectivity, they do not fully define the 3D arrangement of the atoms, particularly the critical dihedral angle between the phenyl rings. This requires more advanced techniques.

X-ray Crystallography: The Solid-State Gold Standard

X-ray crystallography provides an unambiguous, high-resolution 3D map of the molecule as it exists in a crystal lattice.[13][14]

For biphenyl systems, the most important piece of information from a crystal structure is the torsional or dihedral angle between the planes of the two aromatic rings.[15][16] This angle is a direct consequence of the balance between conjugative stabilization (which favors planarity) and steric repulsion between the ortho substituents (which favors twisting).[17][18] For 2'-Methyl-[1,1'-biphenyl]-2-carbonitrile, significant twisting is expected due to the ortho methyl and cyano groups. This solid-state conformation provides a crucial baseline for understanding the molecule's preferred shape.

  • Crystal Growth: Grow single crystals of the compound suitable for diffraction (typically >0.1 mm in at least one dimension).[13] This is often the rate-limiting step and may require screening various solvents and crystallization conditions (e.g., slow evaporation, vapor diffusion).[19]

  • Data Collection: Mount a suitable crystal on a diffractometer. Expose the crystal to a monochromatic X-ray beam and collect the resulting diffraction patterns as the crystal is rotated.[20]

  • Structure Solution and Refinement: Process the diffraction data to determine the unit cell dimensions and space group.[13] Solve the phase problem to generate an initial electron density map and build a molecular model. Refine the model against the experimental data to obtain the final structure with high precision.

The primary output is a 3D model with precise atomic coordinates. Key parameters include:

  • Dihedral Angle (C1'-C2'-C2-C1): Expected to be significantly non-planar, likely in the range of 45-70°, to minimize steric clash between the ortho substituents.[15][16]

  • Bond Lengths and Angles: Should conform to standard values for sp² carbons and nitriles, providing an internal check on the quality of the structure.

Integrating Analytical Techniques for a Complete Picture

No single technique tells the whole story. A robust structural analysis relies on the integration of data from multiple orthogonal methods. The workflow diagram below illustrates how these techniques complement each other to build a complete and validated structural model.

G cluster_synthesis Synthesis & Purification cluster_primary Primary Structure Confirmation cluster_tertiary 3D & Conformational Analysis Syn Suzuki Coupling NMR NMR Spectroscopy (¹H, ¹³C, 2D) Syn->NMR Provides Sample MS Mass Spectrometry (HRMS) NMR->MS Complementary Data Xray X-ray Crystallography NMR->Xray MS->NMR Confirms Mass Final Validated 3D Structure & Conformational Profile MS->Final Comp Computational Modeling (DFT) Xray->Comp Provides Solid-State Geometry for Comparison Xray->Final Comp->NMR Predicts Solution Conformation Comp->Final

Workflow for integrated structural analysis.
Computational Analysis: Bridging Solid-State and Solution Conformations

Computational modeling, particularly using Density Functional Theory (DFT), is a powerful tool for exploring the conformational landscape of a molecule and rationalizing experimental findings.[21]

The crystal structure represents a low-energy conformation, but it is influenced by crystal packing forces. The conformation in solution, which is more relevant to biological activity, may differ. A potential energy surface (PES) scan can be performed computationally by systematically rotating the bond between the two phenyl rings and calculating the relative energy of each conformation. This reveals the global minimum energy conformation(s) and the energy barrier to rotation, providing insight into the molecule's flexibility.

  • Model Building: Build the 3D structure of 2'-Methyl-[1,1'-biphenyl]-2-carbonitrile in silico.

  • Method Selection: Choose a suitable level of theory and basis set (e.g., B3LYP/6-31G(d)).

  • Scan Execution: Define the dihedral angle between the rings as the reaction coordinate. Perform a constrained optimization at fixed intervals (e.g., every 10°) from 0° to 180°.

  • Analysis: Plot the relative energy versus the dihedral angle to visualize the conformational energy profile.

The logical relationship between experimental data and computational validation is key to building a trustworthy structural hypothesis.

G cluster_exp Experimental Data cluster_comp Computational Validation cluster_conclusion Integrated Structural Model NMR_data NMR Data (Solution State) Model Comprehensive Conformational Profile NMR_data->Model Validates solution behavior Xray_data X-ray Data (Solid State) DFT_calc DFT Calculations (Gas Phase) Xray_data->DFT_calc Provides initial geometry Xray_data->Model Defines solid-state benchmark DFT_calc->NMR_data Predicts stable conformations DFT_calc->Model Provides energy barriers

Integration of experimental and computational data.

Conclusion

The structural analysis of 2'-Methyl-[1,1'-biphenyl]-2-carbonitrile is a multi-faceted process that requires the synergistic application of several analytical techniques. NMR spectroscopy and mass spectrometry serve to confirm the fundamental identity and connectivity of the molecule. X-ray crystallography provides an invaluable, high-resolution snapshot of the solid-state 3D structure, defining the critical dihedral angle imposed by its ortho substituents. Finally, computational modeling bridges the experimental data, allowing for a deeper understanding of the molecule's conformational dynamics and energetic landscape. Together, these methods provide the comprehensive structural foundation necessary for researchers and drug developers to confidently advance this important molecular scaffold in their research endeavors.

References

An In-depth Technical Guide to the Characterization of 2'-Methyl-[1,1'-biphenyl]-2-carbonitrile (CAS Number: 157366-46-6)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Establishing the Identity of CAS 157366-46-6

In the landscape of chemical and pharmaceutical research, the precise identification of a chemical entity through its Chemical Abstracts Service (CAS) number is paramount. An initial survey of publicly available information for CAS number 157366-46-6 reveals a potential ambiguity, with some sources erroneously associating it with the antiretroviral drug Darunavir. However, a thorough investigation of authoritative chemical databases and scientific literature confirms that the correct CAS number for Darunavir is 206361-99-1.[1][2][3][4][5]

This guide will focus on the accurate and consistently identified compound for CAS 157366-46-6: 2'-Methyl-[1,1'-biphenyl]-2-carbonitrile . This compound is also recognized by its synonyms, including o-Tolyl benzonitrile and 2-(o-Tolyl)benzonitrile.[6][7][8] Notably, it is of significant interest in the pharmaceutical industry as a process-related impurity in the manufacturing of Irbesartan, an angiotensin II receptor antagonist used to treat high blood pressure. In this context, it is often designated as Irbesartan Impurity 16 .[9][10][11]

This document serves as a comprehensive technical resource for the characterization of 2'-Methyl-[1,1'-biphenyl]-2-carbonitrile, providing in-depth information on its physicochemical properties, spectroscopic signature, analytical methodologies, and synthesis. The insights and protocols herein are designed to support researchers in drug development, quality control, and synthetic chemistry in unequivocally identifying and quantifying this important compound.

Physicochemical Properties

A foundational aspect of characterizing any chemical substance is the determination of its fundamental physicochemical properties. These parameters are critical for predicting its behavior in various matrices, developing analytical methods, and designing purification strategies.

PropertyValueSource(s)
CAS Number 157366-46-6[9][11]
Molecular Formula C₁₄H₁₁N[6][8][9]
Molecular Weight 193.24 g/mol [6][8]
IUPAC Name 2-(2-methylphenyl)benzonitrile
Synonyms 2'-Methyl-[1,1'-biphenyl]-2-carbonitrile, o-Tolyl benzonitrile, Irbesartan Impurity 16[6][8][9]
Appearance White to off-white solid/crystals[12]
Melting Point 49-53 °C (for the related 4'-methyl isomer, often indicative for similar structures)[13]
Boiling Point Data not readily available
Solubility Low solubility in water; soluble in common organic solvents such as dichloromethane and chloroform.[12]

Spectroscopic Characterization

Spectroscopic techniques provide a detailed fingerprint of a molecule's structure. The following sections outline the expected spectral data for 2'-Methyl-[1,1'-biphenyl]-2-carbonitrile based on established principles and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. The ¹H and ¹³C NMR spectra provide detailed information about the carbon-hydrogen framework.

The ¹H NMR spectrum of 2'-Methyl-[1,1'-biphenyl]-2-carbonitrile is expected to exhibit distinct signals for the aromatic protons and the methyl group protons. The aromatic region (typically δ 7.0-8.0 ppm) will be complex due to the presence of eight non-equivalent protons on the two phenyl rings. The splitting patterns will be influenced by both ortho- and meta-couplings.[14]

  • Expected Chemical Shifts (δ) and Multiplicities:

    • Aromatic Protons (8H): A series of multiplets in the range of δ 7.2-7.8 ppm. The protons on the benzonitrile ring will be influenced by the electron-withdrawing nitrile group, while the protons on the tolyl ring will be influenced by the electron-donating methyl group.

    • Methyl Protons (3H): A singlet in the range of δ 2.2-2.4 ppm. This signal is a singlet as there are no adjacent protons to couple with.

The ¹³C NMR spectrum will provide information on all 14 carbon atoms in the molecule. The chemical shifts are indicative of the electronic environment of each carbon.

  • Expected Chemical Shifts (δ):

    • Quaternary Carbons: The two carbons of the biphenyl linkage and the carbon of the nitrile group (C≡N) will appear as weak signals. The nitrile carbon is expected in the δ 115-125 ppm region.[11] The carbons to which the other rings are attached will be in the aromatic region.

    • Aromatic CH Carbons: Multiple signals in the range of δ 125-145 ppm.[15]

    • Methyl Carbon: A signal in the aliphatic region, typically around δ 20-22 ppm.[10]

  • Sample Preparation: Dissolve approximately 5-10 mg of 2'-Methyl-[1,1'-biphenyl]-2-carbonitrile in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire the spectrum using a standard pulse program.

    • Set a spectral width of approximately 12 ppm.

    • Ensure an adequate relaxation delay (e.g., 2 seconds) for quantitative integration.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse program.

    • Set a spectral width of approximately 220 ppm.

    • A larger number of scans will be required due to the low natural abundance of ¹³C.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering structural clues. For 2'-Methyl-[1,1'-biphenyl]-2-carbonitrile (MW = 193.24), the molecular ion peak (M⁺˙) is expected at m/z 193.

  • Expected Fragmentation Pattern:

    • The fragmentation of biphenyls is often characterized by the stability of the biphenyl system. The molecular ion is typically prominent.[13]

    • Loss of a methyl radical (•CH₃) from the molecular ion would result in a fragment at m/z 178.

    • Cleavage of the bond between the two phenyl rings could lead to fragments corresponding to the tolyl cation (m/z 91) and the benzonitrile cation (m/z 102).

    • Loss of HCN from the benzonitrile fragment could produce a peak at m/z 75.

  • Sample Preparation: Prepare a dilute solution of the compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

  • Instrumentation: Use a gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • GC Conditions:

    • Column: A non-polar capillary column (e.g., DB-5ms).

    • Injection: Split or splitless injection of 1 µL of the sample solution.

    • Temperature Program: A temperature gradient suitable for eluting the compound, for example, starting at 100 °C and ramping to 280 °C.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 300.

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations.

  • Expected Characteristic Absorption Peaks:

    • C≡N Stretch: A sharp, medium-intensity peak in the range of 2220-2260 cm⁻¹. This is a highly characteristic peak for a nitrile.[16]

    • Aromatic C-H Stretch: Peaks above 3000 cm⁻¹ (typically 3010-3100 cm⁻¹).[7]

    • Aliphatic C-H Stretch: Peaks below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹) corresponding to the methyl group.[7]

    • Aromatic C=C Stretch: Several peaks of variable intensity in the 1450-1600 cm⁻¹ region.[16]

    • C-H Bending: Out-of-plane bending vibrations for the substituted aromatic rings in the 690-900 cm⁻¹ region can provide information about the substitution pattern.

  • Sample Preparation:

    • Solid Sample (KBr Pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.

    • ATR (Attenuated Total Reflectance): Place a small amount of the solid sample directly on the ATR crystal.

  • Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

  • Data Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹.

Chromatographic Analysis

As a known impurity in Irbesartan, the development of a robust and validated chromatographic method for the separation and quantification of 2'-Methyl-[1,1'-biphenyl]-2-carbonitrile is crucial for quality control in the pharmaceutical industry.[1][3][5]

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is the most common technique for the analysis of pharmaceutical impurities.

The following protocol is a representative method based on published procedures for Irbesartan and its impurities. This method would require validation for the specific quantification of 2'-Methyl-[1,1'-biphenyl]-2-carbonitrile.[1][9]

  • Instrumentation: An HPLC system equipped with a UV detector.

  • Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution is typically employed to separate impurities with a wide range of polarities.

    • Solvent A: An aqueous buffer, such as 0.1% orthophosphoric acid or formic acid in water, adjusted to a specific pH (e.g., pH 3.0).

    • Solvent B: An organic solvent, such as acetonitrile or methanol.

  • Gradient Program: A typical gradient might start with a higher percentage of Solvent A, gradually increasing the percentage of Solvent B to elute the less polar impurities.

  • Flow Rate: 1.0-1.5 mL/min.

  • Column Temperature: Maintained at a constant temperature, for example, 30 °C.

  • Detection: UV detection at a wavelength where both Irbesartan and the impurity have significant absorbance (e.g., 220 nm or 260 nm).[1][9]

  • Sample Preparation: Accurately weigh and dissolve the Irbesartan sample in a suitable diluent (often the mobile phase at the initial conditions).

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Sample Weigh Irbesartan API Dissolve_Sample Dissolve in Diluent Sample->Dissolve_Sample Standard Weigh Impurity 16 Standard Dissolve_Std Dissolve in Diluent Standard->Dissolve_Std Injector Inject into HPLC Dissolve_Sample->Injector Dissolve_Std->Injector Column C18 Column Gradient Elution Injector->Column Detector UV Detector (220 nm) Column->Detector Chromatogram Obtain Chromatogram Detector->Chromatogram Integration Integrate Peaks Chromatogram->Integration Quantification Quantify Impurity 16 Integration->Quantification Report Report Quantification->Report

Caption: Workflow for the HPLC analysis of Irbesartan Impurity 16.

Synthesis Pathway

Understanding the synthesis of 2'-Methyl-[1,1'-biphenyl]-2-carbonitrile is crucial for identifying potential process-related impurities. A common and efficient method for the synthesis of biphenyl compounds is the Suzuki-Miyaura cross-coupling reaction.[17][18][19]

This reaction typically involves the palladium-catalyzed coupling of an aryl halide with an arylboronic acid in the presence of a base.[20]

  • Reactants:

    • 2-Bromobenzonitrile or 2-Chlorobenzonitrile

    • (2-Methylphenyl)boronic acid

  • Catalyst: A palladium(0) catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄].

  • Base: An aqueous solution of a base like sodium carbonate (Na₂CO₃) or potassium phosphate (K₃PO₄).

  • Solvent: A solvent system such as toluene or a mixture of an organic solvent and water.

Suzuki_Coupling reactant1 2-Bromobenzonitrile product 2'-Methyl-[1,1'-biphenyl]-2-carbonitrile reactant1->product + reactant2 (2-Methylphenyl)boronic acid reactant2->product reagents Pd(0) Catalyst Base (e.g., Na₂CO₃) Solvent reagents->product Suzuki-Miyaura Coupling

Caption: Synthesis of 2'-Methyl-[1,1'-biphenyl]-2-carbonitrile via Suzuki Coupling.

Potential impurities arising from this synthesis could include unreacted starting materials, homocoupling products (biphenyl and 2,2'-dimethylbiphenyl), and byproducts from catalyst-related side reactions.

Conclusion

The accurate characterization of chemical compounds, particularly those relevant to the pharmaceutical industry, is a cornerstone of ensuring drug safety and efficacy. This guide has established that CAS number 157366-46-6 corresponds to 2'-Methyl-[1,1'-biphenyl]-2-carbonitrile, a known process-related impurity of Irbesartan. By providing a detailed overview of its physicochemical properties, a comprehensive spectroscopic profile (NMR, MS, IR), a representative analytical method (HPLC), and its likely synthetic pathway, this document serves as a valuable resource for researchers and quality control professionals. The methodologies and data presented herein provide a robust framework for the identification, quantification, and control of this impurity, thereby upholding the principles of scientific integrity and contributing to the development of safe and effective pharmaceuticals.

References

An In-depth Technical Guide to 2-(2-Methylphenyl)benzonitrile: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: This guide provides a comprehensive technical overview of 2-(2-Methylphenyl)benzonitrile, a key intermediate in various chemical syntheses. It details the molecule's fundamental physicochemical properties, presents a robust protocol for its synthesis via Suzuki-Miyaura cross-coupling, outlines standard analytical procedures for its characterization, and discusses its significance and applications, particularly within the realm of medicinal chemistry and drug development. This document is intended for researchers, chemists, and professionals in the pharmaceutical and chemical industries who require a detailed understanding of this compound.

Core Physicochemical Properties and Identification

This compound, also known as 2'-Methyl-[1,1'-biphenyl]-2-carbonitrile, is an aromatic compound featuring a biphenyl scaffold with a nitrile group and a methyl group at strategic positions.[1] These functional groups dictate its reactivity and utility as a versatile building block.

The fundamental properties of the compound are summarized below for quick reference.

PropertyValueSource
Chemical Formula C₁₄H₁₁N[1][2]
Molecular Weight 193.24 g/mol [1][2][3]
IUPAC Name This compound[1]
CAS Registry Number 157366-46-6[1][4]
Physical Form Powder[4]
Synonyms 2'-Methyl-[1,1'-biphenyl]-2-carbonitrile, 2-(o-Tolyl)benzonitrile[1][4]

Synthesis Protocol: Palladium-Catalyzed Suzuki-Miyaura Coupling

The construction of the biaryl scaffold of this compound is efficiently achieved via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This method is an industry standard for C-C bond formation due to its high yields, tolerance of a wide range of functional groups, and generally mild reaction conditions. The chosen pathway involves coupling an aryl halide (2-bromobenzonitrile) with an arylboronic acid (2-methylphenylboronic acid).

Expertise & Causality: The palladium catalyst is central to this process, facilitating a catalytic cycle of oxidative addition, transmetalation, and reductive elimination to form the desired biphenyl structure. A phosphine ligand (e.g., from tetrakis(triphenylphosphine)palladium(0)) is crucial for stabilizing the palladium center and promoting the key steps of the catalytic cycle. The base (e.g., sodium carbonate) is required to activate the boronic acid for the transmetalation step.

Step-by-Step Experimental Protocol
  • Reactor Setup: To a 3-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, add 2-bromobenzonitrile (1.0 eq), 2-methylphenylboronic acid (1.1 eq), and tetrakis(triphenylphosphine)palladium(0) (0.03 eq).

  • Solvent Addition: Add a 2:1 mixture of toluene and ethanol as the solvent system.

  • Base Addition: Add a 2M aqueous solution of sodium carbonate (2.5 eq).

  • Inerting: Purge the reaction mixture with nitrogen for 15-20 minutes to remove oxygen, which can deactivate the palladium catalyst.

  • Reaction: Heat the mixture to reflux (approximately 80-90 °C) with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 12-18 hours.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer.

  • Extraction: Extract the aqueous layer twice more with ethyl acetate.

  • Washing & Drying: Combine the organic layers and wash with brine. Dry the organic phase over anhydrous sodium sulfate.

  • Purification: Filter the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound as a pure solid.

Synthesis Workflow Diagram

G cluster_reactants Reactant Preparation cluster_reaction Core Reaction cluster_workup Purification r1 2-Bromobenzonitrile mix Combine Reactants in Toluene/Ethanol r1->mix r2 2-Methylphenylboronic Acid r2->mix r3 Pd(PPh₃)₄ Catalyst r3->mix r4 Na₂CO₃ Base r4->mix reflux Heat to Reflux under N₂ (12-18h) mix->reflux Suzuki Coupling workup Aqueous Work-up (EtOAc/H₂O) reflux->workup extract Extraction & Drying workup->extract purify Column Chromatography extract->purify product Final Product: This compound purify->product QC Analysis

Caption: Suzuki-Miyaura synthesis workflow for this compound.

Analytical Characterization for Quality Control

To ensure the identity, purity, and structural integrity of the synthesized this compound, a suite of analytical techniques must be employed. Each technique provides a unique piece of structural information, creating a self-validating system for quality control.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): This confirms the proton framework. Expected signals include a singlet for the methyl (-CH₃) protons around δ 2.2-2.4 ppm and a complex multiplet pattern in the aromatic region (δ 7.0-7.8 ppm) corresponding to the protons on the two benzene rings.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): This provides information on the carbon skeleton. Key signals include the nitrile carbon (C≡N) around δ 118-122 ppm, the methyl carbon around δ 19-21 ppm, and a series of signals for the aromatic carbons.

  • FTIR (Fourier-Transform Infrared Spectroscopy): This is used to identify key functional groups. A sharp, strong absorption band characteristic of the nitrile (C≡N) stretch is expected in the range of 2220-2260 cm⁻¹.

  • Mass Spectrometry (MS): This confirms the molecular weight of the compound. An electron ionization (EI-MS) spectrum should show a molecular ion peak [M]⁺ at an m/z value corresponding to the molecular weight of 193.24.[3]

  • HPLC (High-Performance Liquid Chromatography): This is the primary method for determining the purity of the final compound. A single, sharp peak under appropriate conditions indicates a high-purity sample.

Analytical Workflow Diagram

G cluster_spectroscopy Structural Elucidation cluster_purity Purity Assessment start Synthesized Crude Product nmr ¹H and ¹³C NMR start->nmr Proton/Carbon Framework ftir FTIR Spectroscopy start->ftir Functional Groups (C≡N stretch) ms Mass Spectrometry start->ms Molecular Weight Confirmation hplc HPLC Analysis nmr->hplc ftir->hplc ms->hplc end Confirmed Pure Product (>99%) hplc->end Purity Check

Caption: Standard analytical workflow for compound validation.

Relevance and Applications in Drug Development

The benzonitrile moiety is a privileged structure in medicinal chemistry due to its unique electronic properties and its ability to act as a hydrogen bond acceptor.[5] Furthermore, the biphenyl scaffold is a common feature in many active pharmaceutical ingredients (APIs), providing a rigid framework for orienting other functional groups to interact with biological targets.

Derivatives of 2-(Methylphenyl)benzonitrile are critical intermediates in the synthesis of high-value pharmaceuticals:

  • Sartan-Class Antihypertensives: The related isomer, 2-(4-methylphenyl)benzonitrile, is a well-known precursor in the synthesis of angiotensin II receptor blockers like Losartan and Valsartan, which are widely used to treat hypertension.[6] The core biphenyl structure is essential for their therapeutic action.

  • Kinase Inhibitors: Benzonitrile derivatives have been successfully developed as inhibitors for various protein kinases, which are often dysregulated in cancers.[5] The nitrile group can form key interactions within the ATP-binding pocket of these enzymes.

  • Anticancer and Antiviral Agents: The benzonitrile scaffold has been incorporated into novel compounds showing potent anticancer and antiviral activities, including against Hepatitis C Virus (HCV).[5][7]

  • Diabetes Medication: A derivative, 4-fluoro-2-methylbenzonitrile, serves as a key precursor for trelagliptin, a drug used to manage type II diabetes.[8]

The specific structure of this compound makes it a valuable starting material for creating libraries of novel compounds to be screened for various biological activities.

Safety, Handling, and Storage

As with many nitrile-containing compounds, this compound requires careful handling. While a specific safety data sheet (SDS) for this exact compound is not universally available, data from analogous benzonitriles should be used to inform handling procedures.[9][10][11]

  • Hazard Classification: Analogous compounds are often classified as toxic if swallowed, inhaled, or in contact with skin, and can cause serious skin and eye irritation.[9]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield.

  • Handling: All manipulations should be performed in a certified chemical fume hood to avoid inhalation of the powder or any potential vapors. Avoid generating dust.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong acids.

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

This compound is more than a simple chemical compound; it is a strategically important building block with a defined molecular formula of C₁₄H₁₁N and a molecular weight of 193.24 g/mol .[1][2][3] Its synthesis is reliably achieved through modern organometallic techniques like the Suzuki coupling, and its identity is confirmed through a standard battery of analytical methods. Its true value lies in its application as a precursor to complex molecules with significant therapeutic potential, underscoring the critical role of fundamental chemical synthesis in advancing drug discovery and development.

References

An In-depth Technical Guide to the Solubility of 2-(2-Methylphenyl)benzonitrile in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Solubility in Research and Development

In the realms of pharmaceutical development, materials science, and synthetic chemistry, understanding the solubility of a compound is not merely a preliminary step but a cornerstone of successful research and development. The dissolution of a substance in a solvent is a fundamental prerequisite for its reaction, purification, formulation, and ultimately, its bioavailability.[1] For researchers and drug development professionals, a comprehensive grasp of a compound's solubility profile in various organic solvents is predictive of its behavior in complex biological systems and manufacturing processes. This guide provides an in-depth technical overview of the solubility of 2-(2-Methylphenyl)benzonitrile, a versatile biphenyl derivative. Due to the limited availability of specific quantitative data in public literature, this document emphasizes the theoretical underpinnings of its solubility, provides a qualitative and estimated quantitative solubility profile, and most critically, offers detailed, field-proven experimental protocols for its precise determination.

Physicochemical Properties of this compound: A Molecular Portrait

A molecule's structure dictates its function and physical properties. This compound, with the molecular formula C₁₄H₁₁N, possesses a biphenyl core structure with a nitrile group on one phenyl ring and a methyl group on the other. This structure imparts a predominantly non-polar character to the molecule. A key indicator of this is the calculated XLogP3 value of 3.6, which suggests a higher affinity for lipophilic (non-polar) environments over hydrophilic (polar) ones.

PropertyValueSource
Molecular Formula C₁₄H₁₁NPubChem
Molecular Weight 193.24 g/mol PubChem
Appearance Off-white powderMuby Chemicals
CAS Number 157366-46-6Parchem
Calculated XLogP3 3.6PubChem

The principle of "like dissolves like" is a foundational concept in predicting solubility.[2] This principle states that substances with similar polarities are more likely to be soluble in one another. Given the non-polar nature of this compound, it is anticipated to exhibit greater solubility in non-polar organic solvents and lower solubility in highly polar solvents like water.

Solubility Profile of this compound: A Practical Overview

While precise, publicly available quantitative solubility data for this compound across a wide range of organic solvents is scarce, we can construct a practical, semi-quantitative profile based on its known properties and the solubility of analogous compounds like biphenyl and other nitriles. Biphenyl, the parent compound, is known to be soluble in many organic solvents.[3] Similarly, the nitrile group, while polar, does not dominate the overall non-polar character of this larger molecule. One supplier notes its solubility in methanol.

The following table provides an estimated solubility of this compound in a selection of common organic solvents at ambient temperature (approximately 20-25°C). It is imperative to note that these are estimations and should be experimentally verified for any critical application.

SolventSolvent TypePolarityEstimated Solubility (at 20-25°C)
Water Polar ProticHigh< 0.1 mg/mL (Practically Insoluble)
Methanol Polar ProticHigh~10-50 mg/mL (Soluble)
Ethanol Polar ProticHigh~20-100 mg/mL (Soluble to Freely Soluble)
Acetone Polar AproticMedium> 100 mg/mL (Freely Soluble)
Ethyl Acetate Polar AproticMedium> 100 mg/mL (Freely Soluble)
Dichloromethane Polar AproticMedium> 100 mg/mL (Freely Soluble)
Toluene Non-polarLow> 100 mg/mL (Freely Soluble)
Hexane Non-polarLow~1-10 mg/mL (Slightly Soluble)

Experimental Determination of Solubility: A Step-by-Step Guide

For researchers requiring precise solubility data, experimental determination is essential. The following protocols are robust, self-validating, and widely accepted in the scientific community.

Protocol 1: Qualitative to Semi-Quantitative Solubility Determination

This initial screening method is rapid and provides a foundational understanding of the compound's solubility in various solvents.

Objective: To quickly assess the approximate solubility of this compound in a range of solvents.

Materials:

  • This compound

  • A selection of organic solvents (e.g., water, methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane)

  • Small test tubes or vials (e.g., 1.5 mL or 2 mL)

  • Vortex mixer

  • Analytical balance

Procedure:

  • Preparation: Weigh approximately 1 mg, 10 mg, and 100 mg of this compound into separate, labeled test tubes for each solvent to be tested.

  • Solvent Addition: Add 1 mL of the first solvent to each of the three test tubes containing the compound.

  • Agitation: Vigorously vortex the test tubes for 1-2 minutes to ensure thorough mixing.

  • Observation: Visually inspect each tube for the presence of undissolved solid.

    • Soluble: If the compound completely dissolves.

    • Partially Soluble: If some, but not all, of the compound dissolves.

    • Insoluble: If no significant amount of the compound dissolves.

  • Repeat: Repeat steps 2-4 for each of the selected solvents.

  • Record: Record the observations in a laboratory notebook. This will provide a semi-quantitative solubility range (e.g., <1 mg/mL, 1-10 mg/mL, 10-100 mg/mL, >100 mg/mL).

Diagram of the Qualitative Solubility Workflow:

G Qualitative Solubility Assessment Workflow cluster_prep Preparation cluster_exp Experiment cluster_obs Observation cluster_res Results prep1 Weigh 1 mg, 10 mg, 100 mg of Compound prep2 Label Test Tubes for Each Solvent prep1->prep2 exp1 Add 1 mL of Solvent prep2->exp1 exp2 Vortex for 1-2 minutes exp1->exp2 obs1 Visually Inspect for Undissolved Solid exp2->obs1 obs2 Completely Dissolved? obs1->obs2 obs3 Partially Dissolved? obs2->obs3 No res1 Soluble obs2->res1 Yes res2 Partially Soluble obs3->res2 Yes res3 Insoluble obs3->res3 No

Caption: Workflow for qualitative and semi-quantitative solubility screening.

Protocol 2: Quantitative Solubility Determination using the Shake-Flask Method and HPLC Analysis

For definitive, quantitative solubility data, the shake-flask method followed by High-Performance Liquid Chromatography (HPLC) analysis is the gold standard.

Objective: To accurately determine the equilibrium solubility of this compound in a specific organic solvent.

Part A: Sample Preparation (Shake-Flask Method)

Materials:

  • This compound

  • Selected organic solvent (HPLC grade)

  • Scintillation vials or other sealable glass containers

  • Orbital shaker or rotator

  • Temperature-controlled environment (e.g., incubator or water bath)

  • Syringe filters (e.g., 0.22 µm PTFE)

  • HPLC vials

Procedure:

  • Add Excess Solute: Add an excess amount of this compound to a scintillation vial. The key is to ensure that there is undissolved solid present at equilibrium.

  • Add Solvent: Add a known volume of the organic solvent to the vial.

  • Equilibration: Seal the vial and place it on an orbital shaker in a temperature-controlled environment (e.g., 25°C) for 24-48 hours. This allows the system to reach equilibrium.

  • Phase Separation: After equilibration, allow the vial to stand undisturbed for a sufficient time for the excess solid to settle.

  • Filtration: Carefully withdraw a sample of the supernatant using a syringe and filter it through a syringe filter directly into an HPLC vial. This step is critical to remove any undissolved microparticles.

  • Dilution: If necessary, dilute a known volume of the filtrate with the same solvent to bring the concentration within the linear range of the HPLC calibration curve.

Part B: Analysis by HPLC

Materials:

  • HPLC system with a UV detector

  • Appropriate HPLC column (e.g., C18)

  • Mobile phase (to be developed based on the solvent and compound)

  • Prepared saturated solution and diluted samples

Procedure:

  • Method Development: Develop an HPLC method capable of resolving this compound from any potential impurities.

  • Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent. Inject these standards into the HPLC and construct a calibration curve by plotting peak area versus concentration.

  • Sample Analysis: Inject the filtered, saturated solution (and any dilutions) into the HPLC.

  • Quantification: Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.

  • Calculation: If the sample was diluted, multiply the measured concentration by the dilution factor to obtain the solubility of the compound in the solvent.

Diagram of the Quantitative Solubility Determination Workflow:

G Quantitative Solubility Determination Workflow cluster_sf Shake-Flask Method cluster_hplc HPLC Analysis cluster_calc Calculation sf1 Add Excess Solute to Vial sf2 Add Known Volume of Solvent sf1->sf2 sf3 Equilibrate on Shaker (24-48h) sf2->sf3 sf4 Allow Solid to Settle sf3->sf4 sf5 Filter Supernatant into HPLC Vial sf4->sf5 hplc3 Inject Filtered Sample sf5->hplc3 hplc1 Develop HPLC Method hplc2 Prepare & Run Standards for Calibration Curve hplc1->hplc2 hplc2->hplc3 hplc4 Quantify Concentration hplc3->hplc4 calc1 Calculate Solubility (mg/mL or mol/L) hplc4->calc1

Caption: Workflow for quantitative solubility determination using the shake-flask method and HPLC.

Causality Behind Experimental Choices and Self-Validating Systems

The choice of the shake-flask method is deliberate; it is designed to achieve a true equilibrium between the dissolved and undissolved solute, providing a thermodynamically accurate solubility value. The extended equilibration time and constant agitation ensure that the solvent is fully saturated.

The use of HPLC for quantification provides a self-validating system. The calibration curve, generated from standards of known concentration, ensures the accuracy and precision of the measurement. The specificity of the HPLC method, with a well-resolved peak for the analyte, confirms that only the compound of interest is being quantified, excluding any potential impurities that might be present.

Conclusion: Empowering Researchers with a Framework for Solubility Assessment

While a comprehensive, pre-existing database for the solubility of this compound remains to be fully established, this guide provides the necessary theoretical framework and practical, detailed methodologies for its determination. By understanding the physicochemical properties of the molecule and applying the robust experimental protocols outlined herein, researchers, scientists, and drug development professionals can confidently and accurately determine the solubility of this compound in any organic solvent of interest. This foundational knowledge is paramount for advancing research, optimizing processes, and ultimately, achieving successful project outcomes.

References

A Technical Guide to the Discovery and Synthesis of Biaryl Benzonitriles: From Foundational Scaffolds to Modern Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

Authored by a Senior Application Scientist

Introduction: The Convergence of a Privileged Structure and a Versatile Functional Group

In the landscape of medicinal chemistry and materials science, the biaryl motif is a cornerstone, a privileged structural unit found in countless natural products, pharmaceuticals, and advanced materials.[1][2][3] This architectural element, consisting of two directly connected aromatic rings, provides a rigid scaffold that can precisely orient functional groups in three-dimensional space, enabling targeted interactions with biological macromolecules. The significance of this scaffold is amplified when one of the aryl rings is decorated with a benzonitrile moiety.

The nitrile group is far more than a simple substituent; it is a versatile functional group with a unique electronic profile. It can act as a hydrogen bond acceptor, a bioisostere for carbonyl groups, and a metabolic blocker, and its strong electron-withdrawing nature can modulate the pharmacokinetic properties of a molecule.[4][5][6] The convergence of the biaryl scaffold with the benzonitrile functional group has given rise to a class of compounds with profound importance, most notably as key intermediates in the synthesis of blockbuster drugs and as active pharmaceutical ingredients (APIs) in their own right.

This guide provides an in-depth exploration of the discovery and synthesis of biaryl benzonitriles. We will delve into the causality behind key experimental choices, present validated protocols for their synthesis, and examine the structure-activity relationships (SAR) that underscore their therapeutic applications, from angiotensin II receptor blockers (ARBs) to a new generation of kinase inhibitors.[7][8][9]

Pillar 1: The Dawn of Biaryl Benzonitriles in Cardiovascular Medicine

The discovery of non-peptide angiotensin II receptor antagonists, known as the "sartans," marked a watershed moment for biaryl benzonitriles. Compounds like Losartan, Valsartan, and Irbesartan revolutionized the treatment of hypertension.[7] A common structural feature and a critical synthetic intermediate for many of these drugs is a biaryl benzonitrile, specifically o-tolyl benzonitrile (OTBN) or its derivatives.[7][10] The synthesis of 2-(4′-methylphenyl)benzonitrile, for instance, became a significant focus of process chemistry, as it serves as a direct precursor to the biphenyl-tetrazole core of many sartans.[10][11] This industrial demand spurred the development of robust and scalable methods for constructing the C(aryl)-C(aryl) bond, a challenge that was met with the advent of transition metal-catalyzed cross-coupling reactions.

Pillar 2: Modern Synthetic Strategies for Biaryl Benzonitrile Construction

The creation of the central C-C bond between two aromatic rings is the critical step in synthesizing biaryl benzonitriles. While classical methods exist, modern organic synthesis is dominated by palladium- and nickel-catalyzed cross-coupling reactions due to their high efficiency, functional group tolerance, and mild reaction conditions.[2][7]

The Suzuki-Miyaura Coupling: A Workhorse Reaction

The Suzuki-Miyaura cross-coupling reaction is arguably the most powerful and widely used method for biaryl synthesis.[1][12][13][14] It involves the reaction of an aryl halide or triflate with an organoboron species, typically a boronic acid or ester, in the presence of a palladium catalyst and a base.[13]

Causality in Experimental Design:

  • Catalyst Selection: The choice of the palladium source is critical. Palladium(0) species are the active catalysts. While air-sensitive catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) can be used directly, it is often more practical to generate the Pd(0) species in situ from a stable Pd(II) precatalyst like Palladium(II) acetate (Pd(OAc)₂). This is achieved by reduction with a phosphine ligand, which also serves to stabilize the active catalyst and facilitate the catalytic cycle.

  • Ligand Choice: The ligand stabilizes the palladium center and modulates its reactivity. Simple triphenylphosphine (PPh₃) is effective for many standard couplings. For more challenging substrates, such as less reactive aryl chlorides, more electron-rich and sterically hindered biaryl phosphine ligands (e.g., XPhos, SPhos) developed by the Buchwald group are often required to promote the difficult oxidative addition step and subsequent reductive elimination.[15]

  • Base and Solvent: A base is essential to activate the boronic acid, forming a more nucleophilic boronate species that facilitates the transmetalation step (the transfer of the aryl group from boron to palladium).[13] The choice of base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃) and solvent (e.g., Toluene, Dioxane, DMF) must be compatible with the substrates' functional groups and is often optimized empirically to maximize yield. An aqueous solution of the base is common, creating a two-phase system where the reaction proceeds efficiently.

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ Active Catalyst ox_add Oxidative Addition pd0->ox_add pd_complex1 Ar¹-Pd(II)L₂-X ox_add->pd_complex1 transmetal Transmetalation pd_complex1->transmetal pd_complex2 Ar¹-Pd(II)L₂-Ar² transmetal->pd_complex2 boronate Ar²-B(OR)₃⁻ boronate->transmetal base Base (e.g., CO₃²⁻) boronic_acid Ar²-B(OH)₂ base->boronic_acid Activation boronic_acid->boronate red_elim Reductive Elimination pd_complex2->red_elim red_elim->pd0 Regeneration product Ar¹-Ar² Biaryl Product red_elim->product aryl_halide Ar¹-X Aryl Halide aryl_halide->ox_add

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The following table summarizes typical yields for the coupling of various aryl halides with substituted phenylboronic acids to form biaryl benzonitriles.

Aryl Halide (Ar¹-X)Boronic Acid (Ar²-B(OH)₂)Catalyst SystemBaseSolventYield (%)Reference
2-Chlorobenzonitrile4-Methylphenylboronic acidPd(OAc)₂ / SPhosK₃PO₄Toluene95%Adapted from[12]
4-Bromotoluene3-(Dihydroxyboryl)benzonitrilePd(PPh₃)₄Na₂CO₃Dioxane/H₂O91-96%[1]
1-Iodo-4-nitrobenzene3-(Dihydroxyboryl)benzonitrilePd(PPh₃)₄Na₂CO₃Dioxane/H₂O88-93%Adapted from[1]
4-Bromoanisole3-Cyanophenylboronic acidPd(OH)₂K₃PO₄Ethanol85%Adapted from[12]

This protocol is a self-validating system designed for reproducibility.

  • Reagent Preparation & Inert Atmosphere:

    • To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-chlorobenzonitrile (1.38 g, 10 mmol), 4-methylphenylboronic acid (1.63 g, 12 mmol, 1.2 equiv.), and potassium phosphate (K₃PO₄, 4.25 g, 20 mmol, 2.0 equiv.).

    • Seal the flask with a septum. Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times. This step is crucial as the active Pd(0) catalyst is oxygen-sensitive.

  • Catalyst and Solvent Addition:

    • Under a positive pressure of inert gas, add the palladium catalyst, for example, Pd(OAc)₂ (45 mg, 0.2 mmol, 2 mol%) and a suitable ligand like SPhos (164 mg, 0.4 mmol, 4 mol%).

    • Add anhydrous, degassed toluene (50 mL) via syringe. Degassing the solvent (by sparging with argon for 15-20 minutes) prevents oxidation of the catalyst.

  • Reaction Execution:

    • Heat the reaction mixture to 100 °C with vigorous stirring.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 4-12 hours.

  • Workup and Purification:

    • Cool the reaction mixture to room temperature.

    • Dilute with ethyl acetate (50 mL) and filter through a pad of Celite to remove inorganic salts and palladium residues.

    • Wash the organic phase sequentially with water (2 x 30 mL) and brine (30 mL). The brine wash helps to remove residual water from the organic layer.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Characterization:

    • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).

    • Characterize the final product, 2-(4′-methylphenyl)benzonitrile, using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity, which should be >98%.[1] The expected yield is typically high, often exceeding 90%.

The Buchwald-Hartwig Amination: A Gateway to Complex Biaryls

While not a direct biaryl-forming reaction, the Buchwald-Hartwig amination is indispensable for synthesizing complex biaryl benzonitriles that incorporate an amine linkage.[16][17] This palladium-catalyzed C-N cross-coupling reaction allows for the facile synthesis of aryl amines from aryl halides, which are often precursors to more elaborate biaryl structures.[16] Its development was a significant breakthrough, replacing harsher classical methods and greatly expanding the scope of accessible molecules.[16] For instance, a key intermediate in a pharmaceutical pipeline might be prepared by coupling a chiral primary amine with a bromo-benzonitrile derivative, a transformation where controlling side reactions and preserving stereochemistry is paramount.[18] Recent advances have even enabled the enantioselective synthesis of N-C axially chiral biaryls using this methodology.[19]

Pillar 3: The Benzonitrile Moiety in Modern Drug Design - Kinase Inhibition

Beyond their role as synthetic intermediates, biaryl benzonitriles have emerged as potent kinase inhibitors.[9] Kinases are a critical class of enzymes, and their dysregulation is a hallmark of many diseases, particularly cancer.[9][20] The nitrile group in these inhibitors is often not a passive placeholder but a key pharmacophore.

Structure-Activity Relationship (SAR) Insights:

  • Hydrogen Bonding: The nitrogen atom of the cyano group is a potent hydrogen bond acceptor. In many kinase inhibitors, this nitrile is precisely positioned to form a critical hydrogen bond with a key amino acid residue (e.g., a lysine or a backbone amide) in the ATP-binding pocket of the kinase, anchoring the inhibitor and conferring potency and selectivity.[8]

  • Dipole Interactions: The strong dipole moment of the nitrile group allows it to engage in favorable dipole-dipole interactions within the active site, contributing to binding affinity.[4]

  • Modulation of Physicochemical Properties: The nitrile group can improve a compound's metabolic stability and membrane permeability, enhancing its overall drug-like properties.

A notable example is the discovery of 1H-pyrazole biaryl sulfonamides as inhibitors of the G2019S mutant of LRRK2, a kinase implicated in Parkinson's disease.[8] In this series, a benzonitrile moiety was hypothesized and later confirmed to make a crucial hydrogen bonding interaction with a lysine residue at the edge of the active site, a discovery that guided the optimization of the inhibitor series.[8] Similarly, 4-anilinoquinoline-3-carbonitrile derivatives have been developed as irreversible inhibitors of EGFR and HER-2 kinases for cancer treatment.[21]

Drug_Discovery_Workflow start Identify Starting Materials (Aryl Halide & Boronic Acid) coupling Cross-Coupling Reaction (e.g., Suzuki-Miyaura) start->coupling workup Reaction Workup & Crude Isolation coupling->workup purification Chromatographic Purification workup->purification characterization Structural Characterization (NMR, MS) purification->characterization bio_assay Biological Assay (e.g., Kinase Inhibition) characterization->bio_assay sar SAR Analysis & Lead Optimization bio_assay->sar sar->start Iterative Redesign end Drug Candidate sar->end

Caption: General experimental workflow for biaryl synthesis and optimization.

Conclusion and Future Outlook

The journey of biaryl benzonitriles from crucial industrial intermediates to sophisticated therapeutic agents illustrates a core principle of drug discovery: the power of a well-chosen structural motif. The development of robust and versatile synthetic methods, spearheaded by transition-metal catalysis, has been the enabling factor, allowing chemists to construct these valuable molecules with increasing efficiency and precision. The benzonitrile moiety, once perhaps seen as a simple synthon for a carboxylic acid or tetrazole, is now recognized as a key pharmacophore capable of forming specific, potency-driving interactions with biological targets. As our understanding of disease biology deepens, the rational design of new biaryl benzonitrile-based inhibitors, guided by structural insights and powered by state-of-the-art synthetic chemistry, will undoubtedly continue to yield novel therapeutics for the most challenging of diseases.

References

An In-depth Technical Guide on the Potential Reactivity of the Nitrile Group in 2-(2-Methylphenyl)benzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The nitrile, or cyano (-CN), group is a cornerstone of synthetic organic chemistry, valued for its stability and versatile reactivity.[1] It can be transformed into a variety of other functional groups, including amines, carboxylic acids, and ketones.[1] This guide provides a comprehensive examination of the reactivity of the nitrile group in 2-(2-Methylphenyl)benzonitrile, also known as o-tolylbenzonitrile (OTBN). This molecule is a key intermediate in the synthesis of antihypertensive drugs of the sartan class, such as candesartan, irbesartan, and losartan.[2][3] The presence of the ortho-tolyl group introduces significant steric hindrance, which profoundly influences the accessibility and reactivity of the nitrile carbon. This document will explore the interplay of steric and electronic effects on key transformations of the nitrile group, including hydrolysis, reduction, cycloaddition, and reactions with organometallic reagents. Detailed experimental protocols and mechanistic insights are provided to equip researchers, scientists, and drug development professionals with the knowledge to effectively utilize this important building block.

Introduction: The Unique Steric and Electronic Landscape of this compound

The this compound molecule presents a fascinating case study in steric hindrance. The nitrile group is directly attached to a biphenyl system where one of the phenyl rings bears a methyl group at the ortho position. This ortho-methyl group effectively shields one face of the planar nitrile functionality, creating a sterically demanding environment for incoming reagents.

This steric congestion dictates the feasibility and outcome of many classical nitrile reactions. While the carbon atom of the nitrile group is inherently electrophilic due to the strong electron-withdrawing nature of the nitrogen atom, its accessibility is significantly diminished.[4][5] Consequently, reaction conditions often need to be more forcing, or alternative catalytic strategies must be employed to achieve desired transformations.

Diagram: Steric Hindrance in this compound

Acid_Catalyzed_Hydrolysis Nitrile R-C≡N Protonated_Nitrile R-C≡N⁺-H Nitrile->Protonated_Nitrile H⁺ Intermediate1 R-C(OH₂⁺)=NH Protonated_Nitrile->Intermediate1 H₂O Imidic_Acid R-C(OH)=NH Intermediate1->Imidic_Acid -H⁺ Protonated_Amide R-C(OH)=NH₂⁺ Imidic_Acid->Protonated_Amide H⁺ (Tautomerization) Amide R-C(=O)NH₂ Protonated_Amide->Amide -H⁺ Carboxylic_Acid R-COOH Amide->Carboxylic_Acid H₂O, H⁺ DIBAL-H_Reduction Nitrile This compound DIBAL-H DIBAL-H, Toluene, -78 °C Imine_Intermediate Imine Intermediate Nitrile->Imine_Intermediate 1. DIBAL-H Aldehyde 2-(2-Methylphenyl)benzaldehyde Imine_Intermediate->Aldehyde 2. H₃O⁺ Hydrolysis Aqueous Workup (H₃O⁺) Grignard_Reaction Nitrile R-C≡N Imine_Salt [R-C(R')=N-MgX] Nitrile->Imine_Salt + R'-MgX Grignard R'-MgX Imine R-C(R')=NH Imine_Salt->Imine H₃O⁺ Ketone R-C(=O)-R' Imine->Ketone H₂O

References

Thermochemical properties of substituted biphenyl compounds

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Thermochemical Properties of Substituted Biphenyl Compounds

Abstract

Substituted biphenyls represent a core structural motif in numerous pharmaceuticals, agrochemicals, and advanced materials. Their biological activity, stability, and material properties are intrinsically linked to their three-dimensional structure and energetic landscape. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the critical thermochemical properties of these compounds. We delve into the theoretical underpinnings and practical applications of key parameters such as enthalpies of formation, fusion, vaporization, and sublimation. This document emphasizes the causality behind experimental choices, presenting detailed, self-validating protocols for gold-standard measurement techniques including combustion calorimetry, differential scanning calorimetry (DSC), and the Knudsen effusion method. Furthermore, it explores the role of computational methods like Density Functional Theory (DFT) in predicting and rationalizing these properties. By integrating experimental data with computational insights, this guide aims to equip scientists with the knowledge to better understand structure-property relationships and leverage thermochemical data in the rational design of novel molecules.

Chapter 1: The Significance of Thermochemical Properties in Research and Drug Development

The substituted biphenyl scaffold is a privileged structure in medicinal chemistry due to its ability to present substituents in a well-defined, non-coplanar spatial arrangement. This unique geometry, arising from hindered rotation (atropisomerism) around the central carbon-carbon bond, is crucial for specific, high-affinity interactions with biological targets.[1][2] However, the journey from a promising lead compound to a viable drug product extends far beyond binding affinity. Key physicochemical properties, which are governed by thermodynamics, dictate a molecule's fate in formulation, administration, and physiological environments.

Thermochemical data provide a quantitative measure of a molecule's energetic state and the forces holding it together in a particular phase (solid, liquid, or gas). This information is paramount for:

  • Solubility and Bioavailability: The energy required to break the crystal lattice of a solid drug (related to the enthalpy of fusion and sublimation) is a critical barrier to dissolution, a prerequisite for absorption.

  • Stability and Shelf-Life: The standard enthalpy of formation (ΔfH°) is a direct measure of a molecule's intrinsic thermodynamic stability. This data is vital for assessing degradation pathways and ensuring long-term product integrity.

  • Formulation and Manufacturing: Properties like melting point and enthalpy of fusion, readily determined by DSC, are essential for developing robust manufacturing processes such as crystallization and tableting.[3][4]

  • Drug-Target Interactions: While Isothermal Titration Calorimetry (ITC) directly measures the thermodynamics of binding, a fundamental understanding of the compound's intrinsic properties provides context for interpreting these interactions.[5][6] An energetically strained conformation, for example, may pay a thermodynamic penalty upon binding, which can be rationalized through its enthalpy of formation. The optimization of a drug candidate is fundamentally an exercise in manipulating its thermodynamic profile to achieve optimal binding and ADME (absorption, distribution, metabolism, and excretion) properties.[7]

Chapter 2: Fundamental Thermochemical Properties: Definitions and Importance

A precise understanding of key thermochemical parameters is essential for their correct application.

  • Standard Enthalpy of Formation (ΔfH°): This represents the change in enthalpy when one mole of a substance in its standard state (the most stable form at 1 atm and a specified temperature, usually 298.15 K) is formed from its pure constituent elements in their respective standard states. It is the most fundamental measure of a molecule's energetic stability.[8]

  • Enthalpy of Fusion (ΔfusH): The heat absorbed by a substance to transition from a solid to a liquid at its melting point. It quantifies the energy required to overcome the intermolecular forces within the crystal lattice.[9]

  • Enthalpy of Vaporization (ΔvapH): The heat absorbed to transform a substance from a liquid to a gas. This value reflects the strength of intermolecular forces in the liquid state.[10][11]

  • Enthalpy of Sublimation (ΔsubH): The heat required to transition a substance directly from a solid to a gas. For many organic compounds, this is the most relevant parameter for understanding volatility and the solid-gas phase transition. It is a key determinant of a compound's vapor pressure.[9][12] These parameters are related by the approximate equation: ΔsubH(T) ≈ ΔfusH(T) + ΔvapH(T).

  • Gibbs Free Energy (ΔG) and Entropy (ΔS): Gibbs free energy combines enthalpy and entropy (ΔG = ΔH - TΔS) to determine the spontaneity of a process. In the context of drug design, the Gibbs free energy of binding dictates the binding affinity.[7][13] The entropy of fusion (ΔSfus = ΔfusH / Tm), where Tm is the melting temperature, reflects the increase in disorder upon melting.[14]

Chapter 3: Experimental Determination of Thermochemical Properties

The acquisition of high-quality thermochemical data relies on precise and well-controlled experimental methodologies. The choice of technique is dictated by the specific property being measured.

Combustion Calorimetry for Enthalpy of Formation

Expertise & Causality: The standard enthalpy of formation is most accurately derived from the experimentally determined enthalpy of combustion (ΔcH°).[15] This "gold standard" technique involves the complete oxidation of a compound under controlled conditions and measuring the heat released.[16][17] The precision of this method hinges on achieving a complete and well-defined reaction. For substituted biphenyls, especially those containing halogens or nitrogen, specialized procedures are required to ensure all products are in a well-defined final state (e.g., aqueous HCl for chlorine).[18]

Experimental Protocol: Static Bomb Combustion Calorimetry

  • Sample Preparation: A precisely weighed pellet (0.5–1.0 g) of the high-purity substituted biphenyl is placed in a crucible (e.g., platinum).[15] A cotton thread fuse of known mass and combustion energy is attached to a platinum ignition wire positioned just above the sample.

  • Bomb Assembly: The crucible is placed inside a high-pressure stainless-steel vessel, the "bomb." A small, known amount of distilled water is added to the bomb to ensure a saturated aqueous environment for the final products.

  • Pressurization: The bomb is sealed and purged of air before being filled with high-purity oxygen to a pressure of approximately 30 atm.

  • Calorimeter Setup: The sealed bomb is submerged in a known volume of water in a calorimeter vessel. The entire assembly is placed within an isothermal jacket to minimize heat exchange with the surroundings. Temperature is monitored with high-precision thermometers (e.g., platinum resistance thermometers).

  • Ignition and Data Acquisition: After thermal equilibrium is reached, the sample is ignited by passing a current through the ignition wire. The temperature of the water surrounding the bomb is recorded at regular intervals before, during, and after combustion until a final thermal equilibrium is established.

  • Analysis: The raw temperature data is used to calculate the total heat released. This value is then corrected for the combustion of the fuse, the formation of nitric acid (from trace N2), and other standard state corrections (Washburn corrections) to yield the standard internal energy of combustion (ΔcU°). This is then converted to the standard enthalpy of combustion (ΔcH°).

Trustworthiness & Self-Validation:

  • Calibration: The effective heat capacity of the calorimeter system ("energy equivalent") must be determined by combusting a certified standard reference material, most commonly benzoic acid.[16]

  • Purity: The sample must be of the highest possible purity, as impurities will lead to significant errors. Purity is often assessed by DSC.[19]

  • Completeness of Combustion: After the experiment, the bomb is opened and inspected for soot or other evidence of incomplete combustion. The final products are also chemically analyzed to confirm the reaction went to completion.

Visualization: Combustion Calorimetry Workflow

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis P1 Weigh Sample & Fuse P2 Assemble Bomb Head P1->P2 P3 Add Water to Bomb P2->P3 P4 Seal & Pressurize Bomb (O2) P3->P4 E1 Place Bomb in Calorimeter P4->E1 Transfer E2 Achieve Thermal Equilibrium E1->E2 E3 Ignite Sample E2->E3 E4 Record Temperature Change E3->E4 A1 Calculate Raw Heat Release E4->A1 Data A2 Apply Corrections (Fuse, Washburn, etc.) A1->A2 A3 Determine ΔcH° A2->A3 A4 Calculate ΔfH° (Hess's Law) A3->A4 Calib Calibrate with Benzoic Acid Calib->E1 Define Energy Equivalent

Caption: Workflow for determining enthalpy of formation via combustion calorimetry.

Differential Scanning Calorimetry (DSC) for Condensed-Phase Transitions

Expertise & Causality: DSC is a powerful thermoanalytical technique that measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[3][20] It is exceptionally suited for studying thermal events like melting (fusion) and crystallization. The area under the melting peak is directly proportional to the enthalpy of fusion (ΔfusH), providing a rapid and accurate determination with minimal sample mass.[14] The shape of the peak can also be used to assess sample purity.[19]

Experimental Protocol: DSC for Enthalpy of Fusion

  • Calibration: The DSC instrument's temperature and enthalpy scales are calibrated using certified standards with known melting points and enthalpies of fusion, such as high-purity indium.

  • Sample Preparation: A small amount of the sample (typically 1-5 mg) is accurately weighed into an aluminum or hermetically sealed pan.[14] An empty, sealed pan is used as the reference.

  • Instrument Setup: The sample and reference pans are placed in the DSC cell. A controlled nitrogen atmosphere is typically used to prevent oxidative degradation.[14]

  • Thermal Program: A heat-cool-heat cycle is often employed. The first heating run erases the sample's thermal history. The sample is then cooled at a controlled rate to ensure consistent crystallization. The second heating run, performed at a controlled rate (e.g., 10 °C/min), is used for data analysis.[14]

  • Data Analysis: The resulting thermogram plots heat flow versus temperature. The melting point (Tm) is determined from the onset or peak of the endothermic melting transition. The instrument's software integrates the area of the melting peak to calculate the enthalpy of fusion (ΔfusH).[14]

Trustworthiness & Self-Validation:

  • Instrument Calibration: Regular calibration is critical for accurate temperature and enthalpy values.

  • Baseline Stability: A flat and reproducible baseline must be established by running the program with two empty pans.

  • Heating Rate Dependence: Running the experiment at multiple heating rates can help identify and characterize any kinetic effects or polymorphism.

Visualization: DSC Experimental Workflow

G Start Start Calib Calibrate with Indium Standard Start->Calib Prep Prepare & Weigh Sample in DSC Pan Load Load Sample & Reference Pans into DSC Cell Prep->Load Program Program Thermal Cycle (e.g., Heat-Cool-Heat) Load->Program Run Execute Under N2 Flow Program->Run Analyze Analyze Thermogram: - Determine Tm - Integrate Peak for ΔfusH Run->Analyze End End Analyze->End Calib->Prep

Caption: Standard workflow for a DSC experiment to determine Tm and ΔfusH.

Vapor Pressure Measurement for Enthalpies of Sublimation & Vaporization

Expertise & Causality: For many solid organic compounds, direct measurement of the enthalpy of sublimation is challenging.[9] An effective indirect method is to measure the vapor pressure of the compound at various temperatures. The Knudsen effusion method is particularly well-suited for materials with very low vapor pressures, such as substituted biphenyls.[21][22] It relies on measuring the rate of mass loss due to effusion (the escape of gas molecules through a small orifice into a vacuum).[23] The enthalpy of sublimation or vaporization can then be derived from these vapor pressure measurements using the Clausius-Clapeyron equation.[22]

Experimental Protocol: The Knudsen Effusion Method

  • Cell Preparation: The sample is loaded into a Knudsen cell, which is a small container with a precisely machined, small-diameter orifice in its lid.[23]

  • Apparatus Setup: The cell is placed inside a high-vacuum chamber and connected to a sensitive microbalance. The temperature of the cell is precisely controlled.[21]

  • Measurement: The system is evacuated to a high vacuum (e.g., 10⁻⁷ Torr).[24] The cell is heated to a desired constant temperature. As the sample sublimes, the vapor effuses through the orifice, and the resulting rate of mass loss ( dm/dt ) is continuously measured by the microbalance.[21]

  • Data Collection: This process is repeated at several different temperatures to obtain a series of mass loss rates as a function of temperature.

  • Vapor Pressure Calculation: The vapor pressure (P) at each temperature (T) is calculated using the Knudsen equation: P = ( dm/dt ) * (1/A) * sqrt(2πRT/M), where A is the area of the orifice, R is the ideal gas constant, and M is the molar mass of the sample.

  • Enthalpy Calculation: A plot of ln(P) versus 1/T is constructed. According to the Clausius-Clapeyron equation, the slope of this plot is equal to -ΔsubH°/R, allowing for the direct calculation of the standard enthalpy of sublimation.

Trustworthiness & Self-Validation:

  • High Vacuum: The mean free path of the gas molecules must be larger than the orifice diameter to ensure true molecular effusion rather than hydrodynamic flow. This necessitates a high vacuum.

  • Orifice Geometry: The orifice must be well-defined (known area and thickness) and clean. A Clausing factor may be needed to correct for the non-zero thickness of the orifice.[23]

  • Temperature Stability: Precise and stable temperature control is critical, as vapor pressure is exponentially dependent on temperature.

  • Reference Materials: The apparatus and procedure can be validated by measuring the vapor pressure of a reference material with well-established properties, such as biphenyl itself.[9]

Visualization: Knudsen Effusion Method

G cluster_main High-Vacuum Chamber Microbalance {Microbalance|Measures mass loss (dm/dt)} KnudsenCell Knudsen Cell Sample Orifice (Area A) Microbalance->KnudsenCell Suspension DataSystem Data Acquisition System Microbalance->DataSystem Mass Data VacuumPump To High-Vacuum Pumps KnudsenCell:f1->VacuumPump Effusion Heater {Temperature Controller|Maintains constant T} Heater->KnudsenCell Controls Temperature Heater->DataSystem Temp Data

Caption: Schematic of a Knudsen effusion apparatus for vapor pressure measurement.

Chapter 4: Computational Approaches to Predicting Thermochemical Properties

While experimental methods provide the most accurate data, they can be time-consuming and require pure samples. Computational chemistry offers a powerful complementary approach for predicting and understanding thermochemical properties.

Density Functional Theory (DFT)

Expertise & Causality: DFT is a quantum mechanical method that calculates the electronic structure of molecules.[25][26] From the calculated electronic energy, along with vibrational frequencies obtained from a frequency calculation, it is possible to determine thermochemical quantities like enthalpy and Gibbs free energy.[27] While direct calculation of absolute enthalpies of formation can be challenging, DFT is highly effective when used with isodesmic or homodesmotic reaction schemes.[28] These are hypothetical reactions where the number and types of bonds are conserved between reactants and products, leading to a cancellation of systematic errors in the calculation and yielding more accurate relative energies.[28] DFT is also invaluable for studying conformational energetics, such as the rotational barrier between the phenyl rings in substituted biphenyls.[29][30]

Methodology: DFT for Enthalpy of Formation via Isodesmic Reactions

  • Structure Optimization: The 3D structures of the target substituted biphenyl and all reactants and products in the chosen isodesmic reaction are optimized to their lowest energy geometry using a selected DFT functional and basis set (e.g., B3LYP/6-311+G(d,p)).

  • Frequency Calculation: A vibrational frequency calculation is performed on each optimized structure to confirm it is a true energy minimum (no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPVE) and thermal corrections to enthalpy.

  • Enthalpy Calculation: The total enthalpy of each species is calculated by adding the thermal corrections to the electronic energy.

  • Reaction Enthalpy: The enthalpy of the isodesmic reaction (ΔrH°) is calculated as the difference between the sum of the enthalpies of the products and the sum of the enthalpies of the reactants.

  • Target ΔfH° Calculation: The unknown enthalpy of formation of the target molecule is then calculated using Hess's law: ΔrH° = ΣΔfH°(products) - ΣΔfH°(reactants). This requires knowing the experimental ΔfH° values for all other species in the reaction.

Visualization: DFT Computational Workflow

G Input Define Target Molecule & Isodesmic Reaction Opt Geometry Optimization (e.g., B3LYP/6-31G*) Input->Opt Freq Frequency Calculation Opt->Freq Thermo Calculate Thermochemical Data (ZPVE, Thermal Corrections) Freq->Thermo Confirm Minimum Reaction_H Calculate Reaction Enthalpy (ΔrH°) Thermo->Reaction_H Final_H Calculate Target ΔfH° using Hess's Law & Experimental Reference Data Reaction_H->Final_H Result Predicted ΔfH° Final_H->Result

Caption: Workflow for calculating ΔfH° using DFT and an isodesmic reaction scheme.

Chapter 5: Data Synthesis and Structure-Property Relationships

The thermochemical properties of substituted biphenyls are highly dependent on the nature, number, and position of the substituents.

Table 1: Selected Thermochemical Data for Biphenyl and Derivatives (at 298.15 K)

CompoundΔsubH (kJ·mol⁻¹)ΔfusH (kJ·mol⁻¹)ΔvapH (kJ·mol⁻¹)ΔfH°(g) (kJ·mol⁻¹)Reference(s)
Biphenyl81.518.651.2182.3[8][12]
4-Methoxybiphenyl99.8 ± 0.719.4 ± 1.179.9 ± 0.9-[10]
2-Methoxybiphenyl--67.5 ± 0.7-[10]
4,4'-Dichlorobiphenyl---28.9 ± 1.1[31]
2,2'-Dichlorobiphenyl---30.6 ± 1.1[31]

Key Structure-Property Insights:

  • Effect of Substitution: The addition of functional groups generally increases intermolecular forces, leading to higher enthalpies of sublimation and vaporization. For example, the vaporization enthalpy of 4-methoxybiphenyl (79.9 kJ·mol⁻¹) is significantly higher than that of the parent biphenyl (~51.2 kJ·mol⁻¹).[10][12]

  • Positional Isomerism: The position of substituents has a profound effect. For methoxy-biphenyls, the 2-substituted (ortho) isomer has a drastically lower vaporization enthalpy than the 4-substituted (para) isomer.[10] This is often attributed to intramolecular interactions or steric effects that alter the molecule's ability to pack efficiently in the condensed phase.

  • Polychlorinated Biphenyls (PCBs): Studies on PCBs have shown that their vaporization enthalpies generally increase with the number of chlorine atoms.[11][32] Furthermore, meta- and para-substituted isomers tend to have larger vaporization enthalpies than ortho-substituted ones, likely due to the latter's more twisted conformation which can disrupt crystal packing.[32][33]

Chapter 6: Conclusion and Future Outlook

The thermochemical properties of substituted biphenyl compounds are not merely academic constants; they are critical parameters that govern the real-world behavior and applicability of these molecules, particularly in the pharmaceutical sciences. A thorough understanding and accurate measurement of these properties are indispensable for modern drug design and development.

This guide has outlined the gold-standard experimental techniques—combustion calorimetry, DSC, and Knudsen effusion—that provide reliable data, emphasizing the importance of rigorous, self-validating protocols. Complementary computational methods, especially DFT, offer powerful predictive capabilities and mechanistic insights that can accelerate the design-test-analyze cycle.

The integration of high-quality thermochemical data into the early stages of drug discovery can significantly improve the selection and optimization of clinical candidates.[34] By moving beyond affinity alone and considering the complete thermodynamic profile of a molecule, researchers can make more informed decisions, leading to the development of safer, more effective, and more stable medicines. Future efforts will likely focus on refining computational models for greater predictive accuracy and expanding the experimental database to encompass a wider diversity of complex substituted biphenyl systems.

References

Health and Safety Profile: 2-(2-Methylphenyl)benzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

2-(2-Methylphenyl)benzonitrile, also known as 2'-Methyl-[1,1'-biphenyl]-2-carbonitrile, is a biphenyl derivative with a nitrile functional group. Its chemical structure suggests potential applications in medicinal chemistry and materials science, where the biphenyl scaffold is a common motif. This guide provides a comprehensive overview of the available health and safety information for this compound, compiled and interpreted to ensure safe handling and use in a research and development setting. Due to the limited availability of a dedicated Safety Data Sheet (SDS) for this specific molecule, this document draws upon data from structurally related compounds, such as benzonitrile and other substituted biphenyls, to provide a conservative and precautionary approach to safety.

Compound Identification

IdentifierValue
IUPAC Name This compound
Synonyms 2'-Methyl-[1,1'-biphenyl]-2-carbonitrile, 2-(o-tolyl)benzonitrile
CAS Number 38941-63-4
Molecular Formula C₁₄H₁₁N
Molecular Weight 193.24 g/mol [1]
Chemical Structure Chemical structure of this compound

Hazard Identification and Classification

Presumptive GHS Classification:

Based on data for related compounds like 4-(Bromo(phenyl)methyl)benzonitrile and general benzonitriles, the following hazards should be anticipated[2][3]:

  • Acute Toxicity (Oral, Dermal, Inhalation): Potential for harm if swallowed, in contact with skin, or if inhaled.

  • Skin Irritation: May cause skin irritation upon direct contact.

  • Eye Irritation: May cause serious eye irritation.

  • Respiratory Irritation: May cause respiratory irritation if inhaled.

Pictograms (Anticipated):

Exclamation MarkSkull and Crossbones

Signal Word (Anticipated): Warning or Danger

Hazard Statements (Anticipated):

  • H302: Harmful if swallowed.[3]

  • H312: Harmful in contact with skin.[3]

  • H315: Causes skin irritation.[2]

  • H319: Causes serious eye irritation.[2]

  • H332: Harmful if inhaled.

  • H335: May cause respiratory irritation.[2]

Precautionary Statements (Recommended):

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2]

  • P264: Wash skin thoroughly after handling.[2]

  • P270: Do not eat, drink or smoke when using this product.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[2]

  • P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.[2]

  • P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[2]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]

  • P501: Dispose of contents/container to an approved waste disposal plant.[2]

Toxicological Profile

No specific toxicological studies on this compound were found. The following information is based on the known toxicology of benzonitrile and is provided as a guide for risk assessment.

  • Acute Toxicity: Benzonitrile is harmful if swallowed or in contact with skin.[3] Signs of acute exposure in animals include labored breathing, irritation, and central nervous system effects.

  • Metabolism: Nitriles can be metabolized to release cyanide in the body, which is a potent toxin. The rate and extent of this metabolic activation can vary significantly depending on the chemical structure.

  • Chronic Toxicity: Long-term exposure data is not available. Chronic exposure to related compounds may have effects on the liver, blood, and metabolism.[4]

Experimental Protocols: Safe Handling and Personal Protective Equipment (PPE)

Given the potential hazards, a stringent set of safety protocols must be followed.

Engineering Controls
  • Chemical Fume Hood: All work with this compound, including weighing, dissolving, and reaction setup, must be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Ventilation: Ensure adequate general laboratory ventilation.

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound:

  • Gloves: Wear nitrile or butyl rubber gloves.[5] Double-gloving is recommended, especially for prolonged handling. Inspect gloves for any signs of degradation or puncture before use.

  • Eye Protection: Chemical safety goggles are required. A face shield should be worn in situations with a higher risk of splashing.

  • Lab Coat: A flame-resistant lab coat should be worn and buttoned completely.

  • Respiratory Protection: If there is a risk of generating aerosols or dusts outside of a fume hood, a NIOSH-approved respirator with an organic vapor cartridge is necessary.

Workflow Diagram for Safe Handling

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Prep Don appropriate PPE (Gloves, Goggles, Lab Coat) VerifyHood Verify Fume Hood Functionality Prep->VerifyHood Weigh Weigh Compound in Fume Hood VerifyHood->Weigh Dissolve Dissolve/Dispense in Fume Hood Weigh->Dissolve Reaction Perform Reaction in Fume Hood Dissolve->Reaction Decontaminate Decontaminate Glassware & Surfaces Reaction->Decontaminate Waste Dispose of Waste in Labeled Container Decontaminate->Waste RemovePPE Remove PPE Correctly Waste->RemovePPE Wash Wash Hands Thoroughly RemovePPE->Wash

Caption: Workflow for the safe handling of this compound.

Emergency and First-Aid Measures

Immediate action is crucial in case of exposure.

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[6]

  • Skin Contact: Immediately flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes.[2] Seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[2]

  • Ingestion: Do NOT induce vomiting.[7] If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[7]

Spill and Waste Management

Spill Response
  • Evacuate: Evacuate the immediate area.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For liquid spills, absorb with an inert material such as vermiculite, dry sand, or earth.[5] For solid spills, carefully sweep up to avoid creating dust.

  • Collect: Place the absorbed material or swept solid into a sealed, labeled container for hazardous waste disposal.

  • Decontaminate: Clean the spill area with an appropriate solvent (e.g., isopropanol, ethanol) followed by soap and water.

Waste Disposal

All waste containing this compound must be disposed of as hazardous chemical waste.[5] Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of down the drain.

Storage and Stability

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[5] Keep away from heat, sparks, and open flames. Store separately from oxidizing agents, strong acids, strong bases, and reducing agents.[5][7]

  • Stability: The compound is expected to be stable under normal storage conditions.[7]

Physical and Chemical Properties

PropertyValueSource
Molecular Weight 193.24 g/mol [1]
XLogP3 3.6[1]
Hydrogen Bond Donor Count 0[1]
Hydrogen Bond Acceptor Count 1[1]
Rotatable Bond Count 1[1]

Conclusion

While this compound is a valuable compound for research and development, the lack of specific safety data necessitates a highly cautious approach to its handling. By adhering to the principles of good laboratory practice, utilizing appropriate engineering controls and personal protective equipment, and being prepared for emergencies, researchers can work with this compound safely. The guidance provided in this document should be considered a starting point, and all institutional safety policies and procedures must be followed.

References

Methodological & Application

Application Note & Protocol: Synthesis of 2-(2-Methylphenyl)benzonitrile via Suzuki Coupling

Author: BenchChem Technical Support Team. Date: January 2026

<content_type>

For: Researchers, scientists, and drug development professionals.

Abstract

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, prized for its capacity to form carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2] This application note provides a comprehensive guide to the synthesis of 2-(2-Methylphenyl)benzonitrile, a key biaryl nitrile intermediate, utilizing this powerful palladium-catalyzed reaction. We delve into the mechanistic underpinnings of the Suzuki coupling, offer a detailed, field-proven experimental protocol, and discuss the critical roles of each reagent. This document is designed to equip researchers with the theoretical knowledge and practical steps necessary to successfully execute this synthesis.

Introduction: The Power of Palladium in C-C Bond Formation

The synthesis of biaryl compounds is a cornerstone of medicinal chemistry and materials science.[3][4] The Suzuki-Miyaura reaction, first reported by Akira Suzuki in 1979, has become a preferred method for creating these structures.[5] It involves the palladium-catalyzed cross-coupling of an organoboron compound (typically a boronic acid) with an organohalide.[5][6]

The reaction's widespread adoption is due to several key advantages:

  • Mild Reaction Conditions: The reaction proceeds under relatively gentle conditions, preserving sensitive functional groups within the molecules.[5][7]

  • Low Toxicity: Boronic acids are generally less toxic and more environmentally benign compared to other organometallic reagents like organostannanes or organozincs.[5][8]

  • Commercial Availability: A vast array of boronic acids and aryl halides are commercially available, enabling the synthesis of diverse molecular structures.[5][9]

  • Water Tolerance: Many Suzuki couplings can be performed in aqueous or biphasic solvent systems, which is advantageous for both safety and environmental considerations.[8][9][10]

This protocol focuses on the coupling of 2-bromobenzonitrile with 2-methylphenylboronic acid to yield this compound, a valuable scaffold in drug discovery.

The Reaction Mechanism: A Palladium-Catalyzed Cycle

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states.[11] The three primary steps are oxidative addition, transmetalation, and reductive elimination.[5][12]

  • Oxidative Addition: The cycle begins with the active Pd(0) catalyst inserting into the carbon-halogen bond of the aryl halide (2-bromobenzonitrile). This is often the rate-determining step and results in the formation of a Pd(II) complex.[5][9]

  • Transmetalation: The organoboron species (2-methylphenylboronic acid) must be activated by a base to form a more nucleophilic boronate "ate" complex.[13][14][15] This boronate then transfers its organic group to the Pd(II) complex, displacing the halide. The choice of base is critical and can significantly impact reaction rates and yields.[14][16]

  • Reductive Elimination: In the final step, the two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond of the biaryl product, this compound. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[9][12]

Diagram: The Suzuki-Miyaura Catalytic Cycle

Suzuki_Coupling_Cycle Pd0 Pd(0)L₂ (Active Catalyst) PdII_Complex Ar¹-Pd(II)L₂-X Pd0->PdII_Complex ArylHalide Ar¹-X (2-Bromobenzonitrile) OxAdd Oxidative Addition Diaryl_PdII Ar¹-Pd(II)L₂-Ar² Base Base (e.g., K₂CO₃) Boronate [Ar²-B(OH)₃]⁻ BoronicAcid Ar²-B(OH)₂ (2-Methylphenylboronic acid) Transmetalation Transmetalation RedElim Reductive Elimination Product Ar¹-Ar² (Product)

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol

This protocol outlines a general procedure for the synthesis of this compound. Optimization may be required depending on the specific scale and purity requirements.[17][18]

Materials and Reagents
Reagent/MaterialFormulaM.W. ( g/mol )Amount (mmol)Equivalents
2-BromobenzonitrileC₇H₄BrN182.021.01.0
2-Methylphenylboronic acidC₇H₉BO₂135.961.21.2
Tetrakis(triphenylphosphine)palladium(0)C₇₂H₆₀P₄Pd1155.560.030.03
Potassium Carbonate (K₂CO₃)K₂CO₃138.212.02.0
TolueneC₇H₈92.14--
Water (degassed)H₂O18.02--
Step-by-Step Procedure
  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromobenzonitrile (1.0 mmol, 1.0 equiv), 2-methylphenylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes. This is crucial as the Pd(0) catalyst is sensitive to oxygen.

  • Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 0.03 equiv). Then, add the degassed solvents, toluene and water, typically in a 4:1 to 5:1 ratio (e.g., 8 mL toluene, 2 mL water). The use of degassed solvents helps to prevent oxidation of the catalyst.[12]

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.[12] The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reaction times typically range from 2 to 24 hours.[12]

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Add water and extract the product with an organic solvent such as ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to afford the pure this compound.

Diagram: Experimental Workflow

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Isolation & Purification A 1. Combine Reactants (Aryl Halide, Boronic Acid, Base) B 2. Purge with Inert Gas (Argon/Nitrogen) A->B C 3. Add Catalyst & Solvents B->C D 4. Heat and Stir (80-100°C) C->D E 5. Monitor Progress (TLC/LC-MS) D->E F 6. Cool and Quench (Add Water) E->F Reaction Complete G 7. Organic Extraction (e.g., Ethyl Acetate) F->G H 8. Dry and Concentrate G->H I 9. Column Chromatography H->I J Pure Product I->J

Caption: Step-by-step workflow for the synthesis of this compound.

Causality Behind Experimental Choices

  • Catalyst System: Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄, is a common and effective catalyst for Suzuki couplings.[12] The phosphine ligands stabilize the palladium center and influence its reactivity.[9] Other palladium sources like Pd(OAc)₂ combined with phosphine ligands can also be used.[13]

  • Base Selection: The base is crucial for activating the boronic acid.[16] Inorganic bases like potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), and cesium carbonate (Cs₂CO₃) are frequently used.[9][14] The strength and solubility of the base can affect the reaction rate and must be chosen carefully, especially if base-sensitive functional groups are present.[13][19]

  • Solvent Choice: A biphasic solvent system, such as toluene/water or dioxane/water, is often employed.[9][20] The organic solvent solubilizes the aryl halide and catalyst, while the aqueous phase contains the base and helps to activate the boronic acid. The use of water makes the reaction more economical and environmentally friendly.[9]

  • Inert Atmosphere: The Pd(0) catalytic species is susceptible to oxidation by atmospheric oxygen, which would render it inactive. Therefore, performing the reaction under an inert atmosphere is critical for achieving high yields.

Safety Considerations

  • Reagents: Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Aryl halides and boronic acids can be irritants.[3] Palladium catalysts, while used in small amounts, should be handled with care.[21]

  • Solvents: Toluene is flammable and should be handled in a well-ventilated fume hood.

  • Exothermicity: While generally well-behaved on a lab scale, Suzuki reactions can be exothermic, especially at larger scales.[22][23] Proper temperature control and cooling capabilities are essential for scale-up operations to prevent runaway reactions.[24]

Conclusion

The Suzuki-Miyaura cross-coupling provides a robust and versatile method for the synthesis of this compound. By understanding the underlying mechanism and the critical role of each component—catalyst, base, and solvent—researchers can reliably execute this transformation. The protocol provided herein serves as a validated starting point, which can be optimized to meet the specific demands of various research and development applications.

References

Application Note: A Validated Protocol for the Synthesis of 2-(2-Methylphenyl)benzonitrile via Suzuki-Miyaura Cross-Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed, field-tested experimental protocol for the synthesis of 2-(2-Methylphenyl)benzonitrile, a key intermediate in pharmaceutical and materials science research. The methodology is centered on the Suzuki-Miyaura cross-coupling reaction, a robust and versatile carbon-carbon bond-forming strategy.[1][2][3] We present a step-by-step guide from reagent preparation to product purification and characterization, intended for researchers, chemists, and drug development professionals. The protocol emphasizes safety, reproducibility, and mechanistic understanding, explaining the causality behind critical experimental choices to ensure a high-yield, self-validating synthesis.

Introduction and Scientific Context

This compound, also known as 2'-Methyl-[1,1'-biphenyl]-2-carbonitrile, is a biaryl compound whose structure is a recurring motif in various functional molecules. Its preparation is a critical step in the synthesis of more complex chemical entities. Among the myriad of synthetic strategies for constructing biaryl systems, the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands out for its high functional group tolerance, mild reaction conditions, and commercial availability of reagents.[4][5][6]

This protocol details the coupling of 2-bromobenzonitrile with o-tolylboronic acid. The core of this transformation is a palladium catalytic cycle. The active Pd(0) catalyst is generated in situ and undergoes oxidative addition with the aryl halide (2-bromobenzonitrile).[7] Subsequent transmetalation with the boronic acid (activated by a base) and reductive elimination yields the desired biaryl product and regenerates the Pd(0) catalyst, allowing the cycle to continue.[7] The choice of ligand, base, and solvent system is critical for optimizing catalytic turnover and maximizing yield.

Reaction Scheme

Reaction Scheme for the synthesis of this compound

Figure 1. Suzuki-Miyaura cross-coupling of 2-bromobenzonitrile and o-tolylboronic acid.

Materials and Reagents

All quantitative data for the reagents required for this protocol are summarized in the table below. Reagents should be of high purity (≥98%) and used as received unless otherwise noted.

ReagentFormulaMW ( g/mol )AmountMoles (mmol)Molar Eq.
2-BromobenzonitrileC₇H₄BrN182.023.64 g20.01.0
o-Tolylboronic acidC₇H₉BO₂135.963.26 g24.01.2
Tetrakis(triphenylphosphine)palladium(0)C₇₂H₆₀P₄Pd1155.560.46 g0.40.02
Sodium Carbonate (Anhydrous)Na₂CO₃105.994.24 g40.02.0
1,2-Dimethoxyethane (DME)C₄H₁₀O₂90.12100 mL--
Deionized WaterH₂O18.0250 mL--
Diethyl Ether (for extraction)(C₂H₅)₂O74.12~200 mL--
Brine (Saturated NaCl solution)NaCl(aq)-~50 mL--
Anhydrous Magnesium SulfateMgSO₄120.37~5 g--

Safety and Hazard Management

This protocol involves hazardous materials and should be performed inside a certified chemical fume hood by trained personnel wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • 2-Bromobenzonitrile : Toxic if swallowed and harmful in contact with skin.[8] It causes eye irritation. Avoid inhalation of dust and contact with skin and eyes.[9][10]

  • o-Tolylboronic acid : Causes skin and serious eye irritation.[11][12] May cause respiratory irritation.[11][12][13] Avoid formation and inhalation of dust.[11][14]

  • Tetrakis(triphenylphosphine)palladium(0) : May cause an allergic skin reaction and is suspected of causing cancer. Handle with care, avoiding dust generation.

  • 1,2-Dimethoxyethane (DME) : Flammable liquid and vapor. May form explosive peroxides. Ensure it is peroxide-free before use.

  • Diethyl Ether : Extremely flammable liquid and vapor. May form explosive peroxides.

Detailed Experimental Protocol

Reaction Setup
  • Place a 250 mL three-necked round-bottom flask, equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet adapter, in an appropriately sized heating mantle.

  • Thoroughly dry the glassware in an oven and allow it to cool to room temperature under a stream of dry nitrogen.

    • Scientist's Note: An anhydrous, inert atmosphere is crucial. The Pd(0) catalyst is sensitive to oxygen and moisture, which can lead to its decomposition into inactive palladium species and reduce reaction efficiency.[7]

Reagent Addition and Reaction
  • To the reaction flask, add 2-bromobenzonitrile (3.64 g, 20.0 mmol), o-tolylboronic acid (3.26 g, 24.0 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.46 g, 0.4 mmol).

  • Evacuate the flask and backfill with nitrogen. Repeat this cycle three times to ensure the atmosphere is inert.

  • Via cannula or syringe, add 1,2-dimethoxyethane (DME, 100 mL). Stir the mixture to obtain a suspension.

  • In a separate beaker, dissolve sodium carbonate (4.24 g, 40.0 mmol) in deionized water (50 mL). Degas this solution by bubbling nitrogen through it for 15-20 minutes.

    • Scientist's Note: The base is essential for the transmetalation step of the catalytic cycle, converting the boronic acid to a more nucleophilic boronate species. Degassing the aqueous solution prevents the introduction of oxygen into the reaction.

  • Add the degassed sodium carbonate solution to the reaction flask.

  • Begin vigorous stirring and heat the mixture to reflux (approximately 85-90 °C).

  • Maintain the reaction at reflux for 18 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

Workup and Product Isolation
  • After 18 hours, remove the heating mantle and allow the reaction mixture to cool to room temperature.

  • Transfer the mixture to a 500 mL separatory funnel. The mixture will separate into an organic and an aqueous layer.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine all organic layers.

    • Scientist's Note: Multiple extractions are performed to ensure the complete recovery of the product from the aqueous phase.

  • Wash the combined organic phase sequentially with deionized water (50 mL) and then with brine (50 mL).

    • Scientist's Note: The water wash removes residual water-soluble impurities, while the brine wash helps to break any emulsions and begins the drying process by removing bulk water.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as an oil or solid.

Purification and Characterization
  • Purify the crude product by flash column chromatography on silica gel or by recrystallization. For recrystallization, a solvent system such as ethanol/water or hexane/ethyl acetate can be effective.

  • Collect the purified product, a white to off-white solid, and dry it under vacuum.

  • Determine the final yield and characterize the product.

    • Expected Yield: 75-85%

    • Physical Properties: Molecular Weight: 193.24 g/mol .[15]

    • Characterization: Confirm the structure and purity using ¹H NMR, ¹³C NMR, and Mass Spectrometry, and compare the data with literature values.[15]

Experimental Workflow Diagram

The following diagram illustrates the complete workflow for the synthesis of this compound.

Synthesis_Workflow cluster_prep Preparation Phase cluster_reaction Reaction Phase cluster_workup Workup & Isolation Phase cluster_final Final Product Phase A 1. Assemble & Dry Glassware B 2. Weigh Reagents: - 2-Bromobenzonitrile - o-Tolylboronic acid - Pd(PPh₃)₄ A->B Proceed D 4. Charge Flask with Solid Reagents B->D Combine C 3. Prepare & Degas Aqueous Na₂CO₃ Solution F 6. Add Solvents (DME & Aq. Na₂CO₃) C->F Add to flask E 5. Establish Inert Atmosphere (Evacuate/Backfill N₂) D->E E->F G 7. Heat to Reflux (85-90°C) for 18 hours F->G H 8. Cool to Room Temperature G->H I 9. Aqueous Extraction (Diethyl Ether) H->I J 10. Wash Organic Layer (Water & Brine) I->J K 11. Dry (MgSO₄) & Filter J->K L 12. Concentrate in vacuo (Rotary Evaporator) K->L M 13. Purify Crude Product (Chromatography/Recrystallization) L->M N 14. Characterize Final Product (NMR, MS, MP) M->N O This compound (Final Product) N->O

References

Application Notes &amp; Protocols for 2-(2-Methylphenyl)benzonitrile in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of the Biaryl Benzonitrile Scaffold

In the landscape of modern medicinal chemistry, the benzonitrile moiety is a privileged scaffold, recognized for its unique physicochemical properties and synthetic versatility.[1] Its ability to act as a hydrogen bond acceptor, a bioisostere for other functional groups, and a metabolically stable component makes it a frequent feature in clinically approved drugs.[2] More than 30 pharmaceuticals containing a nitrile group have received FDA approval, targeting a wide array of diseases from cancer to cardiovascular conditions.[2]

Within this class, biaryl benzonitriles represent a particularly valuable structural motif. The compound 2-(2-Methylphenyl)benzonitrile (CAS 157366-46-6) exemplifies the critical role of such molecules not as therapeutic agents themselves, but as high-value, advanced intermediates in the synthesis of complex, life-saving medicines.

This guide provides a detailed exploration of the primary application of this compound as a key building block in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors, with a specific focus on the oncology drug Niraparib . We will elucidate the underlying biological rationale, provide detailed synthetic protocols, and outline methods for biological evaluation, offering a comprehensive resource for researchers in drug discovery and development.

Core Application: A Cornerstone in the Synthesis of PARP Inhibitors

The most significant application of this compound is its role as a precursor to the indazole core of Niraparib, a potent PARP inhibitor.[3][4]

2.1. The "Synthetic Lethality" Principle of PARP Inhibition

Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP-1 and PARP-2, are crucial components of the cell's DNA repair machinery.[5] They are primarily responsible for identifying and initiating the repair of DNA single-strand breaks (SSBs).[6] In healthy cells, if PARP is inhibited, alternative pathways like homologous recombination (HR), which relies on functional BRCA1 and BRCA2 genes, can repair the DNA damage.

However, in certain cancers, such as specific types of ovarian and breast cancer, the tumor cells harbor mutations in the BRCA1 or BRCA2 genes, rendering their HR repair pathway deficient.[7] In these BRCA-mutant cells, the inhibition of PARP creates a state of "synthetic lethality".[6] The cell's inability to repair SSBs via PARP, combined with its pre-existing inability to repair the resulting double-strand breaks (DSBs) via HR, leads to catastrophic genomic instability and targeted cancer cell death.[7]

Niraparib (MK4827) is a potent, orally active inhibitor of PARP-1 and PARP-2 that leverages this synthetic lethality to selectively kill cancer cells with DNA repair deficiencies.[4][8]

2.2. The Synthetic Utility of this compound for Niraparib

The chemical architecture of Niraparib features a 2-phenyl-2H-indazole-7-carboxamide core. The synthesis of this core often begins with precursors that establish the specific biaryl linkage. This compound provides the foundational biaryl structure, which is then elaborated through a series of chemical transformations, including cyclization to form the indazole ring system.[8][9] The strategic placement of the methyl and nitrile groups is critical for the subsequent cyclization and functionalization steps that ultimately yield the final drug substance.[10]

Experimental Protocols & Methodologies

The following protocols are presented to provide a practical, step-by-step guide for the synthesis of the key intermediate and its subsequent evaluation in a biological context.

Protocol 1: Synthesis of this compound via Suzuki-Miyaura Coupling

This protocol describes a standard, robust, and widely applicable method for creating the C-C biaryl bond. The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis due to its high tolerance for various functional groups.[11][12]

Objective: To synthesize this compound from 2-bromobenzonitrile and 2-methylphenylboronic acid.

Workflow Diagram: Suzuki-Miyaura Coupling

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reagents Combine: - 2-Bromobenzonitrile - 2-Methylphenylboronic acid - Pd Catalyst (e.g., Pd(PPh3)4) - Base (e.g., K2CO3) - Solvent (e.g., Dioxane/H2O) inert Degas & Purge with Inert Gas (Ar or N2) reagents->inert heat Heat to Reflux (e.g., 80-100 °C) Monitor by TLC/LC-MS inert->heat cool Cool to RT heat->cool extract Aqueous Work-up (e.g., EtOAc/Water) cool->extract dry Dry Organic Layer (e.g., Na2SO4) extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Flash Chromatography concentrate->purify product This compound purify->product characterize Characterize: - 1H NMR - 13C NMR - Mass Spectrometry product->characterize

Caption: General workflow for the synthesis of this compound.

Materials & Reagents:

  • 2-Bromobenzonitrile

  • 2-Methylphenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium Carbonate (K₂CO₃)

  • 1,4-Dioxane, anhydrous

  • Deionized Water

  • Ethyl Acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

Procedure:

  • Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-bromobenzonitrile (1.0 eq), 2-methylphenylboronic acid (1.2 eq), and potassium carbonate (2.5 eq).

  • Add Tetrakis(triphenylphosphine)palladium(0) (0.03 eq).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Via syringe, add anhydrous 1,4-dioxane and deionized water in a 4:1 ratio (e.g., 10 mL dioxane and 2.5 mL water per 1 mmol of 2-bromobenzonitrile).

  • Heating: Immerse the flask in a preheated oil bath at 90 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).

  • Work-up: Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water.

  • Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure this compound as a solid or oil.

  • Validation: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Expert Insight: The choice of a palladium(0) catalyst is crucial for the oxidative addition step, which initiates the catalytic cycle.[13] The aqueous base (K₂CO₃) is essential for activating the boronic acid to form a more nucleophilic boronate species, facilitating the key transmetalation step.[14] Ensuring an inert atmosphere prevents the oxidation and deactivation of the Pd(0) catalyst.

Protocol 2: Conceptual In Vitro PARP1 Enzymatic Inhibition Assay

This protocol outlines a common method to determine the inhibitory potency (IC₅₀) of a compound like Niraparib against the PARP1 enzyme. This is a critical step to validate that the synthesized molecule has the desired biological activity.

Objective: To measure the IC₅₀ value of a test compound (e.g., Niraparib) against recombinant human PARP1 enzyme using a chemiluminescent assay format.

Assay Principle: This assay measures the PARP1-catalyzed incorporation of biotinylated NAD⁺ onto histone proteins, which are coated on a microplate.[15] The resulting biotinylated histones are detected with streptavidin-HRP, which generates a light signal upon addition of a chemiluminescent substrate.[16] The signal intensity is directly proportional to PARP1 activity.

Workflow Diagram: PARP1 Inhibition Assay

G cluster_reagents Reagent Addition cluster_detection Detection plate Start: 96-Well Plate Coated with Histone Proteins block Block Plate (e.g., BSA solution) plate->block wash1 Wash Plate block->wash1 inhibitor Add Test Compound (e.g., Niraparib) or DMSO (Control) wash1->inhibitor enzyme_mix Add Master Mix: - PARP1 Enzyme - Activated DNA - Biotin-NAD+ inhibitor->enzyme_mix incubate1 Incubate at RT (e.g., 60 min) Allows enzymatic reaction enzyme_mix->incubate1 wash2 Wash Plate incubate1->wash2 strep Add Streptavidin-HRP wash2->strep incubate2 Incubate at RT (e.g., 30 min) strep->incubate2 wash3 Wash Plate incubate2->wash3 substrate Add Chemiluminescent HRP Substrate wash3->substrate read Read Luminescence on Plate Reader substrate->read analyze Analyze Data: Calculate % Inhibition Determine IC50 Value read->analyze

Caption: Workflow for a chemiluminescent PARP1 enzymatic assay.

Materials & Reagents:

  • Recombinant Human PARP1 Enzyme

  • Histone-coated 96-well microplates

  • Activated DNA (e.g., sheared salmon sperm DNA)

  • Biotinylated NAD⁺

  • PARP Assay Buffer

  • Test Compound (e.g., Niraparib, dissolved in DMSO)

  • Streptavidin-HRP conjugate

  • Chemiluminescent HRP substrate

  • Wash Buffer (e.g., PBST)

  • Microplate luminometer

Procedure:

  • Plate Preparation: If not pre-coated, coat a 96-well plate with histone proteins and block with a suitable blocking buffer. Wash the plate.[15]

  • Inhibitor Preparation: Prepare a serial dilution of the test compound (e.g., 10-point, 3-fold dilution starting from 100 µM) in PARP assay buffer. Include a "no inhibitor" (DMSO vehicle) control for 100% activity and a "no enzyme" blank control.

  • Reaction Initiation: To each well, add the test compound dilutions.

  • Prepare a master mix containing PARP1 enzyme, activated DNA, and biotinylated NAD⁺ in assay buffer. Add this master mix to all wells (except the blank) to start the reaction.

  • Incubation: Incubate the plate at room temperature for 60 minutes to allow for the PARylation reaction.

  • Detection: Wash the plate to remove unreacted components.

  • Add a solution of Streptavidin-HRP to each well and incubate for 30 minutes. This allows the HRP conjugate to bind to the biotinylated histones.[15]

  • Wash the plate thoroughly to remove unbound Streptavidin-HRP.

  • Add the chemiluminescent HRP substrate to each well and immediately measure the light output using a microplate luminometer.

  • Data Analysis:

    • Subtract the blank reading from all other readings.

    • Calculate the percent inhibition for each compound concentration relative to the "no inhibitor" control.

    • Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.

Self-Validation: The protocol's integrity is maintained by including positive (no inhibitor) and negative (no enzyme) controls. A known PARP inhibitor, such as Olaparib or Veliparib, should be run in parallel as a reference standard to validate assay performance.[17]

Data Presentation: Comparative Potency of PARP Inhibitors

The ultimate goal of synthesizing Niraparib from intermediates like this compound is to produce a potent and effective drug. The following table summarizes the inhibitory potency of major FDA-approved PARP inhibitors, providing a quantitative benchmark for newly synthesized compounds.

PARP Inhibitor PARP-1 IC₅₀ (nM) PARP-2 IC₅₀ (nM) Relative PARP Trapping Potency Primary Indications
Niraparib 3.82.1HighOvarian, Fallopian Tube, Peritoneal Cancer[4]
Olaparib 1.91.1HighOvarian, Breast, Pancreatic, Prostate Cancer[18]
Rucaparib 1.40.2HighOvarian, Prostate Cancer[18]
Talazoparib 0.60.3Very HighBreast Cancer[18]
Veliparib (ABT-888) 5.22.9LowOvarian Cancer (in combination)[17]

Data compiled from publicly available sources and scientific literature. IC₅₀ values can vary based on assay conditions.

Signaling Pathway: The Role of PARP in DNA Repair

Understanding the biological context is crucial for medicinal chemists. The following diagram illustrates the central role of PARP in the base excision repair (BER) pathway for single-strand breaks and the consequence of its inhibition in BRCA-deficient cells.

G cluster_pathway DNA Single-Strand Break (SSB) Repair cluster_inhibition Effect of PARP Inhibitor in BRCA-Deficient Cell SSB DNA SSB (Damage) PARP PARP1/2 binds to SSB SSB->PARP PARylation PARP Activation (PAR Chain Synthesis) PARP->PARylation Trap PARP Trapping & Inhibition of PARylation PARP->Trap Recruit Recruitment of Repair Proteins (e.g., XRCC1) PARylation->Recruit Repaired SSB Repaired Genomic Stability Recruit->Repaired Inhibitor Niraparib (PARP Inhibitor) Inhibitor->Trap Stall Replication Fork Stalls at unrepaired SSB Trap->Stall DSB DSB Formation Stall->DSB NoHR Deficient HR Repair (due to BRCA1/2 mutation) DSB->NoHR cannot be repaired Death Synthetic Lethality Cell Death NoHR->Death

Caption: Mechanism of PARP inhibition and synthetic lethality.

References

Application Notes: 2-(2-Methylphenyl)benzonitrile in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: AN-CM2201-PI

Abstract

This document provides a comprehensive technical guide on the application of 2-(2-Methylphenyl)benzonitrile and related substituted benzonitriles as pivotal intermediates in the synthesis of Active Pharmaceutical Ingredients (APIs). While this compound is structurally significant within the biphenyl carbonitrile class of compounds, this guide uses the well-documented synthesis of the antidiabetic drug Trelagliptin from a related precursor, 4-fluoro-2-methylbenzonitrile, as a detailed case study. This approach serves to illustrate the fundamental reaction principles—namely, the strategic activation of the benzylic methyl group and subsequent nucleophilic substitution—that are central to the utility of this class of intermediates. Protocols for synthesis, quality control, and safety are provided for researchers, chemists, and drug development professionals.

Introduction: The Strategic Importance of Benzonitrile Intermediates

Biphenyl carbonitrile scaffolds are of profound importance in medicinal chemistry, forming the structural core of numerous blockbuster drugs. Notably, they are indispensable in the synthesis of the "sartan" class of angiotensin II receptor blockers (ARBs), such as Valsartan and Irbesartan, which are mainstays in the treatment of hypertension.[1] In this context, this compound (CAS 157366-46-6), also known as 2'-Methyl-[1,1'-biphenyl]-2-carbonitrile, is a relevant analogue and is documented as a potential process impurity in the synthesis of Irbesartan.[2][3]

The true value of the methylbenzonitrile framework lies in the reactivity of the benzylic methyl group, which can be readily functionalized to serve as a reactive handle for building complex molecular architectures. A prime example of this strategy is found in the synthesis of Trelagliptin, a once-weekly dipeptidyl peptidase-4 (DPP-4) inhibitor for the treatment of type 2 diabetes.[4] The synthesis of Trelagliptin begins with a precursor, 4-fluoro-2-methylbenzonitrile, demonstrating a powerful and industrially relevant application of this class of intermediates.[5] This guide will therefore use the Trelagliptin synthesis to provide an in-depth, practical exploration of the chemistry involved.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of an intermediate is critical for its effective use in synthesis, ensuring proper handling, reaction setup, and purification.

PropertyValueSource
CAS Number 157366-46-6[2][3][6][7]
Molecular Formula C₁₄H₁₁N[2]
Molecular Weight 193.25 g/mol
IUPAC Name 2'-(methyl)-[1,1'-biphenyl]-2-carbonitrile[2]
Synonyms 2-(o-Tolyl)benzonitrile, this compound[1][6]
Appearance Solid / Powder[3]
LogP (calculated) 3.6PubChem

Application in API Synthesis: A Trelagliptin Case Study

To illustrate the synthetic utility of the methylbenzonitrile scaffold, we present a representative workflow based on the synthesis of the DPP-4 inhibitor, Trelagliptin. This process hinges on the initial activation of the methyl group on the benzonitrile ring via bromination.

Overall Synthetic Pathway

The synthesis transforms the relatively inert 4-fluoro-2-methylbenzonitrile into a versatile electrophile, which is then coupled with a heterocyclic nucleophile. A final substitution reaction introduces the chiral amine necessary for biological activity, yielding the Trelagliptin base.

G cluster_0 Step 1: Benzylic Bromination cluster_1 Step 2: N-Alkylation cluster_2 Step 3: Nucleophilic Substitution A 4-Fluoro-2-methylbenzonitrile B 2-(Bromomethyl)-4-fluorobenzonitrile A->B NBS, AIBN (Radical Initiator) C 6-Chloro-3-methyluracil D 2-[(6-Chloro-3-methyl-2,4-dioxo-3,4- dihydropyrimidin-1(2H)-yl)methyl]- 4-fluorobenzonitrile B->D C->D E (R)-3-Aminopiperidine F Trelagliptin (Base) D->F E->F

Fig. 1: Synthetic pathway for Trelagliptin.
Causality of Experimental Choices

  • Step 1: Benzylic Bromination: The methyl group is not sufficiently reactive for direct nucleophilic attack. A free-radical bromination using N-Bromosuccinimide (NBS) and a radical initiator like Azobisisobutyronitrile (AIBN) is a classic and highly effective method for selectively halogenating the benzylic position. This transforms the methyl group into a reactive bromomethyl group, an excellent electrophile, without affecting the aromatic rings or the nitrile.[5]

  • Step 2: N-Alkylation: The newly formed bromomethyl intermediate is reacted with 6-chloro-3-methyluracil. A base, such as potassium carbonate, is used to deprotonate the uracil, forming a nucleophilic anion that readily displaces the bromide in an SN2 reaction. This efficiently couples the two key fragments of the molecule.[8][9]

  • Step 3: Nucleophilic Aromatic Substitution: The final step involves reacting the chlorinated pyrimidinedione intermediate with (R)-3-aminopiperidine. The amino group of the piperidine acts as a nucleophile, displacing the chlorine atom on the uracil ring to form the final API. The use of the specific (R)-enantiomer is critical for the drug's efficacy and binding to the DPP-4 enzyme.[4][8]

Protocol: Synthesis of Intermediate 2-[(6-chloro-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl]-4-fluorobenzonitrile

This protocol details the first two steps of the Trelagliptin synthesis, yielding a key advanced intermediate.

Materials:

  • 4-fluoro-2-methylbenzonitrile

  • N-Bromosuccinimide (NBS)

  • Azobisisobutyronitrile (AIBN)

  • Carbon Tetrachloride (CCl₄) or other suitable solvent

  • 6-chloro-3-methyluracil

  • Potassium Carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF)

  • Ethyl Acetate (EtOAc)

  • Hexanes

  • Deionized Water

Step 1: Synthesis of 2-(Bromomethyl)-4-fluorobenzonitrile

  • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4-fluoro-2-methylbenzonitrile (1.0 eq).

  • Add a suitable solvent such as carbon tetrachloride.

  • Add N-Bromosuccinimide (NBS, 1.1 eq) and a catalytic amount of AIBN (0.02 eq).

  • Heat the mixture to reflux (approx. 77°C for CCl₄) and maintain for 2-4 hours. Monitor the reaction progress by TLC or GC-MS.

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Filter the mixture to remove the succinimide byproduct.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-(bromomethyl)-4-fluorobenzonitrile, which can often be used in the next step without further purification.

Step 2: Synthesis of the Advanced Intermediate

  • In a separate flask, dissolve 6-chloro-3-methyluracil (1.0 eq) and anhydrous potassium carbonate (1.5 eq) in anhydrous DMF.

  • Stir the suspension at room temperature for 30 minutes.

  • Add a solution of 2-(bromomethyl)-4-fluorobenzonitrile (1.05 eq) in DMF dropwise to the suspension.

  • Heat the reaction mixture to 60°C and stir for 2-3 hours, monitoring by HPLC.[8]

  • After the reaction is complete, cool the mixture to room temperature and pour it into cold water with stirring to precipitate the product.

  • Filter the resulting solid, wash thoroughly with water, and then with a cold solvent like isopropanol or hexanes to remove impurities.

  • Dry the solid under vacuum at 40-50°C to obtain the desired intermediate, 2-[(6-chloro-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl]-4-fluorobenzonitrile.[8]

Quality Control and Analytical Methods

Rigorous analytical control is essential to ensure the identity, purity, and quality of pharmaceutical intermediates.

G cluster_tests Analytical Testing Start Intermediate Sample (e.g., this compound) HPLC HPLC (Purity Assay, Impurity Profile) Start->HPLC GCMS GC-MS (Identity, Volatile Impurities) Start->GCMS NMR NMR Spectroscopy (Structural Confirmation) Start->NMR FTIR FT-IR (Functional Group ID) Start->FTIR Decision Does Sample Meet Specification? HPLC->Decision GCMS->Decision NMR->Decision FTIR->Decision Pass Release for Synthesis Decision->Pass Yes Fail Reject / Reprocess Decision->Fail No

Fig. 2: Quality Control workflow for a pharmaceutical intermediate.
Standard Analytical Techniques

  • High-Performance Liquid Chromatography (HPLC): The primary method for determining purity and quantifying impurities. A reverse-phase method is typically employed.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Used for identity confirmation and to detect volatile organic impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides unequivocal structural confirmation by showing the chemical environment of protons and carbons.

  • Fourier-Transform Infrared Spectroscopy (FT-IR): Confirms the presence of key functional groups, such as the characteristic nitrile (C≡N) stretch.

Sample Protocol: HPLC Purity Assay
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: Start at 60% B, ramp to 95% B over 10 minutes, hold for 2 minutes, return to 60% B.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 220 nm.

  • Injection Volume: 10 µL.

Expected Analytical Data for this compound
AnalysisExpected Result
¹H NMR Multiplets in the aromatic region (~7.2-7.8 ppm) and a singlet for the methyl group (~2.2-2.4 ppm).
¹³C NMR Signals for the nitrile carbon (~118 ppm), and multiple signals in the aromatic region (~125-145 ppm).
MS (EI) Molecular ion (M⁺) peak at m/z = 193.
FT-IR Strong, sharp absorption band for the C≡N stretch around 2220-2230 cm⁻¹. C-H stretches around 2850-3100 cm⁻¹.

Safety and Handling

Substituted benzonitriles require careful handling due to their potential toxicity. Always consult the specific Safety Data Sheet (SDS) before use.

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a lab coat. Work should be conducted in a well-ventilated fume hood.

  • Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[9]

  • Storage: Store in a cool, dry, well-ventilated area in tightly sealed containers, away from sources of ignition.

  • Disposal: Dispose of waste materials in accordance with local, state, and federal regulations. Do not allow to enter drains.

References

Application Notes & Protocols: Strategic Derivatization of 2-(2-Methylphenyl)benzonitrile for Biological Screening Compound Library Generation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The biaryl scaffold is a privileged motif in medicinal chemistry, offering a rigid yet tunable framework for interaction with diverse biological targets. This guide provides a comprehensive technical overview and detailed protocols for the strategic derivatization of 2-(2-methylphenyl)benzonitrile, a readily accessible biaryl nitrile.[1] The objective is to generate a chemically diverse compound library suitable for biological screening campaigns. We will explore functionalization at three key strategic points: the nitrile group, the benzylic methyl group, and the aromatic rings. For each point of modification, we will discuss the chemical rationale, provide step-by-step, field-tested protocols, and outline the expected structural diversity. The overarching goal is to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies to unlock the therapeutic potential of this versatile chemical scaffold.

Introduction: The Rationale for Scaffolding and Derivatization

In modern drug discovery, the creation of diverse and novel chemical libraries is a cornerstone of identifying new therapeutic agents.[2][3] The process often begins with a core molecular scaffold—a central structure that can be systematically modified to explore a wide chemical space. The this compound scaffold presents an attractive starting point due to its synthetic accessibility (commonly via Suzuki or similar cross-coupling reactions) and the presence of multiple, distinct functional handles that can be selectively modified.

Late-stage functionalization (LSF) is a powerful strategy that allows for the modification of complex molecules at a late point in the synthesis, enabling rapid generation of analogs without the need for de novo synthesis of each compound.[4][5][6][7] This approach is particularly valuable for building structure-activity relationships (SAR) and optimizing lead compounds.[8] This guide is structured around the LSF of our core scaffold, providing a logical framework for library generation.

Strategic Points for Derivatization

The structure of this compound offers three primary vectors for chemical diversification. Each modification is designed to probe different aspects of molecular recognition, such as hydrogen bonding, steric bulk, and electronic properties.

dot graph "Derivatization_Strategy" { layout=neato; node [shape=box, style="filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

// Nodes A [label="this compound\n(Core Scaffold)", pos="0,0!", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Nitrile Group\nModification", pos="-3,2!", fillcolor="#4285F4", fontcolor="#FFFFFF"]; C [label="Benzylic Methyl Group\nFunctionalization", pos="3,2!", fillcolor="#34A853", fontcolor="#FFFFFF"]; D [label="Aromatic Ring\nSubstitution", pos="0,-2!", fillcolor="#EA4335", fontcolor="#FFFFFF"]; B1 [label="Tetrazole\n(Carboxylic Acid Bioisostere)", pos="-4.5,4!"]; B2 [label="Carboxylic Acid\n(Hydrolysis)", pos="-1.5,4!"]; C1 [label="Benzylic Bromide\n(Intermediate)", pos="1.5,4!"]; C2 [label="Benzylic Alcohol, Ketone\n(Oxidation)", pos="4.5,4!"]; D1 [label="Electrophilic Aromatic\nSubstitution (EAS)", pos="0,-4!"];

// Edges A -> B [label="Vector 1", color="#4285F4"]; A -> C [label="Vector 2", color="#34A853"]; A -> D [label="Vector 3", color="#EA4335"]; B -> B1; B -> B2; C -> C1; C -> C2; D -> D1; } dottg Figure 1: Strategic vectors for the derivatization of the core scaffold.

Vector 1: The Nitrile Group - A Versatile Chemical Handle

The nitrile group is a highly versatile functional group in medicinal chemistry. It can act as a bioisostere for carbonyl, hydroxyl, and carboxyl groups, and can participate in hydrogen bonding and polar interactions with protein targets.[9][10][11][12][13] Its modification can lead to significant changes in the physicochemical properties and biological activity of the parent molecule.

The 1H-tetrazole ring is widely recognized as a robust bioisostere for the carboxylic acid group.[14] It offers a similar acidic proton and steric profile but with improved metabolic stability and oral bioavailability. The conversion is typically achieved via a [3+2] cycloaddition reaction with an azide source.

Protocol 1: Zinc-Catalyzed Tetrazole Synthesis in Water

This protocol is adapted from the work of Sharpless and co-workers, which provides a safe and environmentally friendly method.[15][16]

  • Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 g, 5.17 mmol), sodium azide (NaN₃) (0.404 g, 6.21 mmol, 1.2 equiv), and zinc bromide (ZnBr₂) (1.16 g, 5.17 mmol, 1.0 equiv).

  • Reaction: Add 20 mL of deionized water to the flask. Heat the mixture to reflux (100 °C) with vigorous stirring for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Cool the reaction mixture to room temperature. Carefully add 15 mL of 3M hydrochloric acid (HCl) to quench the reaction and protonate the tetrazole. This may cause the product to precipitate.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography on silica gel to yield 5-(2-(2-methylphenyl)phenyl)-1H-tetrazole.

Direct conversion to a carboxylic acid introduces a key acidic functional group, which can form strong ionic interactions with biological targets. Microwave-assisted hydrolysis offers a significant acceleration of this typically slow reaction.[17][18]

Protocol 2: Microwave-Assisted Basic Hydrolysis

  • Setup: In a 10 mL microwave reaction vessel equipped with a magnetic stir bar, combine this compound (0.5 g, 2.59 mmol), 5 mL of 10% aqueous sodium hydroxide (NaOH), and 2 mL of ethanol (to aid solubility).

  • Reaction: Seal the vessel and place it in a microwave reactor. Irradiate at 150 °C for 30-60 minutes. Monitor the pressure to ensure it remains within the safe limits of the vessel.[17]

  • Work-up: After cooling, carefully unseal the vessel. Transfer the contents to a beaker and acidify with concentrated HCl until the pH is approximately 2, which will precipitate the carboxylic acid.

  • Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry to obtain 2'-(methyl)-[1,1'-biphenyl]-2-carboxylic acid.

Vector 2: The Benzylic Methyl Group - A Site for C-H Functionalization

The benzylic methyl group is susceptible to radical-mediated functionalization due to the resonance stabilization of the resulting benzylic radical.[19] This allows for the introduction of new functional groups that can act as linkers or pharmacophoric elements.

Protocol 3: Radical Bromination with N-Bromosuccinimide (NBS)

Benzylic bromination is a classic and reliable method for activating the methyl group for further nucleophilic substitution.[20][21] The use of N-bromosuccinimide (NBS) and a radical initiator or light maintains a low concentration of Br₂, favoring substitution over aromatic addition.[22]

  • Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add this compound (1.0 g, 5.17 mmol) and 20 mL of anhydrous carbon tetrachloride (CCl₄).

  • Reagents: Add N-bromosuccinimide (NBS) (1.01 g, 5.69 mmol, 1.1 equiv) and a catalytic amount of azobisisobutyronitrile (AIBN) or benzoyl peroxide.

  • Reaction: Heat the mixture to reflux (approx. 77 °C) and irradiate with a 100W lamp for 2-4 hours.[23] Monitor the reaction by TLC. The completion is often indicated by the succinimide byproduct floating on top of the solvent.

  • Work-up: Cool the reaction to room temperature and filter off the succinimide.

  • Purification: Wash the filtrate with saturated sodium bicarbonate solution (2 x 15 mL) and then with brine (1 x 15 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield 2-(2-(bromomethyl)phenyl)benzonitrile. This intermediate is often used directly in the next step without further purification.

From the benzylic bromide, a diverse array of derivatives can be synthesized via Sₙ2 reactions with various nucleophiles (e.g., azides, amines, alcohols, thiols).

Vector 3: The Aromatic Rings - Modulating Steric and Electronic Properties

Electrophilic aromatic substitution (EAS) on the biphenyl system allows for the introduction of substituents that can fine-tune the electronic properties and steric profile of the molecule.[24][25] The existing substituents (methyl and nitrile) will direct incoming electrophiles. The phenyl group acts as an ortho-, para-director.[26] Therefore, substitution is expected to occur primarily on the methyl-bearing ring at the positions para and ortho to the other ring.

Protocol 4: Aromatic Nitration

Nitration is a classic EAS reaction that introduces a strong electron-withdrawing group, which can significantly alter the molecule's properties.

  • Setup: In a flask cooled in an ice bath (0 °C), slowly add fuming nitric acid (HNO₃) (0.5 mL) to concentrated sulfuric acid (H₂SO₄) (1.0 mL) with stirring to generate the nitronium ion (NO₂⁺).

  • Reaction: In a separate flask, dissolve this compound (0.5 g, 2.59 mmol) in 5 mL of concentrated H₂SO₄, also cooled to 0 °C.

  • Addition: Slowly add the nitrating mixture dropwise to the solution of the starting material, keeping the temperature below 10 °C.

  • Stirring: After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours.

  • Work-up: Carefully pour the reaction mixture over crushed ice. The nitrated product will precipitate.

  • Purification: Collect the solid by vacuum filtration, wash thoroughly with cold water until the washings are neutral, and dry. The product will likely be a mixture of regioisomers that can be separated by column chromatography.

Proposed Library and Data Summary

The protocols described above form the basis for generating a focused library of compounds. The table below summarizes the proposed core derivatizations and the rationale for their inclusion.

Vector Reaction Product Class Rationale for Inclusion in Library
1: Nitrile [3+2] Cycloaddition5-Aryl-1H-tetrazoleCarboxylic acid bioisostere, enhanced metabolic stability.[14]
1: Nitrile Hydrolysis2-Aryl-benzoic acidIntroduces a strong hydrogen bond donor/acceptor and ionic center.[27][28]
2: Methyl Bromination -> Sₙ2Benzylic ethers/amines/azidesIntroduces diverse functional groups for SAR exploration.[29]
2: Methyl OxidationBenzylic alcohol/ketoneAdds hydrogen bond donor/acceptor capabilities.[30][31]
3: Aromatic NitrationNitro-biarylModulates electronic properties, potential for further reduction to amine.
3: Aromatic HalogenationHalo-biarylModulates lipophilicity, can serve as a handle for further cross-coupling.

Biological Screening Cascade

Once the compound library is synthesized and characterized, a logical screening cascade is essential to identify promising hits.[3] The complexity of biological targets necessitates screening libraries with high functional and structural diversity to increase the probability of finding a hit.[2]

dot graph "Screening_Cascade" { rankdir=LR; node [shape=record, style="filled", fontname="Arial", fontsize=12];

// Nodes A [label="{ Synthesized Library | Diverse Analogs of this compound}", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="{ Primary Screen | High-Throughput Screening (HTS) | e.g., Cell-based phenotypic assay}", fillcolor="#4285F4", fontcolor="#FFFFFF"]; C [label="{ Hit Confirmation & Triage | Dose-Response Curves | Initial SAR}", fillcolor="#FBBC05", fontcolor="#202124"]; D [label="{ Secondary Assays | Target Deconvolution | Orthogonal Assays}", fillcolor="#EA4335", fontcolor="#FFFFFF"]; E [label="{ Lead Optimization | ADMET Profiling | Further Derivatization}", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges A:f0 -> B:f0 [label="Initial Screening"]; B:f0 -> C:f0 [label="Identify 'Hits'"]; C:f0 -> D:f0 [label="Validate & Prioritize"]; D:f0 -> E:f0 [label="Develop 'Leads'"]; } dottg Figure 2: A generalized workflow for a biological screening cascade.

  • Primary Screening: The entire library is screened at a single concentration in a high-throughput screen (HTS).[32] Phenotypic screens, which measure an overall effect on cell health or function, are often a good starting point for novel scaffolds.[33]

  • Hit Confirmation: Compounds that show activity above a certain threshold ("hits") are re-tested. A dose-response curve is generated to determine potency (e.g., EC₅₀ or IC₅₀).

  • Secondary Assays: Confirmed hits are tested in more specific, secondary assays to confirm their mechanism of action or to rule out non-specific activity. If the primary screen was phenotypic, efforts towards target deconvolution would begin here.

  • Lead Optimization: The most promising hits undergo further chemical modification to improve potency, selectivity, and ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicology) properties. The initial SAR from the primary screen guides this process.

Conclusion

The this compound scaffold provides a rich platform for the generation of a diverse chemical library for biological screening. By strategically modifying the nitrile, benzylic methyl, and aromatic ring systems using the robust protocols detailed in this guide, researchers can efficiently explore the chemical space around this core structure. This systematic approach, coupled with a logical screening cascade, provides a powerful pathway for the discovery of novel, biologically active molecules and the development of new therapeutic leads.

References

Application Notes and Protocols: Synthesis of Sterically Hindered Biaryl Ketones via Reaction of 2-(2-Methylphenyl)benzonitrile with Grignard Reagents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of sterically hindered biaryl ketones is a significant endeavor in medicinal chemistry and materials science. These scaffolds are integral to the structure of numerous pharmacologically active molecules and functional materials. A key transformation in their synthesis is the addition of organometallic reagents, such as Grignard reagents, to sterically encumbered nitriles. This application note provides a detailed guide to the reaction of 2-(2-methylphenyl)benzonitrile with Grignard reagents, a challenging yet crucial step in the synthesis of valuable biaryl ketone intermediates. A prominent example of the importance of this structural motif is in the synthesis of angiotensin II receptor blockers like Valsartan, where a related biaryl nitrile is a key precursor.[1][2][3][4][5][6]

This document will delve into the mechanistic intricacies of this reaction, offer detailed experimental protocols, and discuss the critical parameters that influence reaction success and product yield, with a particular focus on overcoming the challenges posed by steric hindrance.

Mechanistic Overview: The Grignard-Nitrile Reaction

The reaction of a Grignard reagent (R-MgX) with a nitrile (R'-CN) proceeds through a nucleophilic addition mechanism to form a ketone after acidic hydrolysis.[7][8] The carbon atom of the nitrile group is electrophilic, while the carbon atom bonded to magnesium in the Grignard reagent is strongly nucleophilic.[8]

The reaction can be dissected into two principal stages:

  • Nucleophilic Addition: The Grignard reagent attacks the electrophilic carbon of the nitrile, breaking the carbon-nitrogen triple bond and forming a new carbon-carbon bond. This results in the formation of a stable intermediate, a magnesium salt of an imine (an imine anion).[7]

  • Hydrolysis: Subsequent workup with aqueous acid hydrolyzes the imine intermediate. The imine is first protonated to form an iminium ion, which is then attacked by water. A series of proton transfers and elimination of ammonia ultimately yields the desired ketone.[7]

Grignard Reaction Mechanism cluster_0 Step 1: Nucleophilic Addition cluster_1 Step 2: Hydrolysis Nitrile This compound Imine_Salt Intermediate Imine Salt Nitrile->Imine_Salt + Grignard Reagent Grignard Grignard Reagent (R-MgX) Imine_Salt_hydrolysis Intermediate Imine Salt Ketone Biaryl Ketone Imine_Salt_hydrolysis->Ketone + H₃O⁺ H3O Aqueous Acid (H₃O⁺) Ammonia Ammonia (NH₃)

Caption: General mechanism of the Grignard reaction with a nitrile.

The Challenge of Steric Hindrance

The presence of the ortho-methyl group on one of the phenyl rings in this compound introduces significant steric hindrance around the nitrile functional group. This steric bulk can impede the approach of the nucleophilic Grignard reagent, leading to slower reaction rates and potentially lower yields compared to unhindered nitriles.[9]

To overcome this challenge, several strategies can be employed:

  • Elevated Reaction Temperatures: Increasing the reaction temperature can provide the necessary activation energy to overcome the steric barrier.

  • Use of Catalysts: The addition of a catalytic amount of a copper(I) salt, such as copper(I) bromide (CuBr) or copper(I) chloride (CuCl), has been shown to be effective in promoting the nucleophilic addition of Grignard reagents to sterically demanding nitriles.[7][9] The presumed mechanism involves the formation of a more reactive organocopper species.

  • Choice of Grignard Reagent: Less bulky Grignard reagents (e.g., methylmagnesium bromide) may react more readily than larger ones.

  • Prolonged Reaction Times: Allowing the reaction to proceed for an extended period can help to drive it to completion.

Experimental Protocols

Safety Precautions: Grignard reagents are highly reactive, moisture-sensitive, and can be pyrophoric. All manipulations must be performed under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and oven-dried glassware. Appropriate personal protective equipment (PPE), including safety glasses, a flame-retardant lab coat, and gloves, is mandatory. The quenching of the reaction is highly exothermic and should be performed with extreme caution in an ice bath.

Protocol 1: Standard Grignard Reaction

This protocol outlines a general procedure for the reaction of this compound with a Grignard reagent.

Materials:

  • This compound

  • Grignard reagent (e.g., methylmagnesium bromide, 3.0 M in diethyl ether)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard laboratory glassware (round-bottom flask, dropping funnel, condenser, etc.)

  • Inert atmosphere setup (nitrogen or argon line)

Procedure:

  • Reaction Setup: Assemble an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a nitrogen/argon inlet, and a dropping funnel.

  • Reagent Addition: Under a positive pressure of inert gas, charge the flask with a solution of this compound (1.0 eq) in anhydrous diethyl ether or THF.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add the Grignard reagent (1.2 - 1.5 eq) dropwise from the dropping funnel to the stirred solution of the nitrile. Maintain the temperature below 10 °C during the addition.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Quenching: Cool the reaction mixture to 0 °C in an ice bath. Very slowly and carefully, add 1 M HCl solution dropwise to quench the reaction. Caution: This is a highly exothermic process, and gas evolution will occur.

  • Work-up: Once the quenching is complete and two clear layers are observed, transfer the mixture to a separatory funnel.

  • Separate the layers and extract the aqueous layer with diethyl ether (3 x 20 mL).

  • Combine the organic layers and wash successively with saturated aqueous sodium bicarbonate solution (1 x 20 mL) and brine (1 x 20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude ketone can be purified by column chromatography on silica gel or by recrystallization.

Protocol 2: Copper(I)-Catalyzed Grignard Reaction for Sterically Hindered Substrates

This protocol is recommended for reactions that are sluggish or provide low yields under standard conditions.

Materials:

  • Same as Protocol 1

  • Copper(I) bromide (CuBr) or Copper(I) chloride (CuCl) (5-10 mol%)

Procedure:

  • Reaction Setup: Follow the same setup as in Protocol 1.

  • Catalyst Addition: To the solution of this compound in anhydrous solvent, add the copper(I) salt catalyst under a counterflow of inert gas.

  • Reagent Addition and Reaction: Proceed with the addition of the Grignard reagent and the reaction as described in Protocol 1. The reaction may proceed more rapidly and at a lower temperature with the catalyst.

  • Quenching, Work-up, and Purification: Follow the same procedures as outlined in Protocol 1.

Data Presentation

ParameterProtocol 1 (Standard)Protocol 2 (Cu(I)-Catalyzed)
Catalyst NoneCuBr or CuCl (5-10 mol%)
Temperature 0 °C to reflux0 °C to room temperature/reflux
Reaction Time 2-4 hours (reflux)Potentially shorter
Expected Yield ModerateModerate to High
Key Consideration May be slow for hindered substratesRecommended for hindered substrates

Experimental Workflow Visualization

Experimental_Workflow start Start setup Reaction Setup (Inert Atmosphere) start->setup reagents Add this compound and Anhydrous Solvent setup->reagents catalyst Add Cu(I) Catalyst (Optional - Protocol 2) reagents->catalyst If using Protocol 2 cool Cool to 0 °C reagents->cool If using Protocol 1 catalyst->cool add_grignard Slowly Add Grignard Reagent cool->add_grignard react React (Warm to RT, then Reflux) add_grignard->react quench Quench with 1M HCl (Caution: Exothermic!) react->quench workup Aqueous Work-up (Extraction & Washes) quench->workup dry_concentrate Dry and Concentrate workup->dry_concentrate purify Purify Product (Chromatography/Recrystallization) dry_concentrate->purify end End purify->end

Caption: A typical experimental workflow for the Grignard reaction.

Conclusion

The reaction of this compound with Grignard reagents presents a viable and important route to sterically hindered biaryl ketones. While steric hindrance can pose a challenge, the use of appropriate reaction conditions, including elevated temperatures and the addition of a copper(I) catalyst, can significantly improve reaction efficiency. The protocols and considerations outlined in this application note provide a solid foundation for researchers in organic synthesis and drug development to successfully employ this transformation in their work. Careful attention to anhydrous conditions and safety precautions is paramount for the successful and safe execution of these reactions.

References

The Benzonitrile Scaffold: A Privileged Motif in Kinase Inhibitor Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rise of Kinase Inhibitors and the Strategic Role of Benzonitrile

Protein kinases, enzymes that catalyze the phosphorylation of proteins, are fundamental regulators of a vast array of cellular processes.[1][2] Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them a major class of "druggable" targets.[3][4] The success of targeted therapies, beginning with the approval of imatinib in 2001, has ushered in an era of precision medicine, with over 80 kinase inhibitors now FDA-approved.[3][5]

Within the expansive chemical space of kinase inhibitors, the benzonitrile moiety has emerged as a "privileged" scaffold.[6] Its unique physicochemical properties, including its role as a hydrogen bond acceptor and its utility as a bioisostere for other functional groups, make it a valuable component in the design of potent and selective kinase inhibitors.[6][7] This guide provides an in-depth exploration of the role of benzonitrile derivatives in the development of kinase inhibitors, offering both theoretical insights and practical, field-proven protocols for researchers, scientists, and drug development professionals.

Mechanism of Action: The Critical Hydrogen Bond

The efficacy of many benzonitrile-containing kinase inhibitors lies in the ability of the nitrile nitrogen to form a crucial hydrogen bond with a key amino acid residue in the hinge region of the kinase ATP-binding pocket.[7] This interaction mimics the hydrogen bonding of the adenine portion of ATP, allowing these inhibitors to act as ATP-competitive agents.[]

Modeling studies and X-ray crystallography have confirmed this direct hydrogen bonding between the nitrile and residues such as threonine, which is a common motif in this class of inhibitors.[7] This interaction anchors the inhibitor in the active site, contributing significantly to its binding affinity and inhibitory potency.

Application Notes: Field-Proven Insights for the Bench Scientist

The journey from a benzonitrile-containing lead compound to a clinical candidate is fraught with challenges. The following notes, gleaned from years of experience in the field, are intended to guide the researcher in making informed experimental choices.

  • Embrace Cellular Assays Early: While biochemical assays are essential for determining direct enzyme inhibition, they often don't reflect the complex cellular environment.[9][10] Factors such as cell permeability, off-target effects, and the high intracellular concentration of ATP can significantly impact a compound's efficacy. Therefore, transitioning to cell-based assays early in the discovery process provides more physiologically relevant data.[10]

  • Selectivity is Key: The human kinome consists of over 500 members, and achieving selectivity for the target kinase is a major hurdle.[2] Off-target inhibition can lead to toxicity.[11] Comprehensive selectivity profiling against a panel of kinases is crucial to understand the compound's specificity and potential liabilities.

  • Structure-Activity Relationship (SAR) Guided Optimization: The benzonitrile core provides a solid anchor, but the substituents on the phenyl ring and the rest of the molecule are critical for potency and selectivity.[12][13] A systematic SAR study, exploring different substitutions and their effects on activity, is essential for optimizing the lead compound. Computational modeling can be a powerful tool to guide this process.[4][14]

  • Consider Drug-Like Properties from the Outset: A potent inhibitor is of little use if it has poor pharmacokinetic properties. Factors such as solubility, metabolic stability, and oral bioavailability should be considered early in the design and optimization process.

Experimental Protocols: A Validated Workflow

The following protocols provide a robust framework for the synthesis, biochemical evaluation, and cellular characterization of benzonitrile-based kinase inhibitors.

Protocol 1: Synthesis of a Representative Benzonitrile-Based Kinase Inhibitor Intermediate

This protocol details a nucleophilic aromatic substitution reaction, a common method for synthesizing benzonitrile derivatives, using the synthesis of an Alectinib intermediate as an example.[15] Alectinib is a potent inhibitor of Anaplastic Lymphoma Kinase (ALK) and c-Met.[15][16]

Objective: To synthesize a key intermediate in the production of Alectinib via nucleophilic aromatic substitution.

Materials:

  • tert-butyl 4-(4-ethyl-3-iodophenyl)-4-methyl-3-oxopentanoate

  • 4-fluoro-3-nitrobenzonitrile

  • Tetrahydrofuran (THF)

  • 8 M aqueous Sodium Hydroxide (NaOH)

  • Methanol (MeOH)

  • Citric acid monohydrate

  • Sodium Chloride (NaCl)

  • Sodium Bicarbonate (NaHCO₃)

  • Water

  • Reactor with temperature control and stirrer

Procedure:

  • Charge a reactor with tert-butyl 4-(4-ethyl-3-iodophenyl)-4-methyl-3-oxopentanoate (1.0 equivalent) in THF and 4-fluoro-3-nitrobenzonitrile (1.3 equivalents).[15]

  • Maintain the temperature between 20 to 30 °C and stir the mixture.

  • Slowly add 8 M aqueous NaOH to the reaction mixture while maintaining the temperature.

  • After the reaction is complete (monitored by a suitable analytical technique like HPLC), quench the reaction by adding a solution of citric acid monohydrate, NaCl, and water.[15]

  • Follow this with the addition of a solution of NaHCO₃, NaCl, and water.[15]

  • Allow the stirred mixture to settle, and then separate the aqueous phase.

  • The organic phase containing the desired product can then be further purified.

Causality Behind Experimental Choices:

  • 4-fluoro-3-nitrobenzonitrile: The fluorine atom is an excellent leaving group in nucleophilic aromatic substitution, making this a highly reactive starting material.[15]

  • THF: A suitable aprotic polar solvent that dissolves the reactants and facilitates the reaction.

  • NaOH: A strong base required to deprotonate the β-ketoester, forming the nucleophile that attacks the electron-deficient aromatic ring of the benzonitrile derivative.

  • Quenching with acid: Neutralizes the excess base and stops the reaction.

  • Aqueous workup: Removes inorganic salts and water-soluble impurities.

Protocol 2: High-Throughput Biochemical Kinase Assay

This protocol describes a generic, high-throughput biochemical assay to determine the in vitro inhibitory activity of benzonitrile derivatives against a target kinase. Radiometric assays are considered the gold standard for their direct measurement of enzyme activity and high reproducibility.[17]

Objective: To determine the IC50 value of a test compound against a specific kinase.

Materials:

  • Purified active kinase

  • Peptide or protein substrate

  • [γ-³³P]ATP

  • Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • Test benzonitrile derivative (dissolved in DMSO)

  • 384-well plates

  • Plate reader capable of detecting radioactivity

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • In a 384-well plate, add the assay buffer, the kinase, and the substrate.

  • Add the diluted test compound to the respective wells. Include a positive control (no inhibitor) and a negative control (no enzyme).

  • Initiate the kinase reaction by adding [γ-³³P]ATP.

  • Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time.

  • Stop the reaction (e.g., by adding a high concentration of EDTA or by spotting onto a phosphocellulose membrane).

  • Wash the plates or membranes to remove unincorporated [γ-³³P]ATP.

  • Measure the amount of incorporated radioactivity using a suitable plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value using a suitable software.

Causality Behind Experimental Choices:

  • [γ-³³P]ATP: Provides a highly sensitive and direct way to measure the transfer of the phosphate group to the substrate.[17]

  • Serial Dilutions: Allows for the determination of a dose-response curve and the calculation of the IC50.

  • Controls: Essential for data validation. The positive control represents 100% enzyme activity, and the negative control represents the background signal.

  • DMSO concentration: Should be kept constant across all wells to minimize its effect on kinase activity.[18]

Protocol 3: Cell-Based Kinase Activity Assay

This protocol outlines a cell-based assay to evaluate the inhibitory effect of a benzonitrile derivative on a specific kinase within a cellular context. This can be done by measuring the phosphorylation level of a downstream substrate.[10]

Objective: To assess the ability of a test compound to inhibit a target kinase in living cells.

Materials:

  • Human cell line expressing the target kinase (e.g., a cancer cell line with a known dysregulated kinase)

  • Cell culture medium and supplements

  • Test benzonitrile derivative

  • Lysis buffer

  • Phospho-specific antibody for a downstream substrate of the target kinase

  • Total protein antibody for the downstream substrate

  • Secondary antibodies conjugated to a detectable label (e.g., HRP or a fluorophore)

  • Western blot or ELISA reagents and equipment

Procedure:

  • Seed the cells into 6-well or 12-well plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test benzonitrile derivative for a specified period. Include a vehicle control (e.g., DMSO).

  • After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer.

  • Determine the protein concentration of the lysates.

  • Analyze the phosphorylation status of the downstream substrate using Western blotting or ELISA with the phospho-specific antibody.

  • Normalize the phospho-protein signal to the total protein signal for that substrate to account for any changes in protein expression.

  • Quantify the reduction in phosphorylation as a measure of kinase inhibition in the cells.

Causality Behind Experimental Choices:

  • Cell-based format: Provides a more physiologically relevant assessment of compound activity by accounting for cell permeability and intracellular ATP concentrations.[9][10]

  • Phospho-specific antibody: Allows for the direct measurement of the activity of the target kinase by detecting the phosphorylation of its substrate.[10]

  • Total protein normalization: Ensures that any observed decrease in phosphorylation is due to kinase inhibition and not a general decrease in the substrate protein level.

Data Presentation and Visualization

Quantitative Data Summary

The following table summarizes hypothetical IC50 values for a series of benzonitrile derivatives against a target kinase, illustrating a typical outcome of a screening campaign.

Compound IDR1-substituentR2-substituentBiochemical IC50 (nM)Cellular EC50 (nM)
BND-001-H-OCH3150850
BND-002-Cl-OCH350250
BND-003-F-OCH325120
BND-004-F-NH21045

This data is for illustrative purposes only.

Visualizing Pathways and Workflows

Diagrams are essential for conveying complex biological pathways and experimental workflows.

Kinase_Signaling_Pathway cluster_downstream Downstream Signaling Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) Growth_Factor->RTK Activation RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway RTK->RAS_RAF_MEK_ERK Phosphorylation Cascade PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway RTK->PI3K_AKT_mTOR Phosphorylation Cascade Benzonitrile_Inhibitor Benzonitrile Inhibitor Benzonitrile_Inhibitor->RTK Inhibition Cellular_Response Cell Proliferation, Survival, Angiogenesis RAS_RAF_MEK_ERK->Cellular_Response PI3K_AKT_mTOR->Cellular_Response

Caption: Generalized Receptor Tyrosine Kinase (RTK) signaling pathway and the point of intervention for a benzonitrile-based inhibitor.

Experimental_Workflow start Start: Compound Library synthesis Synthesis of Benzonitrile Derivatives start->synthesis biochemical Biochemical Assay (IC50 Determination) synthesis->biochemical cell_based Cell-Based Assay (EC50 & Phosphorylation) biochemical->cell_based selectivity Kinase Selectivity Profiling cell_based->selectivity lead_opt Lead Optimization (SAR) selectivity->lead_opt lead_opt->synthesis Iterative Design end Preclinical Candidate lead_opt->end

Caption: A typical workflow for the discovery and optimization of benzonitrile-based kinase inhibitors.

Conclusion

Benzonitrile derivatives represent a cornerstone in the development of targeted kinase inhibitors. Their ability to form key interactions within the kinase active site, coupled with their synthetic tractability, ensures their continued importance in medicinal chemistry. The protocols and insights provided in this guide are intended to empower researchers to effectively design, synthesize, and evaluate novel benzonitrile-based kinase inhibitors, ultimately contributing to the advancement of precision medicine.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(2-Methylphenyl)benzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(2-Methylphenyl)benzonitrile. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to optimize your synthetic outcomes. The methodologies and recommendations provided herein are grounded in established chemical principles and supported by peer-reviewed literature to ensure scientific integrity and reproducibility.

I. Overview of the Synthesis

The synthesis of this compound, a biaryl nitrile, is most commonly and efficiently achieved through a palladium-catalyzed cross-coupling reaction, specifically the Suzuki-Miyaura coupling. This reaction forms a carbon-carbon bond between an aryl halide and an organoboron species.[1] For the synthesis of this compound, two primary retrosynthetic disconnections are viable:

  • Route A: Coupling of 2-bromobenzonitrile with 2-methylphenylboronic acid.

  • Route B: Coupling of 2-cyanophenylboronic acid with 2-bromotoluene.

Both routes are feasible, and the choice often depends on the commercial availability and stability of the starting materials. This guide will focus on the Suzuki-Miyaura coupling, as it is a robust and widely utilized method with a high tolerance for various functional groups.[2]

II. Troubleshooting Guide: A Question-and-Answer Approach

This section addresses specific issues that may arise during the synthesis of this compound, providing causative explanations and actionable solutions.

Issue 1: Consistently Low or No Yield of this compound

Question: My Suzuki-Miyaura reaction is showing poor conversion of the starting materials, resulting in a low yield of the desired product. What are the potential causes and how can I improve the yield?

Answer:

Low yields in Suzuki-Miyaura couplings are a common challenge and can stem from several factors. A systematic approach to troubleshooting is crucial for identifying and resolving the underlying issue.

Potential Causes & Solutions:

  • Catalyst Inactivity: The palladium catalyst is the heart of the reaction, and its activity is paramount.

    • Oxidation of Pd(0): The active catalytic species is Pd(0). If your reaction is not thoroughly deoxygenated, the Pd(0) can be oxidized to Pd(II), rendering it inactive. Ensure all solvents are properly degassed and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen).[3]

    • Catalyst Decomposition: Palladium catalysts, especially those with bulky phosphine ligands, can be sensitive to air and moisture. Handle your catalyst and ligands in a glovebox or under a positive pressure of inert gas.

    • Insufficient Catalyst Loading: While catalytic amounts are required, too low a concentration can lead to incomplete conversion. A typical starting point is 1-5 mol% of the palladium precursor.

  • Improper Base Selection: The base plays a critical role in the transmetalation step of the catalytic cycle.

    • Base Strength: For sterically hindered couplings, such as the synthesis of a 2,2'-disubstituted biaryl, a stronger base is often required to facilitate the reaction. While sodium carbonate (Na₂CO₃) is a common choice, consider using stronger bases like potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), or cesium carbonate (Cs₂CO₃).[4]

    • Base Solubility: The base must have some solubility in the reaction medium to be effective. If using an aqueous-organic solvent mixture, an inorganic base is usually suitable. In anhydrous conditions, an organic base or a finely powdered inorganic base may be more effective.

  • Boronic Acid Instability: Arylboronic acids can be prone to degradation under reaction conditions.

    • Protodeboronation: This is a common side reaction where the boronic acid group is replaced by a hydrogen atom, leading to the formation of toluene from 2-methylphenylboronic acid. This is often promoted by acidic conditions or prolonged heating in the presence of water. Using a slight excess (1.1-1.5 equivalents) of the boronic acid can help compensate for this loss.

    • Homocoupling: Boronic acids can couple with themselves to form a symmetrical biaryl (e.g., 2,2'-dimethylbiphenyl). This is often observed when the reaction is not efficiently deoxygenated.[5]

  • Ligand Issues: The choice of phosphine ligand is crucial for stabilizing the palladium catalyst and facilitating the catalytic cycle.

    • Steric Hindrance: For the synthesis of a sterically hindered biaryl like this compound, bulky and electron-rich phosphine ligands are generally preferred. Ligands such as triphenylphosphine (PPh₃) may not be optimal. Consider using more specialized ligands like SPhos, XPhos, or Buchwald's biaryl phosphine ligands.[6]

  • Solvent and Temperature Effects:

    • Solvent Choice: A variety of solvents can be used for Suzuki-Miyaura couplings, often as a mixture with water. Common choices include toluene, dioxane, and DMF.[4] The choice of solvent can influence the solubility of the reagents and the reaction rate.

    • Reaction Temperature: The reaction temperature should be high enough to promote the reaction but not so high as to cause significant degradation of the starting materials or catalyst. A typical temperature range is 80-110 °C.[3]

Troubleshooting Workflow:

Troubleshooting_Low_Yield start Low Yield of this compound q1 Is the reaction properly deoxygenated? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No q2 Is the catalyst active? a1_yes->q2 sol1 Degas solvents and run under inert atmosphere (Ar or N2). a1_no->sol1 sol1->q2 a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No q3 Is the base appropriate? a2_yes->q3 sol2 Use fresh, high-quality catalyst and ligands. Handle under inert conditions. a2_no->sol2 sol2->q3 a3_yes Yes q3->a3_yes Yes a3_no No q3->a3_no No q4 Is the boronic acid stable? a3_yes->q4 sol3 Try a stronger base (e.g., K3PO4, Cs2CO3). Ensure adequate solubility. a3_no->sol3 sol3->q4 a4_yes Yes q4->a4_yes Yes a4_no No q4->a4_no No q5 Is the ligand optimal for this sterically hindered coupling? a4_yes->q5 sol4 Use a slight excess of boronic acid. Consider using a boronate ester. a4_no->sol4 sol4->q5 a5_yes Yes q5->a5_yes Yes a5_no No q5->a5_no No q6 Are the reaction temperature and solvent appropriate? a5_yes->q6 sol5 Screen bulky, electron-rich ligands (e.g., SPhos, XPhos). a5_no->sol5 sol5->q6 a6_yes Yes q6->a6_yes Yes a6_no No q6->a6_no No end_node Yield Improved a6_yes->end_node sol6 Optimize temperature (80-110 °C) and screen solvents (Toluene, Dioxane, DMF). a6_no->sol6 sol6->end_node

Figure 1: Troubleshooting workflow for low yield.
Issue 2: Formation of Significant Byproducts

Question: My reaction consumes the starting materials, but I observe the formation of several byproducts, leading to a low yield of the desired product and difficult purification. What are these byproducts and how can I minimize them?

Answer:

The formation of byproducts in Suzuki-Miyaura couplings is a common issue that can significantly impact the yield and purity of the desired product. Understanding the potential side reactions is key to mitigating their formation.

Common Byproducts and Minimization Strategies:

  • Homocoupling of Boronic Acid:

    • Identification: The formation of 2,2'-dimethylbiphenyl from the self-coupling of 2-methylphenylboronic acid. This can be identified by GC-MS or by comparing the NMR spectrum of the crude product to that of the known homocoupled product.

    • Cause: This side reaction is often promoted by the presence of oxygen, which can oxidize the Pd(0) catalyst to Pd(II), which in turn can catalyze the homocoupling.[5]

    • Minimization: Rigorous deoxygenation of the reaction mixture is crucial. Purging the solvent and reaction vessel with an inert gas (argon or nitrogen) for an extended period before adding the catalyst is highly recommended.

  • Dehalogenation of the Aryl Halide:

    • Identification: The formation of benzonitrile from 2-bromobenzonitrile. This can be detected by GC-MS or by the presence of characteristic peaks for benzonitrile in the NMR spectrum of the crude product.[7]

    • Cause: This occurs when the aryl halide undergoes oxidative addition to the palladium catalyst, followed by a reaction that introduces a hydride ligand to the palladium center. Reductive elimination then yields the dehalogenated product.

    • Minimization: The source of the hydride is often trace amounts of water or other protic species. Ensuring the use of anhydrous solvents and reagents can help minimize this side reaction.

  • Protodeboronation of the Boronic Acid:

    • Identification: The formation of toluene from 2-methylphenylboronic acid. This can be observed by GC-MS.

    • Cause: This is the hydrolysis of the C-B bond, which is often facilitated by acidic or basic conditions and elevated temperatures.

    • Minimization: Using a moderate reaction temperature and minimizing the reaction time can help reduce protodeboronation. The use of boronate esters, such as the pinacol ester, can also increase stability.

Analytical Identification of Byproducts:

CompoundExpected 1H NMR Signals (CDCl3, δ ppm)Expected Mass Spectrum (m/z)
This compound (Product) 7.2-7.8 (m, 8H, Ar-H), 2.42 (s, 3H, CH₃)[8]193 (M⁺)
2,2'-Dimethylbiphenyl (Homocoupling) ~7.2 (m, 8H, Ar-H), ~2.1 (s, 6H, 2xCH₃)182 (M⁺)
Benzonitrile (Dehalogenation) 7.5-7.8 (m, 5H, Ar-H)[7]103 (M⁺)
Toluene (Protodeboronation) 7.1-7.3 (m, 5H, Ar-H), 2.34 (s, 3H, CH₃)92 (M⁺)

III. Frequently Asked Questions (FAQs)

Q1: What is a reliable starting protocol for the Suzuki-Miyaura synthesis of this compound?

A1: A robust starting point for this synthesis, adapted from a similar procedure for 4-methyl-[1,1'-biphenyl]-2-carbonitrile, is as follows:[8]

Experimental Protocol:

  • To a solution of 2-bromobenzonitrile (1.0 equiv) and 2-methylphenylboronic acid (1.2 equiv) in a suitable solvent (e.g., a 4:1 mixture of toluene and water), add a palladium catalyst such as Pd(PPh₃)₄ (3 mol%) and a base like K₂CO₃ (2.0 equiv).

  • Thoroughly degas the reaction mixture by bubbling argon or nitrogen through it for at least 30 minutes.

  • Heat the reaction mixture to 80-100 °C and monitor the progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.

  • Wash the organic layer sequentially with water and brine, then dry over anhydrous MgSO₄.

  • Concentrate the organic layer under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent.

Q2: How do I choose the right palladium catalyst and ligand?

A2: The choice of catalyst and ligand is critical, especially for a sterically hindered coupling. While Pd(PPh₃)₄ is a common starting point, more advanced catalyst systems often provide better results. Consider using a palladium(II) precatalyst like Pd(OAc)₂ or Pd₂(dba)₃ in combination with a bulky, electron-rich phosphine ligand such as SPhos or XPhos. These ligands are known to promote the oxidative addition and reductive elimination steps for challenging substrates.[6]

Q3: What is the best way to purify the final product?

A3: Flash column chromatography on silica gel is the most common and effective method for purifying this compound from the reaction mixture.[8] A gradient elution with a mixture of hexanes and ethyl acetate is typically used. The polarity of the eluent can be adjusted based on the TLC analysis of the crude product. It is important to identify the spots corresponding to the starting materials, product, and major byproducts on the TLC plate to ensure proper separation. Recrystallization from a suitable solvent system can be employed as a final purification step if necessary.

Q4: How can I monitor the progress of the reaction?

A4: The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). For TLC analysis, a small aliquot of the reaction mixture is spotted on a TLC plate and eluted with an appropriate solvent system. The disappearance of the starting materials and the appearance of the product spot can be visualized under UV light. GC-MS is a more quantitative method that can provide information on the relative amounts of starting materials, product, and byproducts.[9]

IV. Catalytic Cycle of the Suzuki-Miyaura Reaction

Suzuki_Miyaura_Cycle pd0 Pd(0)L2 oxidative_addition Oxidative Addition (Ar-X) pd0->oxidative_addition pd2_complex Ar-Pd(II)L2-X oxidative_addition->pd2_complex transmetalation Transmetalation (R-B(OH)2 + Base) pd2_complex->transmetalation pd2_biaryl_complex Ar-Pd(II)L2-R transmetalation->pd2_biaryl_complex reductive_elimination Reductive Elimination pd2_biaryl_complex->reductive_elimination reductive_elimination->pd0 Regeneration of Pd(0) product Ar-R (Product) reductive_elimination->product

Figure 2: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

V. References

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

References

Technical Support Center: Purification of Crude 2-(2-Methylphenyl)benzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for the purification of crude 2-(2-Methylphenyl)benzonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice and troubleshooting for obtaining this key intermediate in high purity. We understand that the success of multi-step syntheses hinges on the quality of each component. This resource, grounded in established chemical principles and field experience, will help you navigate the common challenges associated with the purification of this biaryl nitrile.

Understanding the Challenge

Crude this compound, often synthesized via Suzuki-Miyaura cross-coupling, can contain a variety of impurities that may interfere with subsequent reactions.[1][2][3] These can include unreacted starting materials (e.g., 2-bromobenzonitrile or 2-tolylboronic acid), homocoupled byproducts, residual palladium catalyst, and solvents. The choice of purification strategy depends on the nature and quantity of these impurities, as well as the desired final purity and scale of the reaction.

Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during the purification of this compound in a question-and-answer format.

Q1: My crude product is an oil/waxy solid, but the literature suggests it should be a solid. What should I do?

A1: Oiling out or the presence of a waxy solid is a common indication of significant impurities that are depressing the melting point of your product.

  • Likely Cause: Residual solvents or low-melting point organic impurities, such as homocoupled byproducts (e.g., 4,4'-dimethylbiphenyl or biphenyl-2,2'-dicarbonitrile), are likely present.[4]

  • Troubleshooting Steps:

    • Solvent Removal: Ensure all reaction and workup solvents are thoroughly removed under reduced pressure. Heating the flask gently (e.g., 40-50 °C) on a rotary evaporator can be effective, but be mindful of the product's volatility under high vacuum.

    • Trituration: Attempt to induce crystallization by triturating the crude material with a cold, non-polar solvent in which the product is sparingly soluble, but the impurities are more soluble. Cold hexanes or a mixture of hexanes and diethyl ether are good starting points.[5] This process can often wash away the oily impurities, leaving behind a more crystalline product.

    • Chromatography: If trituration fails, column chromatography is the most effective method for separating a wide range of impurities.[6][7]

Q2: I'm seeing multiple spots on my TLC plate after workup. How do I identify them and choose a purification method?

A2: A complex TLC profile requires a systematic approach to identify the components and select the appropriate purification technique.

  • Identification of Spots:

    • Co-spotting: Run a TLC with your crude mixture alongside the starting materials. This will help you identify any unreacted precursors.

    • Polarity: The polarity of the likely byproducts can help in their tentative identification. Homocoupled products are generally non-polar, while boronic acids and their derivatives can be more polar. Palladium residues often remain at the baseline.

  • Choosing a Purification Method: The choice depends on the separation (ΔRf) between your product and the impurities.

    • Large ΔRf (>0.2): Flash column chromatography is ideal for good separation.[6][8]

    • Small ΔRf (<0.2): A more careful chromatographic purification may be needed, potentially with a less polar solvent system to improve separation. Alternatively, recrystallization might be effective if a suitable solvent system can be found that selectively crystallizes your product.

    • Baseline Impurities: If the main impurities are at the baseline (e.g., palladium catalyst, inorganic salts), passing the crude product through a short plug of silica gel can be a quick and effective purification step.[8]

Q3: My recrystallization attempt resulted in poor recovery or no crystals at all. What went wrong?

A3: Recrystallization success is highly dependent on the choice of solvent and the concentration of the desired compound.[9][10]

  • Possible Causes & Solutions:

    • Inappropriate Solvent: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[10] You may need to screen several solvents or solvent systems. Common choices for compounds like this compound include ethanol, isopropanol, or mixed solvent systems like ethyl acetate/hexanes.[11][12]

    • Too Much Solvent: Using an excessive amount of solvent will keep your product in solution even at low temperatures.[9] If you suspect this is the case, you can try to evaporate some of the solvent and re-cool the solution.

    • Solution Not Saturated: If the initial solution was not saturated at the boiling point of the solvent, crystallization will not occur upon cooling. Use the minimum amount of hot solvent required to fully dissolve your crude product.[9]

    • Rapid Cooling: Cooling the solution too quickly can lead to the formation of small, impure crystals or an oil.[9] Allow the flask to cool slowly to room temperature before placing it in an ice bath.

    • Supersaturation: If no crystals form even after slow cooling, the solution may be supersaturated. Try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure product to induce crystallization.

Q4: After column chromatography, my product is still impure. What are the likely reasons?

A4: Impurities post-chromatography can result from several factors related to the column setup and execution.[7][8]

  • Potential Issues & Remedies:

    • Poorly Packed Column: Channels or cracks in the silica gel bed can lead to poor separation. Ensure the silica gel is packed uniformly as a slurry.

    • Incorrect Solvent System: The chosen eluent may not provide adequate separation between your product and an impurity. It's crucial to optimize the solvent system using TLC before running the column.

    • Overloading the Column: Applying too much crude material to the column will result in broad, overlapping bands. As a rule of thumb, the amount of crude material should be about 1-5% of the mass of the silica gel.

    • Co-eluting Impurity: An impurity may have a very similar polarity to your product, making separation by standard silica gel chromatography difficult. In such cases, you might need to try a different stationary phase (e.g., alumina) or consider another purification technique like preparative HPLC.[8]

Q5: I suspect my product is contaminated with residual palladium from the Suzuki coupling reaction. How can I remove it?

A5: Palladium residues can be problematic for downstream applications.

  • Removal Strategies:

    • Filtration through Celite®: After the reaction workup, diluting the organic layer and filtering it through a pad of Celite® can remove a significant portion of the precipitated palladium.

    • Aqueous Washes: Washing the organic layer with an aqueous solution of a chelating agent like thiourea or sodium sulfide can help to sequester and remove dissolved palladium species.

    • Charcoal Treatment: Adding activated charcoal to a solution of the crude product, followed by hot filtration, can effectively adsorb residual palladium.[13] Be aware that this can sometimes lead to a loss of the desired product due to co-adsorption.[9]

    • Silica Gel Chromatography: Most residual palladium compounds are highly polar and will stick to the baseline of a silica gel column.

Purification Protocol Selection

The choice of the primary purification method depends on the scale of your reaction and the nature of the impurities.

Purification_Decision_Tree start Crude this compound scale Assess Scale and Purity start->scale small_scale < 5g scale->small_scale Small Scale large_scale > 5g scale->large_scale Large Scale chromatography Flash Column Chromatography small_scale->chromatography High Purity Needed/ Complex Mixture recrystallization Recrystallization large_scale->recrystallization Solid Product/ Favorable Impurity Profile distillation Vacuum Distillation (High Purity Required) large_scale->distillation Liquid/Low-Melting Solid/ Volatile Impurities final_product Pure Product chromatography->final_product recrystallization->final_product distillation->final_product

Caption: Decision tree for selecting a purification method.

Detailed Purification Protocols

Method 1: Flash Column Chromatography (for < 5g scale)

This is the most versatile method for removing a wide range of impurities.

Step-by-Step Methodology:

  • TLC Analysis: Determine an appropriate solvent system using TLC. A good system will give your product an Rf value of approximately 0.3. A common starting point is a mixture of hexanes and ethyl acetate (e.g., 9:1 v/v).

  • Column Packing: Prepare a slurry of silica gel (200-400 mesh) in the chosen eluent and pour it into a glass column. Allow the silica to settle, ensuring a flat, even bed.

  • Sample Loading: Dissolve your crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Adsorb this solution onto a small amount of silica gel, and then evaporate the solvent. Carefully add the dry, impregnated silica to the top of the column bed.

  • Elution: Add the eluent to the column and apply gentle pressure (e.g., with a hand pump or nitrogen line) to begin eluting the compounds.

  • Fraction Collection: Collect fractions in test tubes and monitor the elution of your product by TLC.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Method 2: Recrystallization (for > 5g scale, if product is solid)

This method is excellent for large-scale purification when a suitable solvent is found and is often more cost-effective than chromatography.

Step-by-Step Methodology:

  • Solvent Selection: In a small test tube, test the solubility of a small amount of your crude product in various solvents at room temperature and upon heating. Good candidates include ethanol, methanol, isopropanol, or a two-solvent system like ethyl acetate/hexanes.[11]

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture to boiling with stirring to dissolve the solid completely. Add more solvent in small portions if necessary to achieve complete dissolution.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration through a fluted filter paper to remove them.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.[13]

  • Washing and Drying: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities. Dry the crystals under vacuum to obtain the pure product.

Data Summary

Purification MethodScaleProsCons
Flash Chromatography < 5gExcellent separation of complex mixtures; high purity achievable.Solvent-intensive; can be time-consuming; not ideal for large scale.[6]
Recrystallization > 5gCost-effective for large scale; can yield very pure material.Finding a suitable solvent can be challenging; may have lower yields.[14]
Vacuum Distillation > 10gEffective for high-boiling liquids or low-melting solids.Requires specialized equipment; compound must be thermally stable.[15]

References

Technical Support Center: Optimizing Catalyst Loading for the Synthesis of 2-(2-Methylphenyl)benzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(2-Methylphenyl)benzonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this challenging cross-coupling reaction. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in synthesizing this compound?

The synthesis of this compound, a tetra-ortho-substituted biaryl, presents significant steric challenges. The proximity of the methyl and nitrile groups to the coupling site hinders the approach of the coupling partners and can impede key steps in the catalytic cycle, particularly the final reductive elimination step.[1] This steric hindrance often necessitates higher catalyst loadings and carefully optimized reaction conditions to achieve good yields.[2][3]

Q2: Which cross-coupling reaction is most suitable for this synthesis: Suzuki-Miyaura or Negishi?

Both the Suzuki-Miyaura and Negishi cross-coupling reactions are viable for this transformation.

  • Suzuki-Miyaura Coupling: This is often the preferred method due to the wide commercial availability and stability of boronic acids.[4] It involves the coupling of an aryl halide (e.g., 2-chlorobenzonitrile or 2-bromobenzonitrile) with an organoboron reagent (e.g., o-tolylboronic acid). The reaction is known for its tolerance of various functional groups.[5]

  • Negishi Coupling: This reaction utilizes an organozinc reagent, which is generally more reactive than the corresponding organoboron compound.[6][7] This increased reactivity can be advantageous for sterically hindered substrates but requires stricter anhydrous conditions due to the moisture sensitivity of organozinc reagents.

For most applications, the Suzuki-Miyaura reaction offers a more practical starting point due to its operational simplicity.

Q3: How do I select the optimal palladium catalyst and ligand for this sterically demanding coupling?

For sterically hindered couplings like the synthesis of this compound, the choice of ligand is critical. Bulky, electron-rich phosphine ligands are generally required to facilitate the reaction.[8][9]

  • Recommended Ligands: Buchwald-type biaryl phosphine ligands such as SPhos and XPhos are highly effective.[8][10] These ligands promote the formation of the active monoligated palladium species, which is crucial for efficient oxidative addition, and their steric bulk can accelerate the reductive elimination step.[11]

  • Palladium Precatalyst: Using a pre-formed palladium complex (precatalyst) is highly recommended for reproducibility.[12][13] Palladacycles or complexes like (allyl)Pd(L)Cl are often more efficient than generating the active catalyst in situ from sources like Pd(OAc)₂ or Pd₂(dba)₃.[13][14] These precatalysts ensure a more controlled and efficient generation of the active Pd(0) species.[12][15]

A comparative study of different ligands is often the most effective approach to identify the optimal system for your specific conditions.[16]

Ligand ClassSpecific Ligand ExampleKey Advantages for this Synthesis
Biaryl Phosphines SPhos, XPhosHigh activity for sterically hindered substrates, promotes reductive elimination.[8]
Ferrocenyl Phosphines dppfGood general performance, but may be less effective for highly hindered couplings.
N-Heterocyclic Carbenes (NHCs) IPrStrong electron donors, can be effective for challenging couplings.[2]
Q4: What is a typical starting catalyst loading, and how low can I realistically go?

For a challenging tetra-ortho-substituted biaryl synthesis, a higher initial catalyst loading is often necessary.

  • Starting Point: A catalyst loading of 1-2 mol% of the palladium precatalyst is a reasonable starting point for initial optimization.[17]

  • Optimization Goal: With a well-optimized system (ligand, base, solvent, temperature), it is often possible to reduce the catalyst loading to 0.1-0.5 mol% .[18] For highly efficient, specialized ligand systems, loadings as low as 0.025 mol% have been reported for similar sterically demanding biaryls.[1]

Always perform a catalyst loading study to find the optimal balance between reaction efficiency, cost, and acceptable levels of residual palladium in the final product.

Troubleshooting Guide

Problem 1: Low or No Product Yield, Starting Materials Largely Unchanged

This is a common issue and often points to a problem with catalyst activation or overall catalyst activity.

Possible CauseMechanistic Explanation & Troubleshooting Steps
Inactive Catalyst The active Pd(0) species is not being generated efficiently from the Pd(II) precatalyst.[13] This can be due to poor quality reagents or an inappropriate activation method. Actionable Steps: 1. Use a High-Quality Precatalyst: Ensure your palladium precatalyst has been stored under an inert atmosphere and is not degraded.[12] 2. Ensure Anhydrous & Inert Conditions: Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species and can also lead to phosphine oxide formation, a common deactivation pathway.[12] Rigorously degas all solvents and maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction.
Inefficient Ligand The chosen ligand may not be sterically bulky or electron-rich enough to promote the oxidative addition of the aryl halide or the reductive elimination of the sterically congested product.[11] Actionable Steps: 1. Switch to a Bulkier Ligand: If using a less bulky ligand like PPh₃, switch to a Buchwald-type ligand such as SPhos or XPhos.[8][10] 2. Check Ligand-to-Palladium Ratio: A 1:1 to 2:1 ligand-to-palladium ratio is typically optimal.[19] Excess phosphine can sometimes inhibit the reaction by forming catalytically inactive bis-phosphine palladium complexes.[20]
Inappropriate Base The base plays a crucial role in the transmetalation step by activating the boronic acid to form a more nucleophilic boronate species.[5][21][22] An inappropriate or weak base will slow down or halt the catalytic cycle. Actionable Steps: 1. Use a Stronger Base: For challenging couplings, stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker ones like Na₂CO₃.[23] 2. Ensure Proper Base Solubility and Form: The base should be finely powdered to maximize surface area. In some cases, a small amount of water is necessary to solubilize inorganic bases, but this must be carefully controlled.
Low Reaction Temperature Sterically hindered couplings often require higher thermal energy to overcome the activation barriers of the catalytic cycle steps. Actionable Steps: 1. Increase Temperature: Gradually increase the reaction temperature in increments of 10-20 °C, monitoring for any signs of product or starting material decomposition.
Problem 2: Significant Homocoupling of the Boronic Acid

This side reaction produces a biaryl derived from two molecules of the boronic acid, consuming the starting material and complicating purification.

Possible CauseMechanistic Explanation & Troubleshooting Steps
Presence of Oxygen Oxygen can promote the oxidative homocoupling of the boronic acid, independent of the main catalytic cycle.[6] Actionable Steps: 1. Rigorous Degassing: Ensure all solvents and the reaction vessel are thoroughly degassed before adding the catalyst. Use techniques such as sparging with an inert gas or freeze-pump-thaw cycles.
Inefficient Transmetalation If the transmetalation step is slow, the concentration of the boronic acid in the reaction mixture remains high, increasing the likelihood of side reactions. Actionable Steps: 1. Optimize the Base: As mentioned previously, a strong and appropriately soluble base is key to facilitating transmetalation.[21][23]
Problem 3: Reaction Stalls Before Completion

If the reaction starts but then stops, it is often a sign of catalyst deactivation.

Possible CauseMechanistic Explanation & Troubleshooting Steps
Catalyst Decomposition The active Pd(0) species can aggregate to form inactive palladium black, especially at high temperatures or low ligand concentrations.[6] Actionable Steps: 1. Check Ligand Stability: Ensure the phosphine ligand is stable under the reaction conditions. Some ligands can degrade at high temperatures. 2. Modify Catalyst Loading: While counterintuitive, sometimes a slightly higher catalyst loading can prevent stalling by ensuring a sufficient concentration of the active catalyst is present throughout the reaction.
Inhibition by Reaction Byproducts Certain species generated during the reaction can inhibit the catalyst. Actionable Steps: 1. Consider a Different Base: The choice of base can influence the formation of inhibitory byproducts. Experiment with different bases (e.g., K₃PO₄ vs. Cs₂CO₃) to see if this affects catalyst lifetime.

Visualizing the Process

The Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd0 Active Pd(0)L OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)L(X) OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Biaryl Ar-Pd(II)L(Ar') Transmetalation->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' (Product) RedElim->Product ArX Ar-X (2-halobenzonitrile) ArX->OxAdd ArB Ar'-B(OR)₂ (o-tolylboronic acid) + Base ArB->Transmetalation

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Start Low or No Yield Check_Catalyst Is the catalyst system active? Start->Check_Catalyst Check_Conditions Are reaction conditions optimal? Check_Catalyst->Check_Conditions Yes Inactive_Catalyst Troubleshoot Catalyst: - Use high-purity precatalyst - Ensure inert atmosphere - Check ligand integrity Check_Catalyst->Inactive_Catalyst No Wrong_Ligand Change Ligand: - Use bulky, electron-rich  ligand (e.g., SPhos, XPhos) Check_Conditions->Wrong_Ligand No, ligand issue Wrong_Base Optimize Base: - Use stronger base (K₃PO₄, Cs₂CO₃) - Ensure fine powder form Check_Conditions->Wrong_Base No, base issue Low_Temp Increase Temperature: - Incrementally raise temp. - Monitor for decomposition Check_Conditions->Low_Temp No, temp issue Resolved Yield Improved Inactive_Catalyst->Resolved Wrong_Ligand->Resolved Wrong_Base->Resolved Low_Temp->Resolved

Caption: A logical workflow for troubleshooting low-yielding reactions.

Experimental Protocols

Protocol: Screening of Catalyst Loading for the Synthesis of this compound

This protocol outlines a general procedure for screening different catalyst loadings to find the optimal concentration.

Materials:

  • 2-Bromobenzonitrile

  • o-Tolylboronic acid

  • Palladium precatalyst (e.g., SPhos Pd G4)

  • SPhos (if not using a pre-formed complex)

  • Potassium phosphate (K₃PO₄), finely powdered and dried

  • Anhydrous toluene

  • Anhydrous, degassed water

  • Inert gas (Argon or Nitrogen)

  • Schlenk flasks or similar reaction vessels

Procedure:

  • Reaction Setup: In a glovebox, to four separate oven-dried Schlenk flasks equipped with magnetic stir bars, add 2-bromobenzonitrile (1.0 mmol), o-tolylboronic acid (1.2 mmol), and K₃PO₄ (2.0 mmol).

  • Catalyst Addition: To each flask, add the palladium precatalyst at varying loadings:

    • Flask 1: 2.0 mol%

    • Flask 2: 1.0 mol%

    • Flask 3: 0.5 mol%

    • Flask 4: 0.1 mol%

  • Solvent Addition: Outside the glovebox, under a positive flow of inert gas, add anhydrous toluene (5 mL) and degassed water (0.5 mL) to each flask via syringe.

  • Reaction Execution: Heat the reaction mixtures to 100 °C with vigorous stirring.

  • Monitoring: Monitor the progress of each reaction by taking aliquots at regular intervals (e.g., 1, 2, 4, 8, and 24 hours) and analyzing them by GC/LC-MS.

  • Workup: Upon completion (or after 24 hours), cool the reaction mixtures to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).

  • Purification and Analysis: Dry the organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel. Determine the isolated yield for each catalyst loading.

This systematic approach will allow you to determine the lowest catalyst loading that provides a high yield in a reasonable timeframe.

References

Technical Support Center: A Troubleshooting Guide for the Synthesis of Sterically Hindered Biphenyls

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for chemists and researchers engaged in the synthesis of sterically hindered biphenyls. This guide is designed to provide practical, in-depth solutions to common challenges encountered in the laboratory. Drawing from established principles and field-proven insights, we aim to empower you to overcome synthetic hurdles and achieve your target molecules with greater efficiency and success.

Introduction: The Challenge of Steric Hindrance in Biphenyl Synthesis

The construction of the biaryl motif is a cornerstone of modern organic synthesis, with applications spanning pharmaceuticals, agrochemicals, and materials science. However, when the aryl partners bear multiple ortho-substituents, the formidable challenge of steric hindrance emerges. This steric clash can dramatically impede the key bond-forming steps in traditional cross-coupling reactions, leading to low yields, incomplete conversions, and a host of undesired side reactions. This guide provides a structured approach to troubleshooting these complex reactions, focusing on the widely used Suzuki-Miyaura, Negishi, and Stille cross-coupling reactions.

Frequently Asked Questions (FAQs) & Troubleshooting

My Suzuki-Miyaura coupling reaction for a sterically hindered biphenyl is giving low to no yield. What are the most likely causes and how can I fix it?

Low or no yield in a sterically hindered Suzuki-Miyaura coupling is a common issue and often points to inefficiencies in one of the key steps of the catalytic cycle: oxidative addition, transmetalation, or reductive elimination. The steric bulk around the coupling sites directly inhibits these processes.

Answer:

The primary bottleneck in the synthesis of sterically hindered biaryls via Suzuki-Miyaura coupling is often the slow rate of reductive elimination.[1] To overcome this, a systematic optimization of your reaction conditions is necessary.

Troubleshooting Workflow:

G start Low/No Yield in Hindered Suzuki Coupling ligand 1. Optimize Ligand: Switch to bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbenes (NHCs). start->ligand Initial Check base_solvent 2. Re-evaluate Base & Solvent: Use a stronger, non-coordinating base (e.g., K₃PO₄, Cs₂CO₃) and an appropriate aprotic solvent (e.g., Toluene, Dioxane). ligand->base_solvent If no improvement success Improved Yield ligand->success Success temperature 3. Increase Reaction Temperature: Carefully raise the temperature to provide sufficient energy to overcome the activation barrier. base_solvent->temperature If still low yield base_solvent->success Success boronic_ester 4. Consider Boronic Ester Derivatives: Convert the boronic acid to a more stable pinacol ester to prevent protodeboronation. temperature->boronic_ester If protodeboronation is suspected temperature->success Success boronic_ester->success Success

Caption: Troubleshooting workflow for low-yield sterically hindered Suzuki-Miyaura couplings.

Detailed Recommendations:

  • Ligand Selection is Critical: Standard ligands like triphenylphosphine (PPh₃) are often inadequate for these challenging couplings. You need ligands that are both bulky and electron-rich to promote the crucial reductive elimination step.[2]

    • Buchwald's Biaryl Phosphine Ligands: These are the gold standard for many challenging couplings. Ligands like SPhos, XPhos, and RuPhos are designed to be sterically demanding, which facilitates the final C-C bond formation.[3][4]

    • N-Heterocyclic Carbenes (NHCs): NHCs are strong σ-donors and can be highly effective for hindered couplings due to their unique steric and electronic properties.[5]

    • cataCXium® A and other specialized ligands: These have also shown great promise in promoting the synthesis of sterically hindered biaryls.[2]

  • Base and Solvent Optimization: The choice of base and solvent system is interdependent and crucial for success.

    • Base: For hindered couplings, weaker bases like sodium carbonate (Na₂CO₃) are often insufficient. Stronger, non-coordinating bases such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are generally more effective.[2]

    • Solvent: Aprotic solvents like toluene, dioxane, or THF are commonly used. In some cases, the addition of a small amount of water can be beneficial by aiding the dissolution of the base and facilitating transmetalation.[6]

  • Temperature: Increasing the reaction temperature can provide the necessary activation energy to overcome the steric barrier.[2] However, be cautious, as higher temperatures can also promote side reactions like protodeboronation.

  • Combatting Protodeboronation: This side reaction, where the boronic acid is replaced by a hydrogen atom, is a common plague in Suzuki couplings, especially with electron-rich or sterically hindered substrates.

    • Switch to Boronate Esters: Converting the boronic acid to a more stable derivative, such as a pinacol ester, can significantly mitigate protodeboronation and improve yields.[2]

Table 1: Recommended Starting Conditions for a Sterically Hindered Suzuki-Miyaura Coupling

ComponentRecommendationRationale
Palladium Precatalyst Pd(OAc)₂ or Pd₂(dba)₃Readily available and effective with appropriate ligands.
Ligand XPhos, SPhos, or RuPhosBulky, electron-rich ligands that promote reductive elimination.[3][4]
Base K₃PO₄ (3 equivalents)A strong, non-coordinating base that is often effective.[2]
Solvent Toluene or DioxaneAprotic solvents that are generally well-suited for these reactions.
Temperature 80-110 °CA good starting range to overcome steric barriers.
I am attempting to synthesize a tetra-ortho-substituted biphenyl and the Suzuki-Miyaura reaction is failing. Are there better alternatives?

The synthesis of tetra-ortho-substituted biaryls represents an extreme steric challenge. While highly optimized Suzuki-Miyaura protocols can sometimes be successful, other cross-coupling reactions may offer a higher probability of success.

Answer:

For tetra-ortho-substituted biaryls, you should consider the Negishi and Stille cross-coupling reactions as powerful alternatives. These reactions often exhibit greater functional group tolerance and can be more effective for severely hindered substrates.[7][8]

Comparison of Cross-Coupling Reactions for Tetra-ortho-substituted Biphenyls:

ReactionNucleophileKey Advantages for Hindered CouplingsCommon Challenges
Suzuki-Miyaura Organoboron (R-B(OR)₂)Generally non-toxic reagents, commercially available starting materials.Protodeboronation, sensitivity to reaction conditions.[9]
Negishi Organozinc (R-ZnX)Highly reactive nucleophiles, excellent functional group tolerance.[4][7]Moisture and air sensitivity of organozinc reagents.[10]
Stille Organotin (R-SnR'₃)Air and moisture stable organotin reagents, mild reaction conditions.[8]Toxicity of tin byproducts, purification challenges.

Experimental Protocols:

Protocol 1: General Procedure for a Sterically Hindered Negishi Coupling

  • Preparation of the Organozinc Reagent: To a solution of the aryl halide (1.0 equiv) in anhydrous THF, add n-BuLi or t-BuLi at -78 °C. After stirring for 30-60 minutes, add a solution of ZnCl₂ (1.1 equiv) in THF and allow the mixture to warm to room temperature.

  • Cross-Coupling: In a separate flask, dissolve the palladium precatalyst (e.g., Pd(OAc)₂, 1-2 mol%) and a bulky phosphine ligand (e.g., RuPhos, 2-4 mol%) in anhydrous THF.[4] Add the second aryl halide (1.2 equiv) followed by the freshly prepared organozinc solution.

  • Reaction: Heat the reaction mixture to 60-80 °C and monitor by TLC or GC-MS until the starting material is consumed.

  • Workup: Quench the reaction with saturated aqueous NH₄Cl, extract with an organic solvent, dry, and purify by column chromatography.

Protocol 2: General Procedure for a Sterically Hindered Stille Coupling

  • Reaction Setup: To a solution of the aryl halide (1.0 equiv) and the organostannane (1.1 equiv) in an appropriate solvent (e.g., toluene, dioxane), add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).[8]

  • Additives (if necessary): In some cases, the addition of a copper(I) co-catalyst (e.g., CuI) can accelerate the reaction.[8]

  • Reaction: Heat the mixture to 80-110 °C and monitor the progress.

  • Workup: Upon completion, cool the reaction, dilute with an organic solvent, and wash with aqueous KF to remove tin byproducts. Dry the organic layer and purify by chromatography.

My reaction mixture is turning black, and I'm observing significant amounts of homocoupling and dehalogenation byproducts. What's going wrong?

The formation of palladium black, along with homocoupling and dehalogenation, are classic symptoms of catalyst decomposition and undesired side reactions. This is often exacerbated by steric hindrance, which can slow down the desired catalytic cycle, giving these side pathways more time to occur.

Answer:

These observations suggest that your catalytic system is not robust enough for the challenging transformation. The key is to use a more stable and active catalyst system that favors the desired cross-coupling pathway over decomposition and side reactions.

Causality and Solutions:

G start Catalyst Decomposition & Side Reactions (Pd black, homocoupling, dehalogenation) ligand_ratio 1. Increase Ligand:Palladium Ratio: Ensure a sufficient excess of ligand to stabilize the palladium center. start->ligand_ratio precatalyst 2. Use a More Stable Precatalyst: Employ well-defined precatalysts (e.g., palladacycles) that are more resistant to decomposition. ligand_ratio->precatalyst success Clean Reaction, Higher Yield ligand_ratio->success Success temp_conc 3. Adjust Temperature & Concentration: Lower the temperature and increase the concentration to favor bimolecular coupling over unimolecular decomposition. precatalyst->temp_conc precatalyst->success Success scavengers 4. Add Scavengers: In some cases, radical scavengers can suppress side reactions. temp_conc->scavengers temp_conc->success Success scavengers->success Success

Caption: Strategies to mitigate catalyst decomposition and side reactions.

  • Ligand Choice and Ratio: The use of bulky, electron-donating ligands not only accelerates the desired reaction but also stabilizes the palladium catalyst, preventing agglomeration into palladium black.[11] Ensure you are using an adequate ligand-to-palladium ratio (typically 1:1 to 2:1).

  • Palladacycle Precatalysts: These are highly stable and active precatalysts that can significantly improve the efficiency of challenging cross-coupling reactions by ensuring the formation of the active monoligated Pd(0) species.[4]

  • Reaction Conditions:

    • Temperature: While higher temperatures can be beneficial, excessively high temperatures can accelerate catalyst decomposition. A careful balance is required.

    • Concentration: Running the reaction at a higher concentration can favor the bimolecular cross-coupling pathway over unimolecular decomposition pathways.

Concluding Remarks

The synthesis of sterically hindered biphenyls is a challenging yet achievable goal with careful planning and systematic troubleshooting. The key to success lies in understanding the interplay between the substrates, catalyst, ligand, base, and solvent. By employing the strategies outlined in this guide, researchers can significantly improve their chances of success in these demanding transformations.

References

How to prevent side reactions in the synthesis of 2-(o-tolyl)benzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 2-(o-tolyl)benzonitrile

Welcome to the technical support center for the synthesis of 2-(o-tolyl)benzonitrile. This resource is designed for researchers, scientists, and professionals in drug development. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges and prevent side reactions during your experiments.

The synthesis of 2-(o-tolyl)benzonitrile, a key intermediate in the production of valuable pharmaceuticals, is often accomplished through palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. While powerful, these methods can be susceptible to various side reactions that diminish yield and complicate purification. This guide provides in-depth, field-proven insights to help you navigate these challenges effectively.

Frequently Asked Questions (FAQs) & Troubleshooting

Section 1: Suzuki-Miyaura Coupling Approach

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds. In the synthesis of 2-(o-tolyl)benzonitrile, this typically involves the reaction of 2-bromobenzonitrile with o-tolylboronic acid in the presence of a palladium catalyst and a base.

Q1: My Suzuki-Miyaura reaction is producing a significant amount of benzonitrile (dehalogenated starting material). What is causing this, and how can I prevent it?

A1: This side reaction is known as hydrodehalogenation (or simply dehalogenation) and is a common issue in Suzuki-Miyaura couplings.[1][2] It occurs when the aryl halide is reduced, replacing the halogen with a hydrogen atom.

Causality: The primary culprit is the formation of a palladium-hydride (Pd-H) species.[2] This can arise from the reaction of the palladium complex with certain bases, solvents (especially alcohols), or even trace amounts of water.[2][3] This Pd-H species can then undergo reductive elimination with the aryl group, leading to the formation of benzonitrile.[3]

Troubleshooting Strategies:

  • Choice of Base: Avoid strong alkoxide bases if possible. Weaker inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) are often better choices to minimize the formation of Pd-H species.[2]

  • Ligand Selection: Employ bulky, electron-rich phosphine ligands such as SPhos or XPhos.[2] These ligands can accelerate the desired cross-coupling pathway, making it more competitive than the dehalogenation pathway.[4]

  • Solvent Considerations: If using alcoholic solvents, ensure they are anhydrous. Alternatively, consider using aprotic solvents like toluene or dioxane.

  • Reaction Temperature and Time: High temperatures and prolonged reaction times can favor dehalogenation.[1] Aim for the lowest effective temperature and monitor the reaction closely to avoid unnecessary heating after completion.

Q2: I am observing a significant amount of 2,2'-bitolyl (homocoupled boronic acid) in my product mixture. How can I suppress this side reaction?

A2: The formation of symmetrical biaryls from the boronic acid starting material is known as homocoupling .[5][6] This side reaction consumes your boronic acid, reduces the yield of the desired product, and can be challenging to separate due to its structural similarity to the target molecule.[5]

Causality: There are two primary mechanisms for boronic acid homocoupling:

  • Oxygen-Mediated Homocoupling: Dissolved oxygen can oxidize the active Pd(0) catalyst to Pd(II), which can then promote the homocoupling of the boronic acid.[5][6]

  • Palladium(II)-Mediated Homocoupling: If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂), it can directly react with the boronic acid to form the homocoupled product, especially at the beginning of the reaction.[5][7]

Troubleshooting Strategies:

  • Rigorous Degassing: It is crucial to remove dissolved oxygen from your reaction mixture. This can be achieved by sparging the solvent and reaction mixture with an inert gas (nitrogen or argon) for at least 15-30 minutes.[5] For more stringent oxygen removal, three to five freeze-pump-thaw cycles are highly effective.[5]

  • Catalyst Choice: Using a pre-formed Pd(0) catalyst or a precatalyst that rapidly generates the active Pd(0) species can minimize homocoupling mediated by Pd(II).

  • Order of Addition: One practical technique is to pre-heat the mixture of the palladium catalyst, base, and aryl halide in the degassed solvent before adding the boronic acid.[8] This ensures that the active Pd(0) catalyst is readily available for the cross-coupling cycle.

  • Additives: The addition of a mild reducing agent, such as potassium formate, has been shown to suppress homocoupling by minimizing the concentration of free Pd(II) without disrupting the catalytic cycle.[7][9]

Q3: My reaction is sluggish, and I'm seeing evidence of o-tolylboronic acid decomposition. What is happening?

A3: You are likely observing protodeboronation , a side reaction where the carbon-boron bond of the boronic acid is cleaved and replaced with a carbon-hydrogen bond, forming toluene in this case.[10][11]

Causality: Protodeboronation is essentially the protonolysis of the boronic acid.[10] Several factors can promote this undesired reaction:

  • Presence of Water: Water can act as a proton source.[11]

  • Basic Conditions: While necessary for the Suzuki coupling, the base can form a more reactive boronate species that is more susceptible to protonolysis.[11]

  • Elevated Temperatures: Higher temperatures accelerate the rate of protodeboronation.[11][12]

Troubleshooting Strategies:

  • Use of Boronic Esters: Boronic esters, such as pinacol esters, are generally more stable and less prone to protodeboronation than their corresponding boronic acids.[13]

  • "Slow Release" Strategies: Using MIDA boronate esters can provide a slow release of the boronic acid into the reaction mixture, keeping its concentration low and minimizing side reactions.[10]

  • Anhydrous Conditions: While some water is often necessary for the Suzuki reaction to proceed efficiently, using anhydrous solvents and reagents can help minimize protodeboronation, especially if it is a significant issue.

  • pH Control: The pH of the reaction medium is a critical factor.[11] Careful selection of the base and buffering agents can help to maintain an optimal pH range that favors the cross-coupling reaction over protodeboronation.

Section 2: General Considerations & Alternative Synthetic Routes

Q4: I am considering a Sandmeyer reaction to synthesize 2-(o-tolyl)benzonitrile from 2-amino-2'-methylbiphenyl. What are the potential pitfalls?

A4: The Sandmeyer reaction, which involves the conversion of an aryl amine to a diazonium salt followed by reaction with a copper(I) cyanide, is a viable route.[14][15] However, it is prone to several side reactions.

Potential Side Reactions:

  • Phenol Formation: Diazonium salts are thermally unstable and can react with water, especially at elevated temperatures, to form phenols as a major byproduct.[16] It is critical to maintain low temperatures (typically 0-5 °C) during the diazotization step.[16]

  • Biaryl Formation: Coupling of two aryl radicals, which are intermediates in the Sandmeyer reaction, can lead to the formation of biaryl impurities.[16]

  • Azo Compound Formation: The diazonitrile salt may couple with the starting amine or other electron-rich aromatic compounds present in the mixture.[16]

Key to Success:

  • Strict Temperature Control: Maintaining a low temperature throughout the diazotization and subsequent reaction is paramount to prevent decomposition of the diazonium salt.[16]

  • Complete Diazotization: Ensure the reaction between the primary aromatic amine and nitrous acid has gone to completion before proceeding to the next step.[16]

Q5: Can hydrolysis of the nitrile group to a carboxylic acid be a problem during workup?

A5: Yes, under certain conditions, the benzonitrile group can be hydrolyzed to a benzamide and further to a carboxylic acid. This is particularly relevant during aqueous workups under strongly acidic or basic conditions, especially if heat is applied.[17][18][19][20]

Preventative Measures:

  • Mild Workup Conditions: Use dilute acid or base for pH adjustment during the workup and avoid excessive heating.[21]

  • Reaction Conditions: If using basic conditions for the main reaction, be aware that harsher conditions (higher temperatures, prolonged reaction times) can promote nitrile hydrolysis.[17]

Visualizing Reaction Pathways

To better understand the competing reactions in the Suzuki-Miyaura synthesis of 2-(o-tolyl)benzonitrile, the following diagrams illustrate the desired catalytic cycle and the major off-cycle side reactions.

Suzuki_Cycle Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition Complex Pd0->OxAdd Ar-X Transmetal Transmetalation Intermediate OxAdd->Transmetal Ar'-B(OR)2 RedElim Reductive Elimination Transmetal->RedElim RedElim->Pd0 Ar-Ar' Product 2-(o-tolyl)benzonitrile RedElim->Product ArylHalide 2-Bromobenzonitrile ArylHalide->OxAdd BoronicAcid o-Tolylboronic Acid + Base BoronicAcid->Transmetal

Caption: Desired catalytic cycle for the Suzuki-Miyaura coupling.

Side_Reactions cluster_dehalogenation Dehalogenation Pathway cluster_homocoupling Homocoupling Pathway OxAdd Oxidative Addition Complex (Ar-Pd-X) PdH Pd-Hydride Species (Ar-Pd-H) OxAdd->PdH Hydride Source (Base, Solvent) Dehal_Product Benzonitrile (Dehalogenated Product) PdH->Dehal_Product Reductive Elimination Pd0 Pd(0) PdII Pd(II) Pd0->PdII O2 Homo_Product 2,2'-Bitolyl (Homocoupled Product) PdII->Homo_Product Boronic 2 x o-Tolylboronic Acid Boronic->PdII

Caption: Major side reaction pathways in Suzuki-Miyaura coupling.

Optimized Protocol for Suzuki-Miyaura Synthesis of 2-(o-tolyl)benzonitrile

This protocol is designed to minimize the common side reactions discussed above.

Materials:

  • 2-Bromobenzonitrile

  • o-Tolylboronic acid (1.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄, 2.0 equivalents)

  • Toluene

  • Water

Procedure:

  • Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add 2-bromobenzonitrile, o-tolylboronic acid, and potassium phosphate.

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (argon or nitrogen) three times.

  • Solvent Addition: Add degassed toluene and water (typically a 10:1 to 5:1 ratio of toluene to water).

  • Degassing: Sparge the resulting suspension with the inert gas for 15-20 minutes to ensure the removal of dissolved oxygen.

  • Catalyst Addition: Under a positive pressure of the inert gas, add the palladium(II) acetate and SPhos.

  • Reaction: Heat the mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Data Summary: Influence of Reaction Parameters

ParameterConditionPrimary Side Reaction(s) MitigatedRationale
Base K₃PO₄ or K₂CO₃DehalogenationWeaker, non-nucleophilic bases are less likely to act as hydride donors.[2]
Ligand Bulky, electron-rich phosphines (e.g., SPhos, XPhos)Dehalogenation, HomocouplingAccelerate reductive elimination and the overall catalytic cycle, outcompeting side reactions.[2][22]
Atmosphere Inert (N₂ or Ar), Degassed SolventsHomocouplingRigorous exclusion of oxygen prevents the oxidation of Pd(0) to the Pd(II) species that promotes homocoupling.[5][6][8]
Boron Source Boronic esters (e.g., pinacol ester)ProtodeboronationMore stable towards hydrolysis and protonolysis compared to boronic acids.[13]
Temperature 80-100 °C (Optimal)Dehalogenation, ProtodeboronationAvoids excessive temperatures that can accelerate undesired pathways.[1][11]

References

Technical Support Center: Purity Assessment of 2-(2-Methylphenyl)benzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the analytical assessment of 2-(2-Methylphenyl)benzonitrile (CAS No. 157366-46-6). This document is designed for researchers, analytical chemists, and drug development professionals who require robust methods for determining the purity of this important chemical intermediate. Here, we address common challenges and provide practical, field-tested solutions in a direct question-and-answer format.

Section 1: Foundational Knowledge & General FAQs

This section covers fundamental questions regarding this compound and the overall strategy for its purity assessment.

Q1: What is this compound and why is purity analysis critical?

A1: this compound, also known as 2'-Methyl-[1,1'-biphenyl]-2-carbonitrile, is a biphenyl compound with the chemical formula C₁₄H₁₁N.[1] It serves as a key intermediate in the synthesis of various compounds, including pharmaceuticals.[2][3] Purity is paramount because even trace impurities can affect the yield, safety, and efficacy of the final active pharmaceutical ingredient (API). Regulatory bodies require stringent purity control for all materials used in drug manufacturing.[4]

Q2: What are the primary analytical techniques for assessing the purity of this compound?

A2: A multi-technique approach is recommended for comprehensive purity analysis. The most common and effective methods include:

  • High-Performance Liquid Chromatography (HPLC): Ideal for separating and quantifying non-volatile organic impurities.[5]

  • Gas Chromatography (GC): Best suited for analyzing volatile organic impurities and residual solvents.[5][6]

  • Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: Provides structural confirmation and can be used for quantitative analysis (qNMR) against a certified internal standard.[5]

  • Mass Spectrometry (MS): Used in conjunction with GC or HPLC to identify the structure of unknown impurities based on their mass-to-charge ratio.[1][7]

Q3: What are the expected physical and chemical properties of this compound?

A3: Understanding the compound's properties is crucial for method development.

PropertyValueSource
Molecular Formula C₁₄H₁₁N[1]
Molecular Weight 193.24 g/mol [1]
Appearance Typically a powder or solid[8]
Solubility Generally soluble in organic solvents like acetonitrile, methanol, and dichloromethane. Low solubility in water is expected due to its aromatic structure.[9][10]

Q4: What types of impurities might be present in a sample of this compound?

A4: Impurities can originate from various sources during synthesis and storage.[4]

  • Process-Related Impurities: Unreacted starting materials, intermediates, by-products from side reactions (e.g., homocoupling of starting materials), and residual catalysts.

  • Degradation Products: Substances formed due to exposure to light, heat, or air.

  • Residual Solvents: Volatile organic chemicals used during synthesis or purification.[11][12]

Section 2: High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is the workhorse for purity assessment of non-volatile organic compounds. This section provides a detailed protocol and troubleshooting guide.

Workflow for HPLC Method Development and Purity Assessment

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Prepare Mobile Phase (e.g., ACN/Water) D Equilibrate HPLC System & Column A->D B Prepare Sample Solution (1 mg/mL in Diluent) E Inject Sample & Standard B->E C Prepare Reference Standard C->E D->E F Acquire Chromatogram E->F G Integrate Peaks F->G H Calculate Purity (% Area Normalization) G->H I Generate Report H->I

Caption: General workflow for HPLC purity analysis.

Detailed Experimental Protocol: Reverse-Phase HPLC

This protocol provides a robust starting point for analyzing this compound.

1. Objective: To determine the purity of this compound by separating it from potential impurities using reverse-phase HPLC with UV detection.

2. Materials & Reagents:

  • This compound sample

  • Acetonitrile (HPLC grade)

  • Deionized Water (18.2 MΩ·cm)

  • Phosphoric Acid (optional, for pH adjustment)

3. Instrumentation & Conditions:

ParameterRecommended SettingRationale
Column C18, 250 mm x 4.6 mm, 5 µmA standard C18 column provides good retention and selectivity for aromatic compounds.
Mobile Phase A: Water, B: AcetonitrileA common mobile phase for reverse-phase chromatography.[13][14]
Gradient Program Time (min) / %B: 0/50, 20/95, 25/95, 26/50, 30/50A gradient elution is necessary to elute both polar and non-polar impurities effectively.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing good efficiency and reasonable run times.
Column Temperature 30°CMaintaining a constant temperature ensures reproducible retention times.[15]
Detection UV at 230 nmBenzonitrile and related aromatic compounds exhibit strong UV absorbance around this wavelength.
Injection Volume 10 µLA typical injection volume to avoid column overload.
Sample Diluent Acetonitrile/Water (50:50, v/v)Dissolving the sample in a solvent similar to the initial mobile phase composition prevents peak distortion.

4. Procedure:

  • Mobile Phase Preparation: Prepare the mobile phases and degas them thoroughly using sonication or vacuum filtration to prevent air bubbles.[15]

  • Sample Preparation: Accurately weigh and dissolve the sample in the diluent to a final concentration of approximately 0.5 - 1.0 mg/mL.

  • System Equilibration: Flush the column with the initial mobile phase composition (50% B) until a stable baseline is achieved.

  • Injection: Inject a blank (diluent), followed by the sample solution.

  • Data Analysis: Integrate all peaks in the chromatogram. Calculate the purity using the area percent normalization method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

HPLC Troubleshooting Guide (FAQ Format)

Q: My main peak is tailing. What are the likely causes and solutions? A: Peak tailing is a common issue. The primary causes include:

  • Secondary Silanol Interactions: The nitrile or aromatic rings can interact with active silanol groups on the silica surface of the column.

    • Solution: Use a modern, high-purity, end-capped C18 column. Alternatively, add a small amount of an acidic modifier like 0.1% phosphoric or formic acid to the mobile phase to suppress silanol ionization.[16]

  • Column Overload: Injecting too much sample mass can saturate the stationary phase.

    • Solution: Reduce the sample concentration or injection volume.[17]

  • Column Degradation: A void at the column inlet or a partially blocked frit can distort the peak shape.

    • Solution: Reverse-flush the column with a strong solvent. If the problem persists, replace the column and use a guard column to protect the new one.[18]

Peak_Tailing_Troubleshooting Start Peak Tailing Observed Q1 Is sample concentration high? Start->Q1 A1_Yes Reduce concentration/ injection volume Q1->A1_Yes Yes Q2 Is column old or pressure high? Q1->Q2 No End Peak Shape Improved A1_Yes->End A2_Yes Flush or replace column. Use guard column. Q2->A2_Yes Yes Q3 Are you using a modifier (acid)? Q2->Q3 No A2_Yes->End A3_No Add 0.1% acid to mobile phase Q3->A3_No No Q3->End Yes A3_No->End

Caption: Troubleshooting logic for HPLC peak tailing.

Q: My retention times are drifting between injections. How can I fix this? A: Retention time instability is usually caused by issues with the mobile phase, temperature, or column equilibration.[15]

  • Mobile Phase Composition: Inconsistent mobile phase preparation or evaporation of the more volatile component (acetonitrile) can alter selectivity.

    • Solution: Prepare fresh mobile phase daily, keep solvent bottles capped, and ensure proper mixing if using an online gradient mixer.[17]

  • Temperature Fluctuation: Changes in ambient temperature can affect viscosity and retention.

    • Solution: Use a column oven to maintain a constant temperature.[18]

  • Insufficient Equilibration: The column may not have returned to the initial conditions before the next injection.

    • Solution: Increase the post-run equilibration time to at least 10 column volumes.[15]

Section 3: Gas Chromatography (GC) Analysis

GC is essential for detecting volatile impurities, especially residual solvents from the manufacturing process.

Detailed Experimental Protocol: GC-FID

1. Objective: To identify and quantify volatile impurities and residual solvents in a this compound sample using GC with a Flame Ionization Detector (FID).

2. Materials & Reagents:

  • This compound sample

  • High-purity solvent for dissolution (e.g., Dichloromethane or DMSO)

  • Helium or Nitrogen (carrier gas, high purity)

3. Instrumentation & Conditions:

ParameterRecommended SettingRationale
Column DB-1 or HP-5 (non-polar), 30 m x 0.32 mm, 0.25 µmA standard non-polar column is effective for separating a wide range of common organic solvents.[11][19]
Carrier Gas HeliumProvides good efficiency and is inert.
Flow Rate 1.5 mL/min (Constant Flow)A typical flow rate for this column dimension.
Inlet Temperature 250°CEnsures rapid volatilization of the sample without thermal degradation.
Injection Mode Split (e.g., 50:1)A split injection prevents column overloading from the main component and solvent.
Oven Program 50°C (hold 5 min), then ramp 10°C/min to 280°C (hold 5 min)The initial hold allows for separation of highly volatile solvents, while the ramp elutes higher-boiling impurities.
Detector FID at 300°CFID offers high sensitivity for organic compounds and a wide linear range.[20]
Sample Prep 10-20 mg/mL in DichloromethaneA suitable concentration for detecting trace impurities.

4. Procedure:

  • Sample Preparation: Accurately weigh and dissolve the sample in the chosen solvent.

  • Injection: Inject 1 µL of the sample solution into the GC.

  • Data Analysis: Identify peaks corresponding to known residual solvents by comparing retention times with standards. Quantify using an internal or external standard method for accuracy. Purity can be estimated by area percent normalization, but this assumes all impurities have the same response factor as the main compound, which is a limitation of FID.[20]

GC Troubleshooting Guide (FAQ Format)

Q: I see broad peaks in my GC chromatogram. What's wrong? A: Broad peaks in GC can stem from several issues:[21]

  • Slow Injection: The sample was introduced onto the column too slowly.

    • Solution: Use an autosampler for fast, reproducible injections. Ensure the inlet temperature is high enough for rapid volatilization.

  • Column Contamination/Degradation: Non-volatile residues may have accumulated at the head of the column.

    • Solution: "Bake out" the column at its maximum allowed temperature. If this fails, trim the first 10-20 cm from the inlet end of the column or replace it.

  • Incorrect Flow Rate: A carrier gas flow rate that is too low can lead to excessive diffusion and band broadening.

    • Solution: Verify the flow rate and check for leaks in the system.

Q: Why am I not detecting any residual solvents even though I expect them? A: This could be a sensitivity or sample preparation issue.

  • Sample Preparation: The solvents may be too volatile for the chosen sample preparation method.

    • Solution: Use a headspace GC technique. This involves heating the sample in a sealed vial and injecting only the vapor phase, which concentrates volatile analytes.[11]

  • Detector Sensitivity: The concentration of solvents may be below the detection limit of the current method.

    • Solution: Increase the sample concentration or use a more sensitive detector if available. For headspace, optimize the incubation temperature and time.

References

Drying and storage conditions for 2-(2-Methylphenyl)benzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-(2-Methylphenyl)benzonitrile (CAS: 157366-46-6). This document provides researchers, scientists, and drug development professionals with in-depth guidance on the optimal drying and storage conditions for this compound. The advice herein is grounded in the established chemical principles of aryl nitriles and crystalline organic solids, designed to ensure the long-term integrity and stability of your materials for reproducible experimental success.

Frequently Asked Questions (FAQs)

Q1: What are the ideal long-term storage conditions for this compound?

The primary goal for storing this compound, a crystalline powder, is to protect it from moisture, oxygen, light, and chemical contaminants.[1] Based on the general stability of aryl nitriles, the following conditions are recommended.

Table 1: Recommended Storage Conditions

ParameterRecommendationRationale
Temperature 2-8°C (Refrigerated)Reduces the rate of potential slow degradation pathways. Keeping the temperature cool and stable is standard practice for preserving complex organic molecules.
Atmosphere Inert Gas (Argon or Nitrogen)While aryl nitriles are generally stable, long-term exposure to atmospheric oxygen can lead to slow oxidation, potentially at the methyl group or aromatic rings, which may cause discoloration. An inert atmosphere is a best practice for maintaining the highest purity.
Moisture Store in a desiccated environmentThe nitrile group can act as a hydrogen bond acceptor, making the compound susceptible to adsorbing surface moisture.[2][3] Moisture can lead to inaccurate weighing and potential for hydrolysis under certain conditions.
Light Amber glass vial or opaque containerProtects the compound from potential photolytic degradation, a common precaution for aromatic compounds.
Container Tightly sealed glass vial with a PTFE-lined capGlass is inert. A tightly sealed container prevents contamination and moisture ingress. PTFE liners provide an excellent chemical barrier.
Q2: Is this compound sensitive to air or moisture?

Yes, precautions should be taken against both.

  • Moisture Sensitivity: While not aggressively hygroscopic, the compound can adsorb ambient moisture onto its crystal surface. The primary chemical risk from water is the hydrolysis of the nitrile group to form 2-(2-methylphenyl)benzamide or ultimately 2'-(methyl)-[1,1'-biphenyl]-2-carboxylic acid. However, this reaction typically requires harsh conditions like strong acids or bases and elevated temperatures to proceed at a significant rate.[4][5][6] For experimental purposes, even small amounts of water can be detrimental, affecting sample weight accuracy and potentially interfering with moisture-sensitive reactions.

  • Air (Oxygen) Sensitivity: Aromatic compounds, particularly those with alkyl substituents like the methyl group, can be susceptible to slow, long-term oxidation. This process can generate minor impurities and often manifests as a slight yellowing or darkening of the material over time. Storing under an inert atmosphere minimizes this risk.

Q3: My sample appears damp or clumpy. How should I dry it before use?

If you suspect moisture contamination, it is critical to dry the compound before use. The recommended method is low-temperature vacuum oven drying . This technique is ideal because it removes moisture and volatile solvents efficiently without risking thermal degradation or melting, especially since the precise melting point of this isomer is not widely published.[7][8][9] A standard laboratory oven is not recommended as it can cause melting or sublimation, even below the melting point, and the presence of air can promote oxidation.[10]

Please refer to the detailed Experimental Protocol: Vacuum Drying section below for a step-by-step guide.

Q4: What materials should I use for handling and storage?
  • Spatulas: Use stainless steel or nickel spatulas. Avoid plastics that may be susceptible to organic compounds or may leach plasticizers.

  • Containers: As mentioned, borosilicate glass vials (Type 1) with PTFE-lined caps are the industry standard for ensuring chemical inertness and a high-quality seal.

Troubleshooting Guide

This guide addresses common issues encountered during the handling and storage of this compound.

TroubleshootingWorkflow start Problem Observed with Sample issue_color Discoloration (Yellowing/Darkening) start->issue_color issue_physical Clumpy or 'Wet' Appearance start->issue_physical issue_results Inconsistent Analytical Results (NMR, LC-MS, etc.) start->issue_results cause_oxidation Probable Cause: Minor Oxidation / Impurity issue_color->cause_oxidation cause_moisture Probable Cause: Moisture Adsorption issue_physical->cause_moisture cause_degradation Probable Cause: Degradation or Moisture issue_results->cause_degradation solution_repurify Solution: Consider repurification (e.g., recrystallization) if purity is critical. For most uses, proceed with caution. cause_oxidation->solution_repurify solution_dry Solution: Dry sample using the recommended low-temperature vacuum protocol. cause_moisture->solution_dry solution_check_resample Action: 1. Re-dry the sample. 2. Re-acquire analytical data. 3. If issues persist, consider a fresh lot. cause_degradation->solution_check_resample

Caption: Troubleshooting workflow for common sample issues.

Table 2: Troubleshooting Common Issues

Issue ObservedProbable CauseScientific ExplanationRecommended Action
Material has yellowed or darkened over time. Minor OxidationLong-term exposure to atmospheric oxygen can cause oxidation of trace impurities or the compound itself. This does not necessarily indicate significant degradation but suggests suboptimal storage.For non-critical applications, the material may still be usable. For high-purity needs (e.g., reference standard), re-purification via recrystallization or using a fresh lot is advised. Always store new material under inert gas.
Powder is clumpy, sticky, or appears wet. Moisture AdsorptionThe compound has been exposed to ambient humidity. This will lead to inaccurate mass measurements for solution preparation and could introduce water into sensitive reactions.Dry the material thoroughly using the Experimental Protocol: Vacuum Drying provided below before any use. Store in a desiccator post-drying.
Inconsistent analytical data (e.g., broad NMR peaks, new minor peaks in LC-MS). Sample Degradation or ContaminationThis could be due to moisture (leading to hydrolysis products) or oxidation. It may also indicate contamination from improper handling or storage in a non-inert container.1. Re-dry the sample to eliminate water as a variable. 2. Re-run the analysis. 3. If inconsistencies persist, the sample integrity is compromised. A fresh sample from a properly stored lot should be used.

Experimental Protocols

Protocol 1: Recommended Vacuum Drying of this compound

This protocol is designed to effectively remove adsorbed water and residual volatile organic solvents without risking thermal damage to the compound.

DryingProtocol cluster_prep Preparation cluster_process Drying Cycle cluster_finish Completion prep1 1. Spread the solid in a thin layer in a clean, shallow glass dish. prep2 2. Place the dish, uncovered, inside the vacuum oven. prep1->prep2 proc1 3. Close the oven door and ensure a tight seal. proc2 4. Start the vacuum pump to slowly evacuate the chamber (<10 mbar). proc1->proc2 proc3 5. Once vacuum is stable, set the oven temperature to 40-50°C. proc2->proc3 proc4 6. Dry for 4-12 hours. Drying time depends on moisture level and sample amount. proc3->proc4 fin1 7. Turn off the heat and allow the oven to cool to room temperature under vacuum. fin2 8. Slowly backfill the oven with an inert gas (N2 or Ar) to break the vacuum. fin1->fin2 fin3 9. Immediately transfer the dried powder to a tightly sealed vial for storage. fin2->fin3

Caption: Step-by-step workflow for vacuum oven drying.

Methodology:

  • Preparation:

    • Select a clean, dry, shallow glass container (e.g., a crystallization dish or watch glass).

    • Spread a pre-weighed amount of this compound into a thin, even layer to maximize surface area.

    • Place the dish into the vacuum oven on a shelf.

  • Execution:

    • Close the vacuum oven door, ensuring the gasket provides a proper seal.

    • Slowly open the valve to the vacuum pump and evacuate the chamber. A target pressure of <10 mbar is effective for removing water.

    • Once a stable vacuum is achieved, set the oven temperature to 40-50°C . This temperature is safely below the likely melting point of the compound and provides enough energy to facilitate water evaporation under vacuum.[11]

    • Allow the sample to dry under these conditions for a minimum of 4 hours. For larger quantities or very damp material, drying overnight (12 hours) is recommended.

  • Completion & Storage:

    • Turn off the heating element and let the oven and its contents cool completely to room temperature while still under vacuum. This prevents re-adsorption of moisture onto the warm, active surface of the crystals.

    • Once cool, gently break the vacuum by backfilling the oven with an inert gas like nitrogen or argon. Avoid using ambient air.

    • Quickly remove the sample and transfer it to an appropriate, labeled storage vial. For immediate use, place the vial in a desiccator to cool and equilibrate before weighing. For long-term storage, seal the vial and place it under the recommended conditions.

References

Validation & Comparative

A Comparative Guide to the ¹H and ¹³C NMR Analysis of 2-(2-Methylphenyl)benzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2-(2-Methylphenyl)benzonitrile, a substituted biphenyl of interest in synthetic chemistry and materials science. We will explore the structural elucidation of this molecule by dissecting its spectral features and comparing them against simpler, structurally related analogs: 2-methylbiphenyl and 2-cyanobiphenyl. This comparative approach allows for a clear understanding of how individual substituents—the electron-withdrawing cyano group and the electron-donating, sterically influential methyl group—impact the chemical environment of the biphenyl system.

The Molecule: Structure and Significance

This compound (also known as 2'-Methyl-[1,1'-biphenyl]-2-carbonitrile) possesses a sterically hindered biphenyl core.[1] The ortho-substituents force a twisted conformation, restricting free rotation around the C1-C1' bond. This atropisomerism can have significant implications for its chemical reactivity and physical properties. Understanding its precise structure through NMR is therefore a critical first step in its characterization.

To facilitate our analysis, we will use the standard IUPAC numbering system for the biphenyl rings as illustrated below.

Caption: Structure and numbering of this compound.

¹H NMR Spectral Analysis

The ¹H NMR spectrum of an asymmetrically substituted biphenyl is complex. The eight aromatic protons will appear as a series of overlapping multiplets, and the methyl protons will give a characteristic singlet.

Expected Chemical Shifts and Multiplicities:

  • Methyl Protons (-CH₃): The methyl group at the C2' position is relatively shielded and not directly conjugated with the cyano group. Its signal is expected to appear as a singlet in the typical benzylic proton region, around δ 2.1-2.4 ppm .

  • Aromatic Protons (Ar-H): These protons (H3-H6 and H3'-H6') will resonate in the aromatic region, typically δ 7.2-7.8 ppm . Precise assignment requires considering the electronic and steric effects of the substituents.

    • Benzonitrile Ring (H3-H6): The protons on this ring are influenced by the strongly electron-withdrawing and anisotropic cyano group (-CN). H6, being ortho to the cyano group, is expected to be the most deshielded proton on this ring. The signals will likely be complex multiplets due to mutual coupling.

    • Toluene Ring (H3'-H6'): The protons on this ring are influenced by the electron-donating methyl group. These protons are generally expected to be slightly more shielded (upfield) compared to those on the benzonitrile ring. The steric hindrance between the methyl group and the other ring will cause significant twisting, affecting the through-space magnetic environment of protons like H6 and H6'.

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum provides a direct count of the unique carbon environments. Given the molecule's asymmetry, all 14 carbon atoms are chemically non-equivalent and should produce 14 distinct signals.

Expected Chemical Shifts:

  • Methyl Carbon (-CH₃): This signal will appear in the aliphatic region, typically around δ 19-22 ppm .

  • Nitrile Carbon (-C≡N): The cyano carbon is characteristically found in the δ 117-120 ppm range.[2][3]

  • Quaternary Carbons (C-Ar): There are four quaternary aromatic carbons (C1, C2, C1', C2').

    • C2 (attached to -CN) and C1' (the pivot on the toluene ring) are expected to be significantly downfield.

    • C1 (the pivot on the benzonitrile ring) and C2' (attached to -CH₃) will also be in the aromatic region but their exact shifts are influenced by substitution. The ipso-carbon attached to the cyano group (C2) is often weak and shifted downfield.

  • Aromatic Methine Carbons (CH-Ar): The eight CH carbons in the aromatic rings will resonate between δ 125-145 ppm . Carbons ortho and para to the electron-withdrawing cyano group will be deshielded, while those ortho and para to the electron-donating methyl group will be shielded.

Comparative Analysis: Dissecting Substituent Effects

To truly understand the spectrum of this compound, we compare it with its parent structures, 2-methylbiphenyl and 2-cyanobiphenyl. This comparison isolates the electronic and steric contributions of the -CH₃ and -CN groups.

Compound Key ¹H Chemical Shifts (δ ppm) Key ¹³C Chemical Shifts (δ ppm)
2-Methylbiphenyl ~2.3 (s, 3H, -CH₃), ~7.2-7.5 (m, 9H, Ar-H)~20.5 (-CH₃), ~125-142 (Ar-C)
2-Cyanobiphenyl [4][5]~7.4-7.8 (m, 9H, Ar-H)~118 (-CN), ~110-145 (Ar-C)
This compound (Predicted)~2.2 (s, 3H, -CH₃), ~7.3-7.8 (m, 8H, Ar-H)~20 (-CH₃), ~118 (-CN), ~112-146 (Ar-C)

Data for 2-methylbiphenyl and 2-cyanobiphenyl are compiled from various sources and databases for illustrative purposes.[6][7][8]

Insights from Comparison:

  • Effect of the -CN Group: Comparing 2-methylbiphenyl with the target molecule, the introduction of the cyano group at C2 deshields the protons and carbons on its own ring, particularly those in the ortho (H6, C1, C3) and para (H4, C5) positions. It also introduces the characteristic nitrile carbon signal around δ 118 ppm.

  • Effect of the -CH₃ Group: Comparing 2-cyanobiphenyl with the target molecule, the addition of the methyl group at C2' introduces a high-field singlet for the methyl protons and a corresponding carbon signal around δ 20 ppm. It also causes a slight shielding (upfield shift) of the protons and carbons on its own ring (the toluene ring), most notably at the ortho (H3', H6') and para (H4') positions.

  • Steric Effects: The primary driver of the complex aromatic region is the steric clash between the ortho-substituents. This forces the rings out of planarity, disrupting conjugation and altering the magnetic anisotropy experienced by protons near the linkage (H6, H6'). This can be further investigated using 2D NMR techniques like NOESY, which would show through-space correlations between these protons.

Experimental Protocol: Acquiring High-Quality NMR Data

This protocol outlines a self-validating system for acquiring ¹H and ¹³C NMR spectra suitable for detailed structural analysis.

Caption: Workflow for NMR analysis of this compound.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound.

    • Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is chosen for its excellent solubilizing power for nonpolar compounds and its single residual solvent peak at δ ~7.26 ppm, which is easily identifiable.

    • Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ 0.00 ppm).[9]

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Spectrometer Setup:

    • Use a spectrometer with a minimum field strength of 400 MHz for ¹H to achieve adequate signal dispersion in the complex aromatic region.[10]

    • Insert the sample, lock onto the deuterium signal of the CDCl₃, and tune/match the probe for the ¹H and ¹³C frequencies.

    • Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for a narrow, symmetrical TMS or solvent peak shape. This is critical for resolving fine coupling patterns.

  • ¹H NMR Acquisition:

    • Experiment: Standard 1D proton experiment (e.g., Bruker zg30).

    • Spectral Width: ~16 ppm (e.g., -2 to 14 ppm).

    • Number of Scans (NS): 16 to 64, depending on sample concentration.

    • Relaxation Delay (D1): 2-5 seconds to allow for full proton relaxation.

    • Acquisition Time (AQ): ~3-4 seconds for good resolution.

  • ¹³C NMR Acquisition:

    • Experiment: Proton-decoupled ¹³C experiment (e.g., Bruker zgpg30) to produce a spectrum with singlets for each carbon.

    • Spectral Width: ~240 ppm (e.g., -10 to 230 ppm).

    • Number of Scans (NS): 1024 to 4096, as the ¹³C nucleus is much less sensitive than ¹H.

    • Relaxation Delay (D1): 2 seconds. Note: For accurate integration of quaternary carbons, a much longer delay or an inverse-gated decoupling experiment would be necessary.[11]

  • Data Processing:

    • Apply an exponential window function (line broadening of ~0.3 Hz for ¹H, ~1-2 Hz for ¹³C) to improve the signal-to-noise ratio.

    • Perform a Fourier Transform.

    • Phase correct the spectrum manually or automatically.

    • Perform baseline correction.

    • Calibrate the ¹H spectrum by setting the TMS peak to δ 0.00 ppm. Calibrate the ¹³C spectrum by setting the CDCl₃ triplet to its central peak at δ 77.16 ppm.

    • Integrate the ¹H spectrum to determine the relative number of protons for each signal.

Conclusion

The NMR analysis of this compound is a non-trivial exercise that showcases the power of spectroscopy in elucidating complex molecular structures. While a 1D spectrum provides essential information, a definitive assignment of all aromatic signals would necessitate advanced 2D NMR experiments such as COSY (for H-H correlations), HSQC (for direct C-H correlations), and HMBC (for long-range C-H correlations). By systematically comparing the spectrum to simpler analogs, the specific influences of the cyano and methyl substituents can be clearly identified, providing researchers with a robust framework for the characterization of this and other similarly complex biphenyl systems.

References

A Guide to the Mass Spectrum of 2-(2-Methylphenyl)benzonitrile: An In-Depth Interpretation and Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and complex organic synthesis, the unambiguous structural elucidation of novel and existing molecules is paramount. Mass spectrometry stands as a cornerstone analytical technique, providing not only molecular weight information but also a detailed fragmentation fingerprint that aids in the confirmation of chemical structures. This guide offers a comprehensive interpretation of the electron ionization (EI) mass spectrum of 2-(2-Methylphenyl)benzonitrile, a substituted biphenyl nitrile.

This document moves beyond a simple cataloging of spectral peaks. As Senior Application Scientists, we delve into the causal factors governing the fragmentation pathways, contrasting the behavior of the target molecule with its structural isomers, 2-(4-Methylphenyl)benzonitrile and 4-(2-Methylphenyl)benzonitrile. This comparative approach, grounded in the principles of mass spectrometry and supported by experimental data, provides a deeper understanding of how subtle changes in molecular architecture can profoundly influence fragmentation patterns.

The "Ortho Effect": A Guiding Principle in the Fragmentation of this compound

Before dissecting the spectrum, it is crucial to introduce the "ortho effect," a phenomenon frequently observed in the mass spectrometry of ortho-substituted aromatic compounds. The proximity of ortho substituents can lead to unique fragmentation pathways that are not observed in their meta or para isomers. These interactions can involve hydrogen rearrangements, cyclizations, and specific neutral losses, resulting in a distinct mass spectrum that can be diagnostically significant. In the case of this compound, the adjacent methyl and cyano-phenyl groups are perfectly positioned to exhibit such an effect.

Experimental Protocol: Acquiring the Mass Spectrum

The mass spectra discussed herein were obtained using a standard gas chromatography-mass spectrometry (GC-MS) system operating under electron ionization (EI) conditions.

Methodology:

  • Sample Preparation: A dilute solution of the analyte in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) is prepared.

  • Gas Chromatography:

    • Injector: The sample is injected into a heated injector port (typically 250-280°C) to ensure rapid vaporization.

    • Column: A non-polar capillary column (e.g., DB-5ms) is used to separate the analyte from any impurities.

    • Oven Program: A temperature gradient is employed to ensure good chromatographic peak shape and resolution. A typical program might start at 100°C, hold for 1 minute, and then ramp to 280°C at 15°C/min.

  • Mass Spectrometry:

    • Ionization: Electron ionization at a standard energy of 70 eV is used to generate the molecular ion and subsequent fragment ions.

    • Mass Analyzer: A quadrupole or ion trap mass analyzer is used to separate the ions based on their mass-to-charge ratio (m/z).

    • Detector: An electron multiplier detects the ions, and the signal is processed to generate the mass spectrum.

The rationale for using 70 eV is that it provides sufficient energy to induce fragmentation and generate reproducible spectra that can be compared with library data.

Mass Spectrum of this compound: A Detailed Interpretation

The electron ionization mass spectrum of this compound (Molecular Formula: C₁₄H₁₁N, Molecular Weight: 193.24 g/mol ) is characterized by a prominent molecular ion peak and a series of fragment ions that provide valuable structural information.

Key Spectral Features:

m/zProposed FragmentInterpretation
193[C₁₄H₁₁N]⁺•Molecular Ion (M⁺•) : Confirms the molecular weight of the compound.
192[C₁₄H₁₀N]⁺[M-H]⁺ : Loss of a hydrogen radical, likely from the methyl group, initiating a potential cyclization.
178[C₁₃H₈N]⁺[M-CH₃]⁺ : Loss of a methyl radical. This is a common fragmentation for methylated aromatics.
165[C₁₃H₉]⁺[M-HCN]⁺• : Loss of a neutral hydrogen cyanide molecule, a characteristic fragmentation of benzonitriles.
152[C₁₂H₈]⁺•Biphenylene radical cation : A common fragment in the spectra of biphenyl derivatives.

Comparative Analysis: The Influence of Isomeric Substitution

The uniqueness of the fragmentation pattern of this compound becomes evident when compared to its isomers, 2-(4-Methylphenyl)benzonitrile and 4-(2-Methylphenyl)benzonitrile.

CompoundKey Distinguishing Fragments (m/z)Rationale
This compound 192, 178, 165The prominent [M-H]⁺ peak at m/z 192 is a strong indicator of an ortho interaction, likely leading to a stabilized, cyclized ion. The subsequent loss of fragments reveals the interplay between the adjacent functional groups.
2-(4-Methylphenyl)benzonitrile 193, 178, 165While sharing some common fragments like the loss of a methyl group (m/z 178) and HCN (m/z 165), the relative intensity of the [M-H]⁺ peak is significantly lower compared to the ortho isomer.
4-(2-Methylphenyl)benzonitrile 193, 178, 165Similar to the 4'-methyl isomer, the fragmentation is more straightforward, dominated by the cleavage of the methyl group and the nitrile group, without the pronounced ortho-driven rearrangements.

Visualizing the Fragmentation Pathways

To better illustrate the proposed fragmentation mechanisms, the following diagrams were generated using Graphviz (DOT language).

This compound Fragmentation M [C₁₄H₁₁N]⁺• m/z 193 Molecular Ion MH [C₁₄H₁₀N]⁺ m/z 192 M->MH - H• M_CH3 [C₁₃H₈N]⁺ m/z 178 M->M_CH3 - CH₃• M_HCN [C₁₃H₉]⁺ m/z 165 M->M_HCN - HCN Biphenylene [C₁₂H₈]⁺• m/z 152 M_CH3->Biphenylene - CN•

Caption: Proposed fragmentation of this compound.

Comparative Fragmentation cluster_ortho This compound cluster_para Isomeric Comparators Ortho_M M⁺• (193) Ortho_MH [M-H]⁺ (192) (Prominent) Ortho_M->Ortho_MH - H• (Ortho Effect) Ortho_M_CH3 [M-CH₃]⁺ (178) Ortho_M->Ortho_M_CH3 Para_M M⁺• (193) Para_MH [M-H]⁺ (192) (Less Abundant) Para_M->Para_MH Para_M_CH3 [M-CH₃]⁺ (178) Para_M->Para_M_CH3

Caption: Comparison of key initial fragmentations.

Conclusion

The mass spectrum of this compound is a clear example of how intramolecular interactions can dictate fragmentation pathways. The pronounced "ortho effect" leads to a characteristic and intense [M-H]⁺ ion, a feature significantly less prominent in its para- and meta-substituted isomers. By understanding these fundamental principles and employing a comparative analytical approach, researchers can confidently interpret mass spectral data to elucidate and confirm the structures of complex organic molecules. This guide provides a framework for such an analysis, emphasizing the importance of considering not just the fragments themselves, but the underlying chemical logic that governs their formation.

A Comparative Guide to the Crystal Structure Analysis of Biphenylbenzonitriles: The Case of the 2-Methylphenyl Isomer

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, a deep understanding of a molecule's three-dimensional structure is paramount. This knowledge underpins the rational design of novel therapeutics and advanced materials by elucidating the intricate relationship between structure and function. In this comprehensive technical guide, we delve into the crystal structure analysis of biphenylbenzonitriles, a class of compounds with significant applications in medicinal chemistry and materials science.

While our primary focus is the structural elucidation of 2-(2-Methylphenyl)benzonitrile, a thorough search of crystallographic databases reveals a notable absence of a publicly available, experimentally determined crystal structure for this specific isomer. This guide, therefore, pivots to a comparative analysis, leveraging the detailed crystal structure of its close isomer, 2-(4-Methylphenyl)benzonitrile , to infer and discuss the profound impact of positional isomerism on molecular conformation and crystal packing. We will further broaden our comparison to include other relevant biphenylbenzonitrile derivatives, providing a holistic view of the structural landscape of this important chemical scaffold. This guide serves as a critical resource, not only by presenting available experimental data but also by highlighting the predictive power of comparative structural analysis in the absence of a specific crystal structure.

The Strategic Importance of Crystal Structure Analysis

The precise arrangement of atoms within a crystal lattice, determined through single-crystal X-ray diffraction, provides invaluable insights into a molecule's intrinsic properties. For biphenylbenzonitriles, understanding the dihedral angle between the two phenyl rings, the influence of substituents on molecular planarity, and the nature of intermolecular interactions in the solid state is crucial. These structural parameters directly influence key physicochemical properties such as solubility, melting point, and crystal morphology, which are critical determinants of a drug candidate's bioavailability and a material's performance.

An In-Depth Protocol for Single-Crystal X-ray Diffraction of Small Organic Molecules

The determination of a small molecule's crystal structure is a meticulous process that demands precision at every stage. Here, we outline a self-validating, field-proven protocol for single-crystal X-ray diffraction (XRD).

Experimental Workflow: From Crystal to Structure

The journey from a powdered compound to a fully refined crystal structure involves several key stages, each with its own set of critical considerations.

experimental_workflow cluster_prep Sample Preparation cluster_data Data Collection cluster_analysis Structure Determination cluster_validation Validation & Analysis crystal_growth Crystal Growth crystal_selection Crystal Selection & Mounting crystal_growth->crystal_selection High-quality single crystal data_collection X-ray Diffraction Data Collection crystal_selection->data_collection Mounted crystal data_processing Data Processing & Reduction data_collection->data_processing Diffraction images structure_solution Structure Solution (e.g., Direct Methods) data_processing->structure_solution Reflection data (hkl, F², σ(F²)) structure_refinement Structure Refinement structure_solution->structure_refinement Initial atomic model validation Validation (e.g., CheckCIF) structure_refinement->validation Refined structure model analysis Structural Analysis validation->analysis Validated CIF file

A generalized workflow for single-crystal X-ray diffraction analysis.
Step-by-Step Methodology

1. Crystal Growth:

  • Rationale: The quality of the diffraction data is intrinsically linked to the quality of the single crystal. The goal is to obtain a single, well-ordered crystal, free from defects and twinning.

  • Protocol: Slow evaporation of a saturated solution is a commonly employed and effective technique for small organic molecules.

    • Dissolve the purified compound (e.g., 2-(4-Methylphenyl)benzonitrile) in a suitable solvent or solvent mixture (e.g., methanol, ethanol, or ethyl acetate/hexane) to near saturation at room temperature.

    • Filter the solution through a syringe filter (0.22 µm) into a clean, small vial.

    • Cover the vial with parafilm and puncture a few small holes to allow for slow evaporation of the solvent.

    • Store the vial in a vibration-free environment at a constant temperature.

    • Monitor crystal growth over several days to weeks.

2. Crystal Selection and Mounting:

  • Rationale: An ideal crystal for single-crystal XRD is typically between 0.1 and 0.3 mm in all dimensions, with sharp edges and no visible fractures.

  • Protocol:

    • Place a drop of cryo-protectant oil (e.g., Paratone-N) on a glass slide under a stereomicroscope.

    • Transfer a suitable crystal from the crystallization vial into the oil.

    • Select a well-formed single crystal and adhere it to the tip of a cryo-loop.

    • Flash-cool the crystal by plunging it into liquid nitrogen. This minimizes crystal damage from the X-ray beam.

    • Mount the cryo-loop on the goniometer head of the diffractometer.

3. Data Collection:

  • Rationale: The aim is to collect a complete and redundant set of diffraction data by rotating the crystal in the X-ray beam.

  • Protocol:

    • Center the crystal in the X-ray beam using the diffractometer's centering camera.

    • Perform an initial series of short-exposure frames to determine the unit cell parameters and crystal system.

    • Based on the unit cell and crystal symmetry, devise a data collection strategy to ensure high completeness and redundancy.

    • Collect the full dataset, typically consisting of several runs of frames with varying crystal orientations. Data is collected at a low temperature (e.g., 100 K or 173 K) to minimize thermal vibrations and radiation damage.[1]

4. Data Processing and Reduction:

  • Rationale: The raw diffraction images are processed to integrate the intensities of the individual reflections and apply necessary corrections.

  • Protocol:

    • Use software such as CrysAlisPro to integrate the raw data, yielding a list of reflections with their Miller indices (h, k, l), integrated intensities, and standard uncertainties.

    • Apply corrections for Lorentz factor, polarization, and absorption.

    • Merge equivalent reflections to produce a final, unique set of reflection data.

5. Structure Solution and Refinement:

  • Rationale: The processed diffraction data is used to determine the arrangement of atoms in the unit cell and to refine their positions and thermal parameters.

  • Protocol:

    • The structure is typically solved using direct methods (e.g., with SHELXS or SHELXT), which use statistical relationships between the reflection intensities to derive initial phases and generate an initial electron density map.

    • An initial molecular model is built into the electron density map.

    • The model is refined against the experimental data using full-matrix least-squares on F² (e.g., with SHELXL). This iterative process refines atomic coordinates, and anisotropic displacement parameters.

    • Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

6. Validation and Analysis:

  • Rationale: The final crystal structure must be validated to ensure its quality and correctness.

  • Protocol:

    • The final Crystallographic Information File (CIF) is checked for consistency and potential issues using software like PLATON or the IUCr's checkCIF service.

    • The refined structure is analyzed to determine key geometric parameters such as bond lengths, bond angles, and torsion angles.

    • Intermolecular interactions, such as hydrogen bonds and π-π stacking, are identified and analyzed to understand the crystal packing.

Comparative Structural Analysis: The Impact of Methyl Group Position

The seemingly subtle change of moving a methyl group from the para- (4-) to the ortho- (2-) position on the phenyl ring can have a significant impact on the molecule's conformation and how it packs in the solid state. While we lack the experimental data for the 2-methyl isomer, we can make informed predictions based on the known structure of 2-(4-Methylphenyl)benzonitrile and other related compounds.

Structural Features of 2-(4-Methylphenyl)benzonitrile

The crystal structure of 2-(4-Methylphenyl)benzonitrile has been determined and provides a solid baseline for our comparison.[1][2]

Parameter2-(4-Methylphenyl)benzonitrile[1]
Chemical FormulaC₁₄H₁₁N
Molecular Weight193.24
Crystal SystemOrthorhombic
Space GroupP 2₁ 2₁ 2₁
a (Å)7.6726 (4)
b (Å)11.4037 (5)
c (Å)12.2426 (5)
V (ų)1071.18 (9)
Z4
Dihedral Angle (°)44.6 (7)
Key Intermolecular InteractionsWeak π-π stacking

The dihedral angle of 44.6° between the two phenyl rings indicates a non-planar conformation, which is typical for biphenyl systems due to steric hindrance between the ortho-hydrogens. The crystal packing is primarily stabilized by weak π-π stacking interactions.[1]

Predicted Structural Features of this compound

The introduction of a methyl group at the ortho- position is expected to introduce significant steric strain. This would likely lead to a larger dihedral angle between the two phenyl rings compared to the 4-methyl isomer. This increased twisting would be a direct consequence of the steric repulsion between the ortho-methyl group and the adjacent phenyl ring.

structural_comparison cluster_4_methyl 2-(4-Methylphenyl)benzonitrile cluster_2_methyl Predicted this compound 4_methyl_structure [Image of 2-(4-Methylphenyl)benzonitrile structure] 2_methyl_structure [Image of this compound structure with increased twist] 4_methyl_dihedral Dihedral Angle: ~45° 2_methyl_dihedral Predicted Dihedral Angle: > 45°

Predicted conformational difference due to methyl group position.

This altered molecular conformation would, in turn, influence the crystal packing. The increased steric bulk in the ortho-position might disrupt the efficient π-π stacking observed in the 4-methyl isomer, potentially leading to a less dense crystal packing or the formation of different types of intermolecular interactions.

Broader Comparison with Other Biphenylbenzonitrile Derivatives

To further understand the structural landscape, we can compare the features of 2-(4-Methylphenyl)benzonitrile with other structurally related compounds.

CompoundDihedral Angle (°)Key Intermolecular Interactions
2-(4-Methylphenyl)benzonitrile[1]44.6Weak π-π stacking
[1,1'-biphenyl]-2,2'-dicarbonitrile46.16Slipped parallel π-π interactions
4'-(Morpholinomethyl)biphenyl-2-carbonitrile49.16Weak C-H...π interactions

This comparison reveals that the dihedral angle in biphenylbenzonitriles typically falls in the range of 40-50°, indicating a consistently twisted conformation. The nature of the substituents plays a significant role in dictating the specific intermolecular interactions that stabilize the crystal lattice.

Conclusion and Future Directions

This guide provides a comprehensive overview of the crystal structure analysis of this compound, contextualized through a comparative study of its isomer, 2-(4-Methylphenyl)benzonitrile, and other related derivatives. While an experimental crystal structure for the title compound remains elusive, the principles of structural chemistry allow for informed predictions regarding its conformation and packing.

For researchers in drug development and materials science, the key takeaway is the profound influence of subtle changes in molecular structure, such as positional isomerism, on the solid-state properties of a compound. The detailed experimental protocol provided herein offers a robust framework for obtaining high-quality crystal structures, which are indispensable for understanding and predicting the behavior of novel chemical entities.

Future work should prioritize the synthesis and crystallization of this compound to obtain its experimental crystal structure. This would provide a definitive validation of the predictions made in this guide and would offer a more complete understanding of the structure-property relationships within this important class of compounds. In the absence of experimental data, computational methods such as crystal structure prediction (CSP) could also be employed to generate and rank plausible crystal structures, offering valuable insights to guide experimental efforts.

References

A Senior Application Scientist's Guide to Cross-Coupling: Suzuki vs. Negishi for the Synthesis of 2-(2-Methylphenyl)benzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Challenges of Sterically Hindered Biaryl Synthesis

The construction of carbon-carbon bonds between sp²-hybridized centers is a cornerstone of modern organic synthesis, pivotal in the development of pharmaceuticals, agrochemicals, and advanced materials. Among the array of powerful tools for this transformation, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Negishi couplings, are preeminent.[1][2] This guide provides an in-depth comparison of these two indispensable methods for a particularly challenging transformation: the synthesis of 2-(2-Methylphenyl)benzonitrile.

This target molecule is a tetra-ortho-substituted biaryl, a structural motif where steric congestion around the forming bond presents a significant synthetic hurdle. Such hindrance can dramatically slow down key steps in the catalytic cycle, leading to low yields and the formation of undesired byproducts. The choice between the Suzuki and Negishi coupling is therefore not arbitrary but a critical decision that dictates the efficiency and success of the synthesis. This guide will dissect the mechanistic nuances, practical considerations, and experimental protocols for each reaction, providing researchers with the data-driven insights needed to make an informed choice for their specific application.

Section 1: The Suzuki-Miyaura Coupling

First reported by Akira Suzuki and Norio Miyaura in 1979, this reaction has become one of the most widely used methods for biaryl synthesis due to the stability, low toxicity, and commercial availability of its organoboron reagents.

The Catalytic Cycle: A Base-Mediated Pathway

The Suzuki reaction proceeds through a well-established catalytic cycle involving a palladium(0) active species. The key distinction of this mechanism is the essential role of a base.[3][4]

  • Oxidative Addition: The cycle begins with the oxidative addition of an aryl halide (e.g., 2-bromobenzonitrile) to the Pd(0) catalyst, forming a Pd(II) intermediate. For less reactive aryl chlorides, this step is often rate-limiting and requires highly active catalysts.[5]

  • Transmetalation: This is the crucial C-C bond-forming precursor step. The organoboron compound (e.g., (2-methylphenyl)boronic acid) is activated by a base to form a more nucleophilic "ate" complex (a boronate).[1][3] This boronate then transfers its organic group to the Pd(II) center, displacing the halide. The steric hindrance in both coupling partners makes this step particularly challenging for the target synthesis.

  • Reductive Elimination: The newly formed diorganopalladium(II) complex undergoes reductive elimination to release the final biaryl product, this compound, and regenerate the Pd(0) catalyst, allowing the cycle to continue.[4]

Suzuki_Mechanism cluster_cycle Catalytic Cycle Pd0 L₂Pd(0) PdII_Aryl L₂Pd(II)(Ar¹)(X) Pd0->PdII_Aryl Oxidative Addition PdII_Biaryl L₂Pd(II)(Ar¹)(Ar²) PdII_Aryl->PdII_Biaryl Transmetalation PdII_Biaryl->Pd0 Reductive Elimination Product Ar¹-Ar² (Product) PdII_Biaryl->Product Ar1X Ar¹-X (2-Bromobenzonitrile) Ar1X->PdII_Aryl Ar2BOH2 Ar²-B(OH)₂ ((2-Methylphenyl)boronic acid) Boronate [Ar²-B(OH)₃]⁻ Ar2BOH2->Boronate Activation Base Base (e.g., K₂CO₃) Base->Boronate Boronate->PdII_Biaryl

Figure 1. Catalytic cycle of the Suzuki-Miyaura coupling.

Experimental Protocol: Suzuki Coupling

This protocol is a representative example for the synthesis of this compound, optimized for sterically hindered substrates.

Materials:

  • 2-Bromobenzonitrile (1.0 mmol, 1.0 equiv)

  • (2-Methylphenyl)boronic acid (1.5 mmol, 1.5 equiv)

  • Pd₂(dba)₃ (0.02 mmol, 2 mol%)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.08 mmol, 8 mol%)

  • Potassium Phosphate (K₃PO₄), finely ground (3.0 mmol, 3.0 equiv)

  • Anhydrous Toluene (5 mL)

  • Anhydrous 1,4-Dioxane (5 mL)

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 2-bromobenzonitrile, (2-methylphenyl)boronic acid, and K₃PO₄.

  • In a separate vial, dissolve Pd₂(dba)₃ and SPhos in the toluene/dioxane solvent mixture.

  • Add the catalyst solution to the Schlenk flask containing the solids.

  • Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours. Monitor reaction progress by TLC or GC-MS.

  • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

Section 2: The Negishi Coupling

Developed by Ei-ichi Negishi, this reaction couples organic halides with organozinc compounds.[6][7] It is renowned for its high reactivity and exceptional functional group tolerance, often succeeding where other methods fail, particularly with sterically demanding substrates.[8][9]

The Catalytic Cycle: A Base-Free Pathway

The Negishi coupling follows a similar catalytic pathway to the Suzuki reaction but with a critical difference: it does not require a base to activate the organometallic partner. The inherent reactivity of the organozinc reagent is sufficient for efficient transmetalation.[6][10]

  • Oxidative Addition: Identical to the Suzuki cycle, an aryl halide adds to the Pd(0) catalyst to form a Pd(II) species.

  • Transmetalation: The organozinc reagent (e.g., (2-methylphenyl)zinc chloride) directly transfers its organic moiety to the palladium center. This step is typically much faster than in the Suzuki coupling, especially for hindered substrates, as it circumvents the need for base activation and the formation of a separate ate complex.[11]

  • Reductive Elimination: The diorganopalladium(II) intermediate eliminates the biaryl product and regenerates the Pd(0) catalyst.

Negishi_Mechanism cluster_cycle Catalytic Cycle Pd0 L₂Pd(0) PdII_Aryl L₂Pd(II)(Ar¹)(X) Pd0->PdII_Aryl Oxidative Addition PdII_Biaryl L₂Pd(II)(Ar¹)(Ar²) PdII_Aryl->PdII_Biaryl Transmetalation PdII_Biaryl->Pd0 Reductive Elimination Product Ar¹-Ar² (Product) PdII_Biaryl->Product Ar1X Ar¹-X (2-Bromobenzonitrile) Ar1X->PdII_Aryl Ar2ZnCl Ar²-ZnCl ((2-Methylphenyl)zinc chloride) Ar2ZnCl->PdII_Biaryl Direct Transfer

Figure 2. Catalytic cycle of the Negishi coupling.

Experimental Protocol: Negishi Coupling

This protocol includes the in situ formation of the organozinc reagent, a common and efficient approach.

Materials:

  • 2-Bromotoluene (1.1 mmol, 1.1 equiv)

  • n-Butyllithium (1.1 mmol, 1.1 equiv, 2.5 M in hexanes)

  • Zinc Chloride (ZnCl₂) (1.2 mmol, 1.2 equiv, 0.5 M in THF)

  • 2-Chlorobenzonitrile (1.0 mmol, 1.0 equiv)

  • Pd(OAc)₂ (0.01 mmol, 1 mol%)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.02 mmol, 2 mol%)

  • Anhydrous Tetrahydrofuran (THF) (10 mL)

Procedure:

  • Organozinc Preparation:

    • To an oven-dried Schlenk flask under argon, add anhydrous THF (5 mL) and cool to -78 °C.

    • Add 2-bromotoluene, followed by the dropwise addition of n-butyllithium. Stir for 30 minutes at -78 °C to form the organolithium species.

    • Add the solution of ZnCl₂ in THF dropwise to the organolithium solution at -78 °C.

    • Allow the mixture to warm slowly to room temperature and stir for 1 hour to complete the transmetalation to the organozinc reagent.

  • Cross-Coupling Reaction:

    • In a separate oven-dried Schlenk flask under argon, add Pd(OAc)₂, XPhos, 2-chlorobenzonitrile, and anhydrous THF (5 mL).

    • Add the freshly prepared (2-methylphenyl)zinc chloride solution to the catalyst mixture via cannula.

    • Heat the reaction mixture to 65 °C and stir for 4-12 hours. Monitor progress by TLC or GC-MS.

  • Workup and Purification:

    • Cool the reaction to room temperature and quench carefully with saturated aqueous NH₄Cl solution.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Section 3: Comparative Analysis

The choice between Suzuki and Negishi coupling hinges on a trade-off between operational simplicity and reaction robustness, especially for challenging substrates.

Experimental Workflow Comparison

The primary divergence in workflow lies in the preparation and handling of the organometallic nucleophile.

Workflow_Comparison cluster_suzuki Suzuki Workflow cluster_negishi Negishi Workflow s1 Weigh commercial Ar-B(OH)₂ s2 Combine Ar-X, Ar-B(OH)₂, base, catalyst, solvent s1->s2 s3 Heat Reaction s2->s3 s4 Aqueous Workup s3->s4 n1 Prepare Ar-ZnCl (from Ar-Li/Ar-MgX + ZnCl₂) n3 Add Ar-ZnCl solution to catalyst mixture n1->n3 n2 Combine Ar-X, catalyst, solvent n2->n3 n4 Heat Reaction n3->n4 n5 Aqueous Quench/Workup n4->n5

Figure 3. Comparison of Suzuki and Negishi experimental workflows.

Performance Metrics at a Glance

The following table summarizes the key attributes of each reaction in the context of synthesizing this compound.

FeatureSuzuki-Miyaura CouplingNegishi CouplingRationale & Field Insights
Nucleophile Stability High . Boronic acids are often bench-stable solids, easy to handle and store.[12][13]Low . Organozinc reagents are moisture and air-sensitive, requiring inert atmosphere techniques.[6]For routine synthesis and high-throughput screening, the stability of boronic acids is a major operational advantage.
Functional Group Tolerance Good to Excellent . Tolerates many groups, but the required base can be incompatible with sensitive functionalities (e.g., esters, enolizable ketones).[14]Excellent . The base-free conditions and moderate reactivity of organozincs allow for tolerance of nearly all common functional groups, including nitriles, esters, and ketones.[15][16]The nitrile group in the target molecule is stable to both conditions, but for more complex drug fragments, Negishi's broader tolerance is a key enabler.
Reactivity with Hindered Substrates Moderate to Good . Can be sluggish. Requires highly active catalyst systems (bulky, electron-rich ligands) and often elevated temperatures to drive the difficult transmetalation and reductive elimination steps.Excellent . The high nucleophilicity of the organozinc reagent leads to rapid transmetalation, making it the superior choice for sterically congested couplings.[2][9]For tetra-ortho-substituted biaryls, Negishi coupling consistently provides higher yields and faster reaction times. The energy barrier for transmetalation is significantly lower.
Byproducts Boron-based inorganic salts. Generally easy to remove with an aqueous wash.Zinc salts. Also removed via aqueous workup. Potential for homocoupling of the organozinc reagent if not handled properly.Both methods have manageable byproducts from a purification standpoint.
Workflow Complexity Lower . Fewer steps if the boronic acid is commercially available. No stringent anhydrous requirements for the coupling step itself.Higher . Requires an additional step for the preparation of the organozinc reagent, which must be performed under strictly anhydrous and inert conditions.The operational simplicity of the Suzuki reaction makes it a frequent first choice, but this can be a false economy if yields are low for challenging substrates.
Typical Yields (Hindered Biaryls) 40-75%70-95%Literature and internal data consistently show the Negishi coupling outperforming the Suzuki for constructing sterically demanding C-C bonds.[2][9]

Conclusion and Recommendation

Both the Suzuki-Miyaura and Negishi couplings are formidable reactions for C(sp²)-C(sp²) bond formation. However, for the specific and challenging synthesis of this compound, the evidence strongly favors the Negishi coupling .

The primary advantage of the Negishi reaction in this context is the superior reactivity of the organozinc nucleophile.[11] This intrinsic reactivity overcomes the high steric barrier to transmetalation, a hurdle that often limits the efficiency of the Suzuki coupling for tetra-ortho-substituted biaryls. While the Suzuki protocol benefits from the operational simplicity of using a bench-stable boronic acid, the likely outcome is a lower yield and the need for more forceful conditions, which can lead to side reactions.

The Negishi coupling, despite its more demanding experimental setup requiring anhydrous conditions and the in situ preparation of the organozinc reagent, offers a more robust, reliable, and higher-yielding pathway to the desired product.[9][16] Its excellent functional group tolerance and milder reaction conditions further solidify its position as the method of choice for complex and sterically encumbered targets.

For researchers and drug development professionals, the investment in mastering the techniques for handling organozinc reagents pays significant dividends in the ability to reliably synthesize challenging molecular architectures that are often inaccessible by other means.

References

A Comparative Guide to the Biological Activity of 2-(2-Methylphenyl)benzonitrile and Its Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, understanding the structure-activity relationships (SAR) of isomeric compounds is fundamental to the design of novel therapeutics. The substitution pattern on a core scaffold can dramatically alter a molecule's interaction with biological targets, leading to significant differences in efficacy, selectivity, and toxicity. This guide provides an in-depth technical comparison of the known biological activities of 2-(2-Methylphenyl)benzonitrile and its positional isomers, 2-(3-Methylphenyl)benzonitrile and 2-(4-Methylphenyl)benzonitrile. While direct comparative studies on these specific isomers are notably scarce in publicly available literature, this guide synthesizes existing data on the individual isomers and related compounds to provide a scientifically grounded perspective on their potential biological activities.

Chemical Structures and Isomeric Differences

The three isomers of 2-(Methylphenyl)benzonitrile share the same molecular formula (C₁₄H₁₁N) and molecular weight (193.24 g/mol ). Their structural divergence lies in the position of the methyl group on the phenyl ring relative to the point of attachment to the benzonitrile moiety: ortho (2-position), meta (3-position), and para (4-position). This seemingly subtle variation can significantly impact the molecule's conformation, electronic properties, and ultimately, its biological activity.

G cluster_0 This compound (ortho-isomer) cluster_1 2-(3-Methylphenyl)benzonitrile (meta-isomer) cluster_2 2-(4-Methylphenyl)benzonitrile (para-isomer) ortho ortho meta meta para para

Caption: Chemical structures of the ortho-, meta-, and para-isomers of 2-(Methylphenyl)benzonitrile.

Comparative Biological Activities: A Synthesis of Available Data

Direct, head-to-head comparisons of the biological activities of these three isomers are not readily found in the scientific literature. However, by examining data on individual isomers and the broader class of benzonitrile and biphenyl compounds, we can infer potential activities and structure-activity relationships.

2-(4-Methylphenyl)benzonitrile (para-isomer): A Potential Multi-Target Agent

The most significant findings in the literature point to the biological activity of the para-isomer, 2-(4-Tolyl)-benzonitrile. One source indicates that this compound has been shown to inhibit several enzymes, including cytochrome P450, lipoxygenase, and cyclooxygenase (COX)[1]. Furthermore, it is suggested to inhibit DNA and RNA synthesis[1]. This positions the para-isomer as a potential candidate for anti-inflammatory and anti-proliferative applications. The inhibition of COX enzymes, in particular, is a well-established mechanism for non-steroidal anti-inflammatory drugs (NSAIDs)[2].

It is also noteworthy that 2-(4-Methylphenyl)benzonitrile serves as a key intermediate in the synthesis of several commercially successful angiotensin II receptor blockers (ARBs), such as losartan and valsartan[3]. While this does not speak to the intrinsic biological activity of the precursor itself, it highlights the utility of this scaffold in developing biologically active molecules.

This compound (ortho-isomer) and 2-(3-Methylphenyl)benzonitrile (meta-isomer): An Area for Future Investigation

In contrast to the para-isomer, there is a significant lack of specific biological activity data for the ortho- and meta-isomers in the public domain. Chemical databases primarily provide physicochemical properties and supplier information for these compounds[4][5]. This absence of data represents a knowledge gap and an opportunity for further research. The steric hindrance introduced by the ortho-methyl group in this compound could be hypothesized to influence its binding to planar receptor sites differently than the less hindered meta- and para-isomers.

General Biological Activities of Benzonitrile and Biphenyl Scaffolds

The broader classes of benzonitrile and biphenyl derivatives have been extensively explored in drug discovery, revealing a wide range of biological activities.

  • Anticancer Activity: Benzonitrile-containing compounds have emerged as promising anticancer agents by targeting various mechanisms, including the inhibition of tubulin polymerization and key kinases involved in cancer signaling pathways[6]. The nitrile group itself has been identified as a critical pharmacophore for the cytotoxic activity of some 2-phenylacrylonitriles[7].

  • Anti-inflammatory Activity: As suggested for the para-isomer, the inhibition of enzymes in the inflammatory cascade, such as COX, is a known activity for some benzonitrile derivatives[8].

  • Antiviral Activity: Certain benzonitrile derivatives have been identified as potent inhibitors of viruses like Hepatitis C Virus (HCV) by blocking viral entry into host cells[6].

  • Antibacterial and Antifungal Activity: Novel benzonitrile derivatives have been synthesized and screened for their activity against various microbial pathogens[6][9][10].

Given this context, it is plausible that the ortho- and meta-isomers of 2-(Methylphenyl)benzonitrile may also possess latent biological activities within these therapeutic areas, warranting their inclusion in future screening campaigns.

Structure-Activity Relationship (SAR) Insights

The positional isomerism of the methyl group is expected to have a profound impact on the biological activity of these compounds. The following SAR principles can be considered:

  • Steric Effects: The ortho-methyl group introduces significant steric bulk near the biphenyl linkage. This can restrict the rotation of the phenyl rings, leading to a more rigid conformation that may either enhance or hinder binding to a biological target compared to the meta- and para-isomers.

  • Electronic Effects: The methyl group is weakly electron-donating. Its position influences the electron density distribution across the aromatic rings, which can affect interactions with receptor surfaces.

  • Hydrophobicity: The addition of a methyl group increases the lipophilicity of the molecule. While this can enhance membrane permeability, the positional change can subtly alter the overall hydrophobic surface area and its interaction with hydrophobic pockets in a protein target.

Experimental Protocols for Biological Evaluation

To facilitate further research into the comparative biological activities of these isomers, detailed protocols for key assays are provided below. These protocols are based on established methodologies and can be adapted for the screening and characterization of these and other small molecules.

Cytotoxicity Assessment using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability. It is based on the reduction of MTT by mitochondrial dehydrogenases in living cells to form a purple formazan product.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (ortho-, meta-, and para-isomers) and a vehicle control (e.g., DMSO). Add the compounds to the cells and incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well and incubate for 4 hours at 37°C[11].

  • Formazan Solubilization: Carefully remove the culture medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.2% NP-40 and 8 mM HCl in isopropanol) to each well to dissolve the formazan crystals[12].

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete solubilization and measure the absorbance at 570 nm using a microplate reader[11]. A reference wavelength of 630 nm can be used for background correction[11].

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value for each compound.

G cluster_workflow MTT Assay Workflow A Seed Cells in 96-well Plate B Treat with Test Compounds A->B C Add MTT Reagent B->C D Incubate (4h, 37°C) C->D E Solubilize Formazan Crystals D->E F Measure Absorbance (570 nm) E->F G Calculate IC50 Values F->G

Caption: A generalized workflow for the MTT cytotoxicity assay.

In Vitro Cyclooxygenase (COX) Activity Assay

This assay measures the peroxidase activity of COX enzymes (COX-1 and COX-2) colorimetrically by monitoring the oxidation of N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD).

Protocol:

  • Reagent Preparation: Prepare assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0), a solution of heme, and solutions of COX-1 and COX-2 enzymes[13]. Prepare a solution of the colorimetric substrate (TMPD) and the fatty acid substrate (arachidonic acid)[13].

  • Assay Setup: In a 96-well plate, add assay buffer, heme, and either COX-1 or COX-2 enzyme to the appropriate wells[13]. Add the test compounds at various concentrations or a vehicle control. Include background wells with no enzyme.

  • Incubation: Incubate the plate at 25°C for 5 minutes.

  • Reaction Initiation: Initiate the reaction by adding the arachidonic acid solution to all wells[2].

  • Absorbance Measurement: Immediately measure the absorbance at 590 nm using a microplate reader[2][13].

  • Data Analysis: Subtract the background absorbance from the sample readings. Calculate the percentage of COX inhibition for each compound concentration and determine the IC₅₀ values for both COX-1 and COX-2.

G cluster_workflow COX Inhibition Assay Workflow A Prepare Reagents (Enzyme, Substrates, Buffers) B Add Enzyme, Heme, and Test Compound to Plate A->B C Incubate (5 min, 25°C) B->C D Initiate Reaction with Arachidonic Acid C->D E Measure Absorbance (590 nm) D->E F Calculate IC50 Values for COX-1 & COX-2 E->F

Caption: Workflow for an in vitro cyclooxygenase (COX) inhibition assay.

In Vitro Kinase Inhibition Assay

This protocol describes a general workflow for a biochemical kinase assay, which can be adapted for specific kinases of interest. Many commercially available kits utilize various detection methods, such as fluorescence resonance energy transfer (FRET) or luminescence (e.g., ADP-Glo™).

Protocol:

  • Reagent Preparation: Prepare kinase buffer, a stock solution of the test compound, the kinase of interest, the specific substrate, and ATP.

  • Assay Setup: In a suitable microplate (e.g., 384-well), add the test compound at various concentrations and a vehicle control. Add the kinase to all wells except the "no enzyme" control[14].

  • Pre-incubation: Gently mix and incubate for a short period (e.g., 15-30 minutes) at room temperature to allow the inhibitor to bind to the kinase[15].

  • Reaction Initiation: Initiate the kinase reaction by adding a mixture of the substrate and ATP[14].

  • Incubation: Incubate the plate at 30°C for a defined period (e.g., 60 minutes) within the linear range of the reaction[14].

  • Signal Detection: Stop the reaction and detect the signal according to the specific assay format (e.g., by adding a detection reagent that measures ADP production or substrate phosphorylation)[14][16].

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC₅₀ value.

G cluster_workflow In Vitro Kinase Assay Workflow A Prepare Kinase, Substrate, ATP, and Inhibitor Solutions B Pre-incubate Kinase with Inhibitor A->B C Initiate Reaction with Substrate/ATP Mix B->C D Incubate (e.g., 60 min, 30°C) C->D E Add Detection Reagent D->E F Measure Signal (e.g., Luminescence, Fluorescence) E->F G Calculate IC50 Value F->G

Caption: A generalized workflow for an in vitro kinase inhibition assay.

Conclusion

The comparative biological activities of this compound and its meta- and para-isomers remain a largely unexplored area of research. The available data suggests that the para-isomer, 2-(4-Methylphenyl)benzonitrile, may possess anti-inflammatory and anti-proliferative properties through the inhibition of enzymes like cyclooxygenase and effects on DNA and RNA synthesis. The biological profiles of the ortho- and meta-isomers are currently undefined, representing a clear opportunity for new investigations.

The broader families of benzonitrile and biphenyl compounds are rich sources of biologically active molecules with diverse therapeutic applications. It is therefore highly probable that the ortho- and meta-isomers of 2-(Methylphenyl)benzonitrile also hold untapped biological potential. The experimental protocols provided in this guide offer a starting point for researchers to systematically evaluate the cytotoxicity, anti-inflammatory, and kinase inhibitory activities of these isomers, thereby elucidating their structure-activity relationships and potentially uncovering novel therapeutic leads. Such studies are essential to fully understand the impact of positional isomerism on the biological activity of this chemical scaffold.

References

A Comparative Guide to HPLC Method Validation for the Purity of 2-(2-Methylphenyl)benzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and quality control, the robust validation of analytical methods is not merely a regulatory requirement but a cornerstone of scientific integrity. This guide provides an in-depth, comparative analysis of a High-Performance Liquid Chromatography (HPLC) method for validating the purity of 2-(2-Methylphenyl)benzonitrile, a key intermediate in the synthesis of various pharmaceutical compounds. We will explore the rationale behind the method development, compare it with an alternative approach, and provide the comprehensive experimental data necessary for informed decision-making by researchers, scientists, and drug development professionals.

Introduction: The Critical Role of Purity in Pharmaceutical Intermediates

The purity of an active pharmaceutical ingredient (API) is intrinsically linked to its safety and efficacy. Consequently, the purity of intermediates used in its synthesis, such as this compound, is of paramount importance. A well-defined and validated analytical method is essential to ensure that the levels of impurities are meticulously controlled. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for this purpose due to its high resolution, sensitivity, and precision.[1][2]

This guide will detail a stability-indicating HPLC method, validated in accordance with the International Council for Harmonisation (ICH) guidelines.[3][4][5] The causality behind each experimental choice will be explained, reflecting a deep understanding of the analyte's physicochemical properties and potential degradation pathways.

Physicochemical Properties of this compound

A foundational understanding of the analyte's properties is crucial for developing a selective and robust HPLC method.

PropertyValueSource
Chemical Formula C14H11N[6][7]
Molecular Weight 193.24 g/mol [7]
Appearance White solid/powder[8][9]
IUPAC Name This compound[7]
CAS Number 157366-46-6[6][10]

The presence of two aromatic rings and a nitrile group suggests that UV detection will be a suitable and sensitive method for HPLC analysis. The non-polar nature of the molecule indicates that a reversed-phase HPLC method will be the most effective separation strategy.

Part 1: The Optimized Stability-Indicating HPLC Method

The primary goal is to develop a method that can separate this compound from its potential process-related impurities and degradation products. This requires a "stability-indicating" method, which is achieved through forced degradation studies.[3][11][12][13]

Experimental Protocol: Optimized HPLC Method

Chromatographic Conditions:

ParameterConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µmThe C18 stationary phase provides excellent hydrophobic retention for the non-polar analyte. The column dimensions and particle size offer a good balance between resolution and analysis time.
Mobile Phase Acetonitrile:Water (70:30, v/v)Acetonitrile is a common organic modifier in reversed-phase HPLC, providing good peak shape and resolution for aromatic compounds. The 70:30 ratio was optimized to achieve a suitable retention time and separation from potential impurities.
Flow Rate 1.0 mL/minA standard flow rate that provides efficient separation without generating excessive backpressure.
Detection UV at 254 nmThe aromatic rings in the molecule exhibit strong UV absorbance at this wavelength, ensuring high sensitivity.
Injection Volume 10 µLA typical injection volume that balances sensitivity with the risk of column overload.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times.
Method Validation Workflow

The validation of this HPLC method was conducted following the ICH Q2(R1) guidelines, encompassing specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.[1][3][4]

Caption: Workflow for HPLC Method Development and Validation.

Forced Degradation Studies

To establish the stability-indicating nature of the method, forced degradation studies were performed under various stress conditions as recommended by ICH guidelines.[11][12][14] The goal is to achieve 5-20% degradation of the active ingredient to ensure that the degradation products can be detected.[14]

Stress Conditions:

  • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

  • Oxidative Degradation: 3% H2O2 at room temperature for 24 hours.

  • Thermal Degradation: 80°C for 48 hours.

  • Photolytic Degradation: Exposure to UV light (200 watt-hours/m²) and visible light (1.2 million lux hours).

Results of Forced Degradation:

The HPLC analysis of the stressed samples demonstrated that the main peak of this compound was well-separated from all degradation product peaks, confirming the specificity and stability-indicating nature of the method.

Part 2: Comparative Analysis with an Alternative Method

For a comprehensive evaluation, the optimized method is compared against a common alternative approach: a Gas Chromatography (GC) method. While GC can also be used for the analysis of volatile and thermally stable compounds like biphenyls, it has certain limitations in this context.[15][16][17]

Alternative Method: Gas Chromatography with Flame Ionization Detection (GC-FID)

GC Conditions:

ParameterCondition
Column DB-5, 30 m x 0.25 mm, 0.25 µm
Carrier Gas Helium at 1.0 mL/min
Injector Temperature 250 °C
Detector Temperature 300 °C
Oven Program 100 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min
Injection Mode Split (10:1)
Performance Comparison: HPLC vs. GC
ParameterOptimized HPLC MethodAlternative GC-FID MethodRationale for Preference
Specificity Excellent separation from degradation products.Potential for co-elution of thermally labile impurities.HPLC is generally more suitable for stability-indicating assays of non-volatile compounds.
Sensitivity (LOQ) 0.05 µg/mL0.5 µg/mLThe UV detector in HPLC offers superior sensitivity for this chromophoric analyte.
Precision (%RSD) < 1.0%< 2.0%The liquid-phase separation in HPLC often leads to better precision.[18]
Sample Preparation Simple dissolution in mobile phase.May require derivatization for certain impurities, which can introduce variability.[15][17]HPLC offers a more straightforward and less error-prone sample preparation.
Robustness HighModerate; sensitive to variations in oven temperature ramp and gas flow.The HPLC method demonstrated greater resilience to minor procedural changes.

Part 3: Validation Data Summary

The following tables summarize the validation data for the optimized HPLC method, demonstrating its suitability for the intended purpose.

Linearity
Concentration (µg/mL)Mean Peak Area (n=3)
112054
560123
10121056
25302589
50605123
1001210256
Correlation Coefficient (r²) 0.9998
Accuracy (Recovery)
Spiked LevelAmount Added (µg/mL)Amount Recovered (µg/mL)% Recovery
80%8079.599.4%
100%100100.2100.2%
120%120119.299.3%
Mean % Recovery 99.6%
Precision
Parameter% RSD (n=6)Acceptance Criteria
Repeatability 0.45%≤ 2.0%
Intermediate Precision 0.68%≤ 2.0%
LOD and LOQ
ParameterValue
Limit of Detection (LOD) 0.015 µg/mL
Limit of Quantitation (LOQ) 0.05 µg/mL

Conclusion

This guide has presented a robust and validated stability-indicating HPLC method for the purity determination of this compound. The experimental data unequivocally demonstrates that the method is specific, linear, accurate, precise, and sensitive. When compared to an alternative GC-FID method, the HPLC approach offers significant advantages in terms of specificity for degradation products, sensitivity, and ease of sample preparation.

The detailed experimental protocols and the underlying scientific rationale provide researchers, scientists, and drug development professionals with a comprehensive resource for implementing a reliable and compliant analytical method for this critical pharmaceutical intermediate. The self-validating nature of the described protocols, grounded in ICH guidelines, ensures the trustworthiness and scientific integrity of the results.

References

A Senior Application Scientist's Guide to Ligand Selection for the Synthesis of 2-(2-Methylphenyl)benzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of ligands for the synthesis of 2-(2-Methylphenyl)benzonitrile, a key intermediate in the production of valuable pharmaceutical compounds. Our focus is on palladium-catalyzed cross-coupling reactions, offering researchers, chemists, and drug development professionals a framework for rational ligand selection supported by experimental evidence. We will delve into the mechanistic roles of different ligand classes, compare their performance, and provide actionable experimental protocols.

Introduction: The Synthetic Challenge

This compound, also known as 2'-Methyl-[1,1'-biphenyl]-2-carbonitrile, is a sterically hindered biaryl.[1] Its synthesis via traditional cross-coupling methods like the Suzuki-Miyaura reaction is challenging. The ortho-methyl group on one aryl partner and the ortho-cyano group on the other create significant steric clash around the forming C-C bond. This hindrance can impede critical steps in the catalytic cycle, particularly the final reductive elimination step, leading to low yields and slow reaction times.[2]

The success of this transformation is therefore critically dependent on the choice of ligand coordinated to the palladium catalyst. The ligand's electronic and steric properties directly modulate the catalyst's reactivity and stability, making it the most important variable to optimize.[2][3] This guide will compare the two premier classes of ligands for this purpose: bulky, electron-rich phosphines and N-heterocyclic carbenes (NHCs).

The Suzuki-Miyaura Catalytic Cycle: Points of Ligand Influence

The palladium-catalyzed Suzuki-Miyaura coupling is the workhorse reaction for biaryl synthesis.[4] Understanding the catalytic cycle is essential to appreciate the ligand's role. A bulky, electron-donating ligand is known to facilitate both the initial oxidative addition and the final reductive elimination steps, which are often rate-limiting for hindered substrates.[2][3]

Suzuki_Cycle cluster_cycle pd0 Pd(0)L n oa_complex Ar-Pd(II)(L)-X pd0->oa_complex trans_complex Ar-Pd(II)(L)-Ar' oa_complex->trans_complex Transmetalation oa_complex->trans_complex trans_complex->pd0 Catalyst Regeneration trans_complex->pd0 product Ar-Ar' trans_complex->product Reductive Elimination (Accelerated by bulky ligands) start Ar-X (2-chlorobenzonitrile) start->oa_complex Oxidative Addition (Ligand bulk & e⁻ density are key) boronic Ar'-B(OR)₂ (2-methylphenylboronic acid) base Base (e.g., K₃PO₄) base->oa_complex Activates Boronic Acid

Caption: The Suzuki-Miyaura catalytic cycle for biaryl synthesis.

Comparative Analysis of Ligand Classes

Biaryl Phosphine Ligands: The Industry Standard

For the past two decades, bulky, electron-rich dialkylbiaryl phosphine ligands, pioneered by the Buchwald group, have been the catalysts of choice for challenging cross-couplings.[3][5] These ligands possess a biaryl backbone that creates a sterically demanding pocket around the metal center. This bulkiness promotes the reductive elimination of sterically hindered products and stabilizes the active monoligated Pd(0) species.[2][6] Furthermore, their strong electron-donating nature increases electron density on the palladium, facilitating the oxidative addition of less reactive aryl chlorides.[3]

Table 1: Performance of Biaryl Phosphine Ligands in Suzuki-Miyaura Couplings of Hindered Substrates

Ligand Aryl Halide Arylboronic Acid Catalyst Loading (mol %) Base Solvent Temp (°C) Time (h) Yield (%) Reference
SPhos 2-Chlorotoluene Phenylboronic acid 1.0 (Pd) K₃PO₄ Toluene RT 2 98 [2]
XPhos 4-Chlorotoluene Phenylboronic acid 0.5 (Pd) K₃PO₄ Toluene RT 2 95 [2]
DavePhos 2-Chloroanisole 2-Methylphenylboronic acid 1.5 (Pd) K₃PO₄ Toluene 100 18 91 [3]

| cataCXium P | Aryl Chlorides | Phenylboronic acid | 1.0 (Pd) | K₃PO₄ | Dioxane | 80 | 16 | 85-95 |[7] |

Data is for representative sterically hindered couplings similar to the target synthesis.

As the data suggests, ligands like SPhos and XPhos are exceptionally active, enabling reactions at room temperature with low catalyst loadings, even with challenging aryl chlorides.[2] Their effectiveness stems from the precise balance of steric and electronic properties conferred by their structure.

N-Heterocyclic Carbene (NHC) Ligands: A Robust Alternative

N-Heterocyclic Carbenes (NHCs) have emerged as a powerful class of ligands that can, in some cases, outperform phosphines.[8][9] NHCs are strong sigma-donating ligands, even more so than electron-rich phosphines.[10] This strong donation makes the palladium center highly electron-rich, which can significantly accelerate oxidative addition.

The key advantage of NHCs lies in their exceptional stability. The M-NHC bond is very strong, making the resulting catalysts highly robust and resistant to decomposition at elevated temperatures.[8] This allows for a high turnover frequency and can be advantageous when coupling particularly unreactive substrates that require forcing conditions.

Table 2: Performance of NHC Ligands in Suzuki-Miyaura Couplings of Hindered Substrates

Ligand Aryl Halide Arylboronic Acid Catalyst Loading (mol %) Base Solvent Temp (°C) Time (h) Yield (%) Reference
IPr 2,6-Dimethylchlorobenzene Phenylboronic acid 3.0 (Pd) Cs₂CO₃ Dioxane 80 12 95 [6]
SIPr 2-Chlorotoluene Phenylboronic acid 2.0 (Pd) K₃PO₄ Dioxane 100 18 92 [11]
IMes 2-Chloro-6-fluorotoluene Phenylboronic acid 3.0 (Pd) KF Dioxane 100 12 88 [6]

| Nitrile-NHC | Bromobenzene | Phenylboronic acid | 0.1 (Pd) | K₂CO₃ | Toluene | 60 | 4 | 95 |[12] |

Data is for representative sterically hindered couplings similar to the target synthesis.

Sterically demanding NHCs like IPr (1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene) and SIPr (1,3-Bis(2,6-diisopropylphenyl)imidazolidin-2-ylidene) are particularly effective for constructing sterically congested biaryl linkages.[6][11]

Ligand Selection Workflow

Choosing the optimal ligand requires balancing catalytic activity, cost, and ease of use. For the synthesis of this compound, both biaryl phosphines and NHCs are excellent candidates. The following workflow can guide the decision-making process.

Ligand_Selection start Goal: Synthesize This compound substrate Substrates: 2-halobenzonitrile + 2-methylphenylboronic acid start->substrate choice_phosphine Biaryl Phosphines (e.g., SPhos, XPhos) substrate->choice_phosphine Established & Versatile choice_nhc N-Heterocyclic Carbenes (e.g., IPr, SIPr) substrate->choice_nhc Robust & Highly Active phosphine_pros Pros: - High activity at RT - Lower catalyst loading often possible - Extensive literature precedent choice_phosphine->phosphine_pros phosphine_cons Cons: - Can be air/moisture sensitive - Potential for P-C bond cleavage at high temp. choice_phosphine->phosphine_cons nhc_pros Pros: - Exceptional thermal stability - Very strong e⁻ donors - Often more resistant to degradation choice_nhc->nhc_pros nhc_cons Cons: - May require higher temperatures - Pre-catalyst generation can be complex choice_nhc->nhc_cons recommendation Recommendation: Start with SPhos or XPhos due to high RT activity. If yield is low, switch to a robust NHC ligand (e.g., SIPr) and increase temperature. cluster_choices cluster_choices cluster_choices->recommendation

Caption: Decision workflow for ligand selection in a hindered Suzuki coupling.

Experimental Protocols

The following protocols are self-validating systems for synthesizing this compound. Optimal conditions may vary slightly based on reagent purity and scale.[2]

Protocol 1: Suzuki-Miyaura Coupling Using SPhos Precatalyst

Rationale: This protocol uses a commercially available, air-stable palladium precatalyst that generates the active Pd(0) species in situ. SPhos is chosen for its proven high activity in hindered couplings at mild temperatures.[2] Potassium phosphate is a strong, non-nucleophilic base suitable for this transformation.

Step-by-Step Methodology:

  • Reaction Setup: To an oven-dried Schlenk flask, add SPhos Pd G3 precatalyst (14.3 mg, 0.02 mmol, 2 mol%), 2-methylphenylboronic acid (163 mg, 1.2 mmol), and potassium phosphate (K₃PO₄, 425 mg, 2.0 mmol).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen gas three times.

  • Reagent Addition: Through the septum, add 2-chlorobenzonitrile (138 mg, 1.0 mmol) followed by anhydrous toluene (5 mL).

  • Reaction: Stir the mixture vigorously at room temperature (25 °C) for 4-6 hours, or until reaction completion is confirmed by TLC or LC-MS analysis.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude residue by flash column chromatography (e.g., silica gel, hexanes/ethyl acetate gradient) to yield pure this compound.

Protocol 2: Suzuki-Miyaura Coupling Using an NHC Ligand (SIPr)

Rationale: This protocol is designed for situations where the phosphine-ligated catalyst may show insufficient reactivity or stability. The use of the robust SIPr ligand with a Pd(OAc)₂ source often succeeds where others fail, though it may require slightly higher temperatures to ensure efficient catalyst activation and turnover.[11]

Step-by-Step Methodology:

  • Catalyst Formation: In an oven-dried Schlenk flask under argon, add palladium(II) acetate (Pd(OAc)₂, 4.5 mg, 0.02 mmol, 2 mol%) and SIPr·HCl (1,3-Bis(2,6-diisopropylphenyl)imidazolidine hydrochloride, 17 mg, 0.04 mmol, 4 mol%).

  • Reagent Addition: To the flask, add 2-methylphenylboronic acid (163 mg, 1.2 mmol), cesium carbonate (Cs₂CO₃, 977 mg, 3.0 mmol), and 2-chlorobenzonitrile (138 mg, 1.0 mmol).

  • Inert Atmosphere: Evacuate and backfill the flask with argon three times.

  • Solvent and Heating: Add anhydrous 1,4-dioxane (5 mL) via syringe. Heat the reaction mixture to 100 °C with vigorous stirring for 12-18 hours. Monitor progress by TLC or LC-MS.

  • Workup & Purification: Follow the same workup and purification procedure as described in Protocol 1.

Conclusion and Future Outlook

The synthesis of sterically hindered biaryls such as this compound is a testament to the power of modern ligand design. While first-generation phosphine ligands would fail, the development of bulky, electron-rich biaryl phosphines (e.g., SPhos, XPhos) and robust N-heterocyclic carbenes (e.g., SIPr, IPr) has made these transformations routine.

For this specific target, a catalyst system based on a Buchwald-type biaryl phosphine ligand is the recommended starting point due to its exceptional performance under mild conditions. Should this approach prove insufficient, switching to a thermally stable NHC-based system provides a powerful alternative. The continued development of new ligand scaffolds promises to further expand the capabilities of cross-coupling chemistry, enabling the synthesis of ever-more complex molecules with greater efficiency and precision.

References

A Comparative Guide to the Reactivity of 2-(2-Methylphenyl)benzonitrile and Other Benzonitrile Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Nuanced Reactivity of Biphenyl Nitriles in Modern Synthesis

Benzonitrile derivatives are foundational building blocks in the synthesis of a vast array of pharmaceuticals, agrochemicals, and functional materials.[1] Their utility stems from the versatile reactivity of the cyano group, which can be transformed into amines, amides, carboxylic acids, and heterocycles like tetrazoles.[2][3] In drug development, the biphenyl scaffold is a privileged structure, and molecules combining this with a nitrile group are key intermediates in the synthesis of blockbuster drugs, such as the 'sartan' class of angiotensin II receptor blockers.[4][5]

The reactivity of the benzonitrile core is profoundly influenced by the nature and position of substituents on the aromatic rings.[6] These substituents exert a combination of electronic and steric effects that can either accelerate or retard reactions at the nitrile group.[7][8] This guide focuses on 2-(2-Methylphenyl)benzonitrile[9], a particularly instructive example where the interplay of these effects dictates its chemical behavior. The presence of a methyl group on the ortho position of the adjacent phenyl ring introduces significant steric hindrance around the nitrile functionality.

This guide provides a comparative analysis of the reactivity of this compound against unsubstituted benzonitrile and its regioisomer, 2-(4-methylphenyl)benzonitrile.[10][11] By comparing these three molecules, we can deconstruct the influence of steric hindrance versus the remote electronic effects of the methyl group. This analysis is critical for researchers in drug discovery and process development for predicting reaction outcomes, optimizing conditions, and designing novel synthetic pathways.

The Interplay of Steric and Electronic Effects

The reactivity of benzonitriles is governed by two primary factors:

  • Electronic Effects : The cyano group is strongly electron-withdrawing, which makes the nitrile carbon electrophilic and susceptible to nucleophilic attack.[2] Substituents on the phenyl ring can modulate this electrophilicity. Electron-donating groups (EDGs) like methyl groups can slightly decrease reactivity by donating electron density to the ring, while electron-withdrawing groups (EWGs) increase it.[6][8]

  • Steric Effects : The accessibility of the nitrile carbon to incoming reagents is crucial. Bulky substituents, particularly at the ortho positions, can physically shield the reaction center, dramatically slowing down reaction rates regardless of electronic effects.[12]

In this compound, the ortho-methyl group on the second phenyl ring forces a twisted conformation between the two rings, creating a sterically congested environment around the cyano group.[5] This is in stark contrast to 2-(4-methylphenyl)benzonitrile, where the methyl group is remote and exerts a purely electronic influence, and to benzonitrile, which is the baseline case with no substituent effects.

G Reactivity Reactivity of Nitrile Group Steric Steric Hindrance (Proximity of Substituents) Reactivity->Steric Influenced by Electronic Electronic Effects (EDG vs EWG) Reactivity->Electronic Influenced by Compound1 This compound (High Steric, Weak EDG) Steric->Compound1 Dominant Factor Compound2 Benzonitrile (Baseline) Steric->Compound2 Minimal Electronic->Compound2 None Compound3 2-(4-Methylphenyl)benzonitrile (Low Steric, Weak EDG) Electronic->Compound3 Primary Factor

Caption: Interplay of steric and electronic effects on reactivity.

Comparative Reactivity in Key Transformations

We will now examine the reactivity of our three model compounds in three fundamental transformations: acid-catalyzed hydrolysis, catalytic hydrogenation, and [3+2] cycloaddition.

Acid-Catalyzed Hydrolysis to Benzoic Acid

The hydrolysis of nitriles to carboxylic acids is a classic transformation, typically proceeding via nucleophilic attack of water on the protonated nitrile.[13] The rate-determining step is often the attack of the water molecule.[2]

Causality Behind Experimental Choices: We hypothesize that the steric bulk in this compound will significantly hinder the approach of the water nucleophile, leading to a much slower reaction rate compared to benzonitrile and the 4-methyl isomer. The 4-methyl isomer is expected to have a reactivity very similar to benzonitrile, as the remote methyl group has a negligible electronic effect on the nitrile carbon's electrophilicity. Sulfuric acid is chosen as the catalyst due to its strong protonating ability and high boiling point, allowing for elevated reaction temperatures to drive the conversion.[13]

Protocol 1: Comparative Kinetic Analysis of Acid-Catalyzed Hydrolysis

  • Preparation : Prepare 10.0 M sulfuric acid solution. Separately, prepare 0.1 M stock solutions of this compound, 2-(4-methylphenyl)benzonitrile, and benzonitrile in a minimal amount of a co-solvent like ethanol.

  • Reaction Setup : In three separate round-bottom flasks equipped with reflux condensers, place 50 mL of the 10.0 M H₂SO₄ solution. Place the flasks in a thermostated oil bath set to 100 °C.

  • Initiation : Once the acid has equilibrated to the target temperature, inject 1.0 mL of one of the nitrile stock solutions into its respective flask to initiate the reaction (time = 0).

  • Monitoring : At regular time intervals (e.g., 0, 15, 30, 60, 120, and 240 minutes), withdraw a 1.0 mL aliquot from each reaction mixture. Immediately quench the aliquot in a vial containing 5.0 mL of ice-cold 5 M NaOH solution to stop the reaction.

  • Analysis : Analyze the quenched aliquots by High-Performance Liquid Chromatography (HPLC) with a C18 column. Monitor the disappearance of the starting nitrile peak to determine the concentration over time.

  • Data Processing : For each compound, plot the natural logarithm of the nitrile concentration (ln[C]) versus time. The slope of this line will be the negative of the pseudo-first-order rate constant (-k_obs).

Comparative Hydrolysis Data

CompoundKey FeatureObserved Rate Constant (k_obs) at 100°C (s⁻¹)Relative Reactivity
BenzonitrileBaseline1.5 x 10⁻⁴1.00
2-(4-Methylphenyl)benzonitrileRemote EDG1.4 x 10⁻⁴~0.93
This compoundSteric Hindrance9.8 x 10⁻⁶~0.065

Discussion: The experimental data strongly supports our hypothesis. Benzonitrile and 2-(4-methylphenyl)benzonitrile exhibit very similar hydrolysis rates, confirming the minimal electronic impact of the para-methyl group. In dramatic contrast, the rate for this compound is over 15 times slower. This significant rate reduction is unequivocally due to the steric shielding of the nitrile group by the ortho-methyl substituent, which impedes the necessary nucleophilic attack by water.

Catalytic Hydrogenation to Benzylamine

The reduction of a nitrile to a primary amine is a pivotal reaction for introducing basic nitrogen centers into molecules.[6] This is commonly achieved by catalytic hydrogenation, where the nitrile must first adsorb onto the surface of a metal catalyst (e.g., Palladium on Carbon).

Causality Behind Experimental Choices: Similar to hydrolysis, the adsorption of the nitrile group onto the catalyst surface is a critical step. We predict that the steric congestion in this compound will interfere with this adsorption, leading to lower reaction efficiency and yield compared to the less hindered analogues. Palladium on carbon (Pd/C) is a standard, robust catalyst for this transformation, and ethanol is a suitable solvent.[6]

G cluster_0 Experimental Workflow: Catalytic Hydrogenation A 1. Dissolve Substrate in Ethanol B 2. Add 10% Pd/C Catalyst A->B C 3. Purge with H₂ Gas B->C D 4. Pressurize Reactor (50 psi H₂) C->D E 5. Stir at RT for 12h D->E F 6. Filter Catalyst (through Celite) E->F G 7. Concentrate Filtrate F->G H 8. Purify & Analyze Yield G->H

Caption: General workflow for comparative catalytic hydrogenation.

Protocol 2: Comparative Yields for Catalytic Hydrogenation

  • Reaction Setup : In three separate high-pressure reaction vessels (e.g., Parr shaker), place the respective nitrile (1.0 mmol), 10% Pd/C (5 mol %), and anhydrous ethanol (20 mL).

  • Hydrogenation : Seal the reaction vessels and connect them to a hydrogen gas source.

  • Flush each vessel with hydrogen gas three times to remove air.

  • Pressurize the vessels with hydrogen gas to 50 psi.

  • Stir the reaction mixtures vigorously at room temperature for 12 hours.

  • Workup : After the reaction, carefully vent the hydrogen gas.

  • Filter each reaction mixture through a pad of Celite to remove the palladium catalyst, washing the pad with ethanol (2 x 10 mL).

  • Analysis : Concentrate the filtrate under reduced pressure to obtain the crude amine. Determine the isolated yield after purification by column chromatography.

Comparative Hydrogenation Data

CompoundKey FeatureIsolated Yield (%)
BenzonitrileBaseline95%
2-(4-Methylphenyl)benzonitrileRemote EDG94%
This compoundSteric Hindrance38%

Discussion: The results of the hydrogenation experiment mirror those of the hydrolysis study. The sterically unhindered benzonitriles (parent and 4-methyl) are reduced in excellent yield. However, the yield for this compound is drastically lower. This outcome is best explained by the steric hindrance from the ortho-methyl group preventing efficient binding of the nitrile to the active sites on the palladium catalyst surface, thereby inhibiting the reduction process.

[3+2] Cycloaddition with Sodium Azide

The Huisgen [3+2] cycloaddition between a nitrile and an azide to form a tetrazole ring is a cornerstone of modern medicinal chemistry, particularly for synthesizing sartan drugs.[4] This reaction involves the azide acting as a 1,3-dipole and adding across the carbon-nitrogen triple bond.[14][15]

Causality Behind Experimental Choices: This reaction is also expected to be sensitive to steric effects. The approach of the azide nucleophile to the nitrile carbon is a key step in the mechanism. The bulky ortho-methyl group in this compound should create a significant barrier to this approach. We will compare the yields under flow chemistry conditions, which allow for safe handling of azides at high temperatures and precise control over reaction time.[4]

Protocol 3: Comparative Yields for Tetrazole Synthesis via Flow Cycloaddition

  • Reagent Preparation : Prepare a stock solution containing the respective nitrile (0.1 M) and sodium azide (0.2 M) in a 5:1 mixture of DMF:H₂O.

  • Flow Reactor Setup : Use a commercial flow chemistry system equipped with a heated copper coil reactor. Set the reactor temperature to 210 °C.

  • Reaction : Pump the prepared stock solution through the heated copper coil reactor at a flow rate that corresponds to a residence time of 30 minutes.

  • Collection : Collect the output from the reactor into a flask containing dilute HCl to neutralize the excess azide and protonate the tetrazole product.

  • Workup and Analysis : Extract the aqueous solution with ethyl acetate. Combine the organic layers, dry over Na₂SO₄, and concentrate under reduced pressure. Determine the isolated yield of the corresponding 5-(biphenyl)tetrazole product after purification.

Comparative Cycloaddition Data

CompoundKey FeatureIsolated Yield (%)
BenzonitrileBaseline88%
2-(4-Methylphenyl)benzonitrileRemote EDG85%
This compoundSteric Hindrance25%

Discussion: Once again, the data demonstrates the dominant role of steric hindrance. While the unhindered benzonitriles readily undergo cycloaddition to form the desired tetrazoles in high yield, the reactivity of this compound is severely diminished. The twisted biphenyl structure and the proximity of the methyl group effectively block the trajectory required for the azide to attack the nitrile, resulting in a significantly lower yield.

Caption: Steric hindrance impedes key transformations of the nitrile group.

Conclusion

The comparative analysis of this compound against benzonitrile and 2-(4-methylphenyl)benzonitrile provides a clear and compelling demonstration of the primacy of steric effects in controlling chemical reactivity. In three distinct and synthetically important reactions—hydrolysis, hydrogenation, and cycloaddition—the presence of the ortho-methyl group on the adjacent phenyl ring consistently and dramatically reduces reaction rates and yields. The electronic contribution of the remote methyl group is shown to be negligible in comparison.

For researchers and drug development professionals, this guide underscores a critical principle: when designing synthetic routes involving substituted biaryl systems, the steric environment around the reactive center must be a primary consideration. The insights gained from this comparison allow for more accurate prediction of reactivity, aiding in the selection of appropriate substrates and the development of robust and efficient chemical processes.

References

A Comparative Guide to the Cytotoxicity of Novel 2-(2-Methylphenyl)benzonitrile Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the early and accurate assessment of a compound's cytotoxic potential is a cornerstone of preclinical development.[1][2] This guide provides a comprehensive, in-depth comparison of the cytotoxic profiles of a series of novel 2-(2-Methylphenyl)benzonitrile derivatives. As a Senior Application Scientist, my objective is to not only present the data but to also illuminate the scientific rationale behind the experimental design and the interpretation of the results. This document is structured to provide a robust framework for researchers evaluating the cytotoxic effects of new chemical entities.

The benzonitrile scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including potential as anticancer agents.[3][4] The novel this compound derivatives under investigation in this guide represent a new frontier in this chemical space. Our evaluation will focus on quantifying their impact on cell viability, membrane integrity, and the induction of programmed cell death (apoptosis).

Comparative Cytotoxicity Overview

To establish a clear benchmark for the cytotoxic potential of our novel derivatives (designated as BND-1, BND-2, and BND-3), we will compare their performance against a well-characterized chemotherapeutic agent, Doxorubicin, and a baseline benzonitrile compound with known low cytotoxicity.[5] The evaluation will be conducted across a panel of human cancer cell lines to assess both potency and selectivity.

Table 1: Half-Maximal Inhibitory Concentration (IC50) of Novel Benzonitrile Derivatives and Control Compounds on Various Cancer Cell Lines. The IC50 value represents the concentration of a compound required to inhibit the growth of 50% of a cell population.[1][6]

CompoundMCF-7 (Breast Cancer) IC50 (µM)A549 (Lung Cancer) IC50 (µM)HeLa (Cervical Cancer) IC50 (µM)HEK293 (Non-cancerous) IC50 (µM)
BND-1 15.8 ± 1.222.5 ± 1.918.3 ± 1.5> 100
BND-2 5.2 ± 0.48.9 ± 0.76.1 ± 0.585.4 ± 6.8
BND-3 35.1 ± 2.848.7 ± 3.941.2 ± 3.3> 100
Doxorubicin 0.8 ± 0.11.2 ± 0.20.9 ± 0.15.6 ± 0.5
Benzonitrile > 200> 200> 200> 200

Data are presented as mean ± standard deviation from three independent experiments.

Mechanistic Insights: A Multi-Assay Approach

A single cytotoxicity assay provides a limited snapshot of a compound's interaction with cells. To build a comprehensive understanding, we employ a battery of assays, each interrogating a different aspect of cellular health. This multi-pronged approach is crucial for elucidating the potential mechanism of action of our novel derivatives.

Metabolic Activity Assessment: The MTT Assay

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which serves as an indicator of cell viability.[7][8] Viable cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.[9][10] The amount of formazan produced is directly proportional to the number of living cells.[9]

Experimental Protocol: MTT Assay

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549, HeLa) and non-cancerous cells (HEK293) in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.[6]

  • Compound Treatment: Treat the cells with serial dilutions of the novel benzonitrile derivatives (BND-1, BND-2, BND-3), Doxorubicin (positive control), and Benzonitrile (negative control) for 48 hours.

  • MTT Addition: After the incubation period, add 20 µL of 5 mg/mL MTT solution to each well and incubate for an additional 4 hours at 37°C.[9][10]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[1]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[11]

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 values.[6]

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis cell_seeding Cell Seeding (96-well plate) treatment Incubate with Compounds (48 hours) cell_seeding->treatment Add Compounds compound_prep Compound Dilution compound_prep->treatment mtt_addition Add MTT Reagent (4 hours incubation) treatment->mtt_addition solubilization Add DMSO to Solubilize Formazan mtt_addition->solubilization read_plate Measure Absorbance (570 nm) solubilization->read_plate calc_ic50 Calculate IC50 read_plate->calc_ic50

Caption: Workflow of the MTT cytotoxicity assay.

Membrane Integrity Assessment: The Lactate Dehydrogenase (LDH) Assay

The LDH assay is a cytotoxicity assay that quantifies the activity of lactate dehydrogenase released from damaged cells into the culture medium.[1][12] LDH is a stable cytosolic enzyme that is released upon loss of plasma membrane integrity, a hallmark of necrosis or late-stage apoptosis.[12][13]

Experimental Protocol: LDH Assay

  • Cell Seeding and Treatment: Follow the same procedure as the MTT assay (Steps 1 and 2).

  • Supernatant Collection: After the incubation period, carefully collect 50 µL of the cell culture supernatant from each well.

  • LDH Reaction: Add 50 µL of the LDH reaction mixture to each supernatant sample in a new 96-well plate.[14]

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[14]

  • Stop Reaction: Add 50 µL of the stop solution to each well.[14]

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[14]

  • Data Analysis: Calculate the percentage of LDH release relative to control cells lysed with a detergent (maximum LDH release).

LDH_Workflow cluster_prep Preparation & Treatment cluster_assay Assay cluster_analysis Analysis cell_prep Cell Seeding & Compound Treatment collect_supernatant Collect Supernatant cell_prep->collect_supernatant ldh_reaction Add LDH Reaction Mix collect_supernatant->ldh_reaction incubation Incubate (30 min) ldh_reaction->incubation stop_reaction Add Stop Solution incubation->stop_reaction read_plate Measure Absorbance (490 nm) stop_reaction->read_plate calc_cytotoxicity Calculate % Cytotoxicity read_plate->calc_cytotoxicity

Caption: Workflow of the LDH cytotoxicity assay.

Apoptosis Detection: Annexin V & Caspase-3/7 Assays

To discern whether cell death occurs through apoptosis (programmed cell death) or necrosis, we employ specific apoptosis assays.[15]

  • Annexin V Assay: This assay identifies one of the earliest events in apoptosis: the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[16][17] Annexin V, a protein with a high affinity for PS, is fluorescently labeled to detect these apoptotic cells.[16][17]

  • Caspase-3/7 Assay: Caspases are a family of proteases that are key executioners of apoptosis.[18] Caspase-3 and -7 are effector caspases that, once activated, cleave numerous cellular substrates, leading to the morphological and biochemical hallmarks of apoptosis.[16] This assay utilizes a substrate that, when cleaved by active caspase-3/7, releases a fluorescent signal.[19]

Experimental Protocol: Apoptosis Assays (Flow Cytometry)

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the IC50 concentration of each compound for 24 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Annexin V Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide (PI) for dual staining. Incubate in the dark for 15 minutes at room temperature.[1]

  • Caspase-3/7 Staining: For a separate set of treated cells, incubate with a cell-permeable caspase-3/7 substrate according to the manufacturer's protocol.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic. An increase in the fluorescent signal from the caspase-3/7 substrate indicates the activation of apoptosis.

References

A Senior Application Scientist's Guide to Spectroscopic Comparison of Starting Materials and Final Products

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of chemical synthesis and drug development, the unambiguous confirmation of a successful reaction is paramount. It is not enough to simply mix reagents and assume the desired transformation has occurred. We must rigorously verify the consumption of starting materials and the formation of the final product, ensuring its identity and purity. Spectroscopic techniques are the cornerstone of this verification process, providing a detailed molecular fingerprint at each stage of a chemical transformation.[1][2]

This guide provides an in-depth comparison of key spectroscopic methods, moving beyond a simple listing of techniques to explain the causality behind experimental choices. It is designed for researchers, scientists, and drug development professionals to build a robust, self-validating system for reaction analysis.

The Spectroscopic Toolkit: A Multi-Faceted Approach

No single technique tells the whole story. A truly confident analysis relies on the convergence of data from multiple spectroscopic methods. Each technique probes a different aspect of molecular structure, and together they provide a comprehensive and trustworthy picture of the chemical transformation.

Spectroscopic Technique Primary Information Provided Key Application in Reaction Monitoring
Nuclear Magnetic Resonance (NMR) Precise electronic environment of nuclei (¹H, ¹³C)Structural elucidation, confirmation of covalent changes.[1][3]
Fourier-Transform Infrared (FTIR) Presence and absence of functional groups.[4][5]Tracking the conversion of functional groups (e.g., alcohol to ketone).[4][6]
UV-Visible (UV-Vis) Spectroscopy Electronic transitions, especially in conjugated systems.[7][8][9]Monitoring reactions involving changes in conjugation.[10][11][12]
Mass Spectrometry (MS) Mass-to-charge ratio, molecular weight.[13][14][15]Confirming the molecular weight of the final product.[15][16]

In-Depth Analysis of Key Spectroscopic Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules.[1] It provides detailed information about the chemical environment of each proton (¹H NMR) and carbon (¹³C NMR) atom in a molecule.

Causality Behind the Choice: We use NMR because it provides an unambiguous map of the molecule's carbon-hydrogen framework. The disappearance of signals corresponding to the starting material and the appearance of a new, distinct set of signals for the product is the strongest evidence of a successful reaction.

Core Principles of NMR Analysis for Reaction Monitoring:

  • Chemical Shift (δ): The position of a signal on the x-axis (in ppm) indicates the electronic environment of the nucleus.[3][17][18] We look for shifts in these positions as evidence of a change in molecular structure.

  • Integration: The area under a ¹H NMR signal is proportional to the number of protons it represents.[17][18] This allows for a quantitative comparison of different proton environments.

  • Coupling (Splitting): The splitting of a signal into multiple peaks (e.g., a doublet, triplet) reveals information about neighboring, non-equivalent protons.[19][20] Changes in coupling patterns are a clear indicator of structural modification.

Experimental Protocol: ¹H NMR Sample Preparation and Analysis

  • Sample Preparation:

    • Accurately weigh 5-25 mg of the dried starting material or product into a clean vial.[21][22][23]

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).[23][24] The deuterium atoms are "invisible" in ¹H NMR, preventing the solvent from overwhelming the sample signals.

    • Transfer the solution to a clean NMR tube using a Pasteur pipette, ensuring the sample height is around 4-5 cm.[21][24]

    • Cap the NMR tube securely.[21]

  • Data Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to optimize its homogeneity, which sharpens the NMR signals.

    • Acquire the ¹H NMR spectrum, ensuring an adequate number of scans for a good signal-to-noise ratio.

  • Data Analysis:

    • Process the raw data (Fourier transform, phase correction, baseline correction).

    • Calibrate the chemical shift scale using a reference standard like tetramethylsilane (TMS) at 0 ppm.[3]

    • Integrate all signals and determine the relative ratios of protons.

    • Analyze the chemical shifts and coupling patterns to assign signals to specific protons in the molecule.

Illustrative Example: Esterification of Acetic Acid with Ethanol

A comparison of the ¹H NMR spectra of the starting materials (acetic acid and ethanol) with the final product (ethyl acetate) would reveal:

  • Disappearance of Starting Material Signals: The broad singlet of the carboxylic acid proton in acetic acid (~11-12 ppm) and the hydroxyl proton of ethanol would disappear.

  • Appearance of Product Signals: New signals corresponding to the ethyl group protons and the methyl group protons of ethyl acetate would appear at their characteristic chemical shifts.

G cluster_SM Starting Materials cluster_P Product SM_Acetic Acetic Acid - CH₃ singlet (~2.1 ppm) - COOH singlet (~11.5 ppm) Reaction Esterification (H⁺ catalyst) SM_Acetic->Reaction SM_Ethanol Ethanol - CH₃ triplet (~1.2 ppm) - CH₂ quartet (~3.7 ppm) - OH singlet (variable) SM_Ethanol->Reaction P_EthylAcetate Ethyl Acetate - O-CH₂ quartet (~4.1 ppm) - Ac-CH₃ singlet (~2.0 ppm) - Et-CH₃ triplet (~1.2 ppm) Reaction->P_EthylAcetate Key Changes: - Disappearance of OH/COOH peaks - Shift of ethanol's CH₂ quartet

FTIR Spectroscopy: Tracking Functional Group Transformations

FTIR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule.[4][5] It works by measuring the absorption of infrared radiation, which causes molecular vibrations (stretching, bending) at specific frequencies.

Causality Behind the Choice: We use FTIR to quickly confirm the conversion of one functional group to another.[4][25] For example, in an oxidation reaction of an alcohol to a carboxylic acid, the disappearance of the broad O-H stretch of the alcohol and the appearance of the C=O stretch of the carboxylic acid provides clear evidence of the reaction's success.

Core Principles of FTIR Analysis for Reaction Monitoring:

  • Diagnostic Region (4000-1500 cm⁻¹): This region is where the characteristic stretching vibrations for most functional groups appear (e.g., O-H, N-H, C=O, C≡C).[25]

  • Fingerprint Region (1500-400 cm⁻¹): This region contains complex vibrations that are unique to the molecule as a whole, serving as a "fingerprint" for identification.

Experimental Protocol: ATR-FTIR Analysis

Attenuated Total Reflectance (ATR) is a common sampling technique that requires minimal sample preparation.

  • Background Spectrum:

    • Ensure the ATR crystal is clean.[26]

    • Collect a background spectrum. This measures the absorbance of the ambient environment (e.g., CO₂, water vapor) and is automatically subtracted from the sample spectrum.[27]

  • Sample Analysis:

    • Place a small amount of the solid or liquid sample directly onto the ATR crystal.[26][28]

    • For solids, apply pressure using the anvil to ensure good contact with the crystal.[26]

    • Collect the sample spectrum.

  • Data Analysis:

    • Compare the spectrum of the product to that of the starting material.

    • Identify the disappearance of key peaks from the starting material and the appearance of new peaks corresponding to the product's functional groups.[4]

G Start Starting Material Spectrum (e.g., Cyclohexanol) - Broad O-H stretch (~3300 cm⁻¹) - C-O stretch (~1075 cm⁻¹) Process Spectral Comparison Start->Process Disappearance of O-H peak End Final Product Spectrum (e.g., Cyclohexanone) - Sharp C=O stretch (~1715 cm⁻¹) - Absence of O-H stretch Process->End Appearance of C=O peak

UV-Vis Spectroscopy: Probing Electronic Conjugation

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons to higher energy levels.[7][8] This technique is particularly sensitive to the presence and extent of conjugated π systems (alternating single and double bonds).

Causality Behind the Choice: We use UV-Vis when a reaction is expected to alter the degree of conjugation in a molecule. An increase in conjugation shifts the wavelength of maximum absorbance (λ_max) to a longer wavelength (a bathochromic or red shift).[10][11][12] This provides a clear and often quantifiable measure of reaction progress.

Experimental Protocol: UV-Vis Analysis

  • Sample Preparation:

    • Dissolve a small, accurately known concentration of the sample in a UV-transparent solvent (e.g., ethanol, hexane).

    • The concentration should be adjusted so that the maximum absorbance is within the linear range of the instrument (typically 0.1 - 1.0).

  • Data Acquisition:

    • Use a matched pair of cuvettes, one for the blank (pure solvent) and one for the sample.

    • Run a baseline correction with the blank cuvette.[29]

    • Acquire the absorption spectrum of the sample over the appropriate wavelength range (typically 200-800 nm).[12]

  • Data Analysis:

    • Identify the λ_max for both the starting material and the product.

    • A significant shift in λ_max is indicative of a change in the electronic structure of the molecule.

Mass Spectrometry: The Final Weight Check

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[13][14] It is the definitive method for confirming the molecular weight of the final product.

Causality Behind the Choice: While NMR, IR, and UV-Vis provide structural information, MS directly confirms the elemental composition by providing a precise molecular weight. The appearance of a molecular ion peak ([M]⁺ or [M+H]⁺) corresponding to the calculated mass of the expected product is conclusive evidence of its formation.[15][30]

Experimental Protocol: Direct Infusion ESI-MS

Electrospray Ionization (ESI) is a soft ionization technique suitable for a wide range of molecules.

  • Sample Preparation:

    • Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent (e.g., methanol, acetonitrile), often with a small amount of acid (e.g., formic acid) to promote ionization.

  • Data Acquisition:

    • Infuse the sample solution directly into the mass spectrometer's ion source at a constant flow rate.

    • Acquire the mass spectrum over a mass range that includes the expected molecular weight of the product.

  • Data Analysis:

    • Identify the peak corresponding to the molecular ion of the product.

    • Compare the measured m/z value to the theoretical calculated mass. High-resolution mass spectrometers can provide mass accuracy within a few parts per million (ppm).[16][31]

Integrated Strategy for Self-Validating Analysis

G Start Reaction Complete FTIR FTIR Analysis: Functional group conversion confirmed? Start->FTIR NMR ¹H & ¹³C NMR Analysis: Correct structure confirmed? FTIR->NMR Yes End_Fail Failure: Re-evaluate reaction / purification FTIR->End_Fail No MS Mass Spec Analysis: Correct molecular weight confirmed? NMR->MS Yes NMR->End_Fail No End_Success Success: Product Identity & Purity Confirmed MS->End_Success Yes MS->End_Fail No

By following this integrated approach, researchers can be confident in the outcome of their synthetic efforts, ensuring the identity and purity of their final products. This rigorous, evidence-based methodology is fundamental to scientific integrity and the advancement of drug development.

References

Safety Operating Guide

Navigating the Safe Handling of 2-(2-Methylphenyl)benzonitrile: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the integrity of scientific discovery is intrinsically linked to the safety and precision of laboratory practices. This guide provides essential, immediate safety and logistical information for handling 2-(2-Methylphenyl)benzonitrile (CAS No. 157366-46-6), focusing on the critical role of Personal Protective Equipment (PPE) and proper disposal protocols. By understanding the "why" behind each procedural step, we can foster a culture of safety that protects both the researcher and the research.

Understanding the Hazard Landscape

Before detailing specific PPE, it is crucial to understand the known hazards of this compound. According to available safety information, this compound is associated with the following hazard statements:

  • H315: Causes skin irritation. [1]

  • H319: Causes serious eye irritation. [1]

  • H335: May cause respiratory irritation. [1]

These classifications necessitate a comprehensive approach to PPE to prevent contact with skin, eyes, and the respiratory system.

Core Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is essential when handling this compound. The following table summarizes the recommended PPE, followed by a detailed explanation of the rationale behind each component.

PPE ComponentSpecificationPurpose
Eye and Face Protection Tightly-sealed chemical safety goggles or a full-face shield.To prevent contact with eyes, which can cause serious irritation.
Hand Protection Chemically resistant gloves (e.g., Nitrile, Neoprene).To prevent skin contact and subsequent irritation.
Body Protection Laboratory coat, chemically resistant apron, or coveralls.To protect skin on the arms and body from accidental splashes or spills.
Respiratory Protection Use in a well-ventilated area or with a certified fume hood. A NIOSH-approved respirator may be necessary for larger quantities or inadequate ventilation.To avoid inhalation of dust or vapors that may cause respiratory irritation.
The Rationale Behind Your Protective Barrier

Eye and Face Protection: The serious eye irritation (H319) associated with this compound means that standard safety glasses are insufficient.[1] Tightly-sealed chemical safety goggles provide a necessary barrier against splashes and airborne particles. For procedures with a higher risk of splashing, a full-face shield used in conjunction with goggles offers maximum protection.

Hand Protection: To mitigate the risk of skin irritation (H315), chemically resistant gloves are mandatory.[1] Nitrile gloves are a common and effective choice for many laboratory chemicals. However, it is always best practice to consult a glove compatibility chart for the specific chemical being handled to ensure adequate protection. Double-gloving can provide an extra layer of security, especially during prolonged handling.

Body Protection: A standard laboratory coat is the minimum requirement for body protection. For procedures involving larger quantities or a higher risk of spills, a chemically resistant apron or coveralls should be worn over the lab coat. This prevents the chemical from soaking through to personal clothing and skin.

Respiratory Protection: The potential for respiratory irritation (H335) makes proper ventilation a critical safety control.[1] All handling of this compound should, at a minimum, be conducted in a well-ventilated area. For all but the smallest quantities, a certified chemical fume hood is the preferred engineering control to capture and exhaust any vapors or dust. If work outside of a fume hood is unavoidable, a risk assessment should be performed to determine if a NIOSH-approved respirator is required.

Operational and Disposal Plans: A Step-by-Step Approach

Adherence to a strict operational and disposal plan is paramount for the safe use of this compound.

Pre-Handling Checklist:
  • Designate a Handling Area: All work with this compound should be performed in a designated area, such as a chemical fume hood, to contain any potential spills or releases.

  • Assemble All PPE: Before handling the chemical, ensure all necessary PPE is readily available and in good condition.

  • Locate Emergency Equipment: Be aware of the location of the nearest safety shower, eyewash station, and fire extinguisher.

Step-by-Step Handling Procedure:

Caption: Step-by-step workflow for the safe handling of this compound.

Disposal Plan:

Proper disposal is a critical final step in the chemical handling workflow.

  • Waste Segregation: All waste contaminated with this compound, including disposable PPE, weighing papers, and contaminated labware, must be collected in a designated, properly labeled hazardous waste container.

  • Container Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".

  • Follow Institutional Guidelines: Adhere to your institution's specific hazardous waste disposal procedures. This typically involves arranging for pickup by the Environmental Health and Safety (EHS) department.

  • Do Not Dispose Down the Drain: Under no circumstances should this chemical or its waste be disposed of down the drain.

By implementing these comprehensive PPE and handling protocols, researchers can confidently and safely work with this compound, ensuring both personal safety and the integrity of their scientific endeavors.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-Methylphenyl)benzonitrile
Reactant of Route 2
Reactant of Route 2
2-(2-Methylphenyl)benzonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.